Tetrakis(4-formylphenyl)methane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[tris(4-formylphenyl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUMXIARBFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514328 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617706-61-3 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Architectural Significance of a Tetrahedral Tecton
An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-formylphenyl)methane
In the landscape of molecular engineering and materials science, the design of complex, functional supramolecular structures is paramount. Central to this endeavor is the use of rigid, well-defined molecular building blocks, often referred to as "tectons." this compound (TFPM) has emerged as a cornerstone tecton due to its unique structural and chemical attributes. Possessing a perfectly tetrahedral geometry, TFPM consists of a central sp³-hybridized carbon atom bonded to four phenyl rings, each functionalized with a reactive aldehyde group at the para position. This precise three-dimensional arrangement makes it an invaluable precursor for constructing highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2]
The aldehyde functionalities serve as versatile chemical handles for forming robust covalent bonds, typically through imine condensation reactions, leading to crystalline networks with predictable topologies.[3][4] These resulting frameworks exhibit exceptional properties, including high thermal stability, large surface areas, and tunable porosity, making them prime candidates for applications in gas storage and separation, selective catalysis, and sensing.[1][5][6] This guide, intended for researchers and development scientists, provides a comprehensive overview of the synthesis, characterization, and scientific rationale behind the use of this compound.
Synthesis: A Pathway to a Symmetrical Building Block
The most efficient and widely adopted synthesis of this compound begins with a commercially available precursor, Tetrakis(4-bromophenyl)methane. The core of the synthetic strategy involves a quadruple halogen-metal exchange followed by electrophilic formylation. This method is advantageous as it often yields a crystalline product that can be purified without the need for column chromatography, a significant benefit for scalability and purity.[2]
Reaction Scheme
The overall transformation from the bromo-precursor to the final aldehyde product is illustrated below.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of established laboratory procedures.[2]
Materials & Reagents:
-
Tetrakis(4-bromophenyl)methane
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask and standard glassware, oven-dried
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a 500 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Tetrakis(4-bromophenyl)methane (e.g., 5.0 g, 7.86 mmol). Seal the flask, and cycle between vacuum and an inert atmosphere (N₂) three times to ensure an oxygen-free environment.
-
Dissolution: Add 200 mL of anhydrous THF to the flask via cannula or syringe. Stir the mixture at room temperature until the solid is fully dissolved.
-
Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-butyllithium (2.5 M in hexanes, e.g., 14.1 mL, 35.4 mmol, 4.5 eq.) dropwise over 20 minutes using a syringe.
-
Expert Insight: This step is the most critical. The low temperature is essential to control the highly exothermic halogen-metal exchange reaction and prevent unwanted side reactions, such as the degradation of the organolithium intermediate. Anhydrous conditions are mandatory as organolithium reagents react violently with water.
-
-
Reaction Incubation: Stir the resulting mixture at -78 °C for an additional 45 minutes to ensure the complete formation of the tetralithiated intermediate.
-
Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (e.g., 5.0 mL, 64.5 mmol, 8.2 eq.) dropwise via syringe.
-
Expert Insight: DMF acts as the formylating agent. The lone pair on the nitrogen atom attacks the organolithium species, and subsequent collapse of the tetrahedral intermediate followed by acidic workup yields the aldehyde. An excess is used to ensure all four sites are formylated.
-
-
Warm-up: After the DMF addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approx. 16 hours).
-
Quenching & Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Expert Insight: The bicarbonate wash is crucial for neutralizing any remaining acid and removing residual DMF.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane or ethyl acetate) to yield this compound as a white or off-white crystalline solid. The high symmetry of the molecule facilitates crystallization, often precluding the need for chromatography.[2]
Structural and Purity Characterization
Confirming the identity and purity of the synthesized this compound is a self-validating process where multiple analytical techniques provide complementary information.
Characterization Data Summary
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s, 4H, -CHO), ~7.9 ppm (d, 8H, Ar-H), ~7.5 ppm (d, 8H, Ar-H) | Confirms proton environment and ratio |
| ¹³C NMR | Chemical Shift (δ) | ~192 ppm (C=O), ~150-130 ppm (Ar-C), ~65 ppm (Quaternary C) | Confirms carbon skeleton |
| FT-IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (strong, C=O stretch), ~2820, 2720 cm⁻¹ (C-H aldehyde stretch) | Identifies key functional groups |
| Mass Spec. | Molecular Ion Peak | m/z ≈ 432.14 [M]⁺ | Confirms molecular weight[7][8] |
| Elemental | % Composition | C: 80.54%, H: 4.66%, O: 14.80% | Confirms elemental formula (C₂₉H₂₀O₄) |
In-depth Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the first line of analysis. The spectrum should be clean, showing two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet far downfield (around 10.0 ppm) is the unambiguous signature of the four equivalent aldehyde protons. The integration ratio of these peaks (1:2:2) confirms the structure. ¹³C NMR spectroscopy provides further validation, with a characteristic peak for the carbonyl carbon above 190 ppm and a unique signal for the central quaternary carbon around 65 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides definitive evidence of the aldehyde functional groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration. Additionally, two weaker bands near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet) are characteristic of the C-H bond stretch within the aldehyde group, confirming successful formylation.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing an exact mass that matches the theoretical value for C₂₉H₂₀O₄. This technique unequivocally verifies the molecular weight of the target compound.
Integrated Experimental Workflow
The synthesis and characterization process follows a logical, self-validating workflow. Each step builds upon the last, with analytical checks ensuring the success of the previous stage before proceeding.
Caption: Workflow from synthesis to characterization of TFPM.
Conclusion and Future Outlook
The synthesis of this compound via the lithiation-formylation route is a robust and efficient method for producing a key building block in modern materials science. The tetrahedral symmetry and reactive aldehyde groups make TFPM an ideal candidate for the bottom-up construction of porous crystalline materials.[1][10] The straightforward purification and comprehensive characterization protocol ensure that researchers can obtain high-purity material, which is critical for achieving crystallinity in the resulting frameworks. As the demand for advanced materials for drug delivery, catalysis, and environmental remediation grows, the role of foundational tectons like TFPM will only become more significant, paving the way for the rational design of next-generation functional materials.
References
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Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. Available from: [Link]
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Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI. Available from: [Link]
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Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis. Royal Society of Chemistry. Available from: [Link]
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Derivatives of tetraphenylmethane and tetra- phenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Science Publishing. Available from: [Link]
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A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Royal Society of Chemistry. Available from: [Link]
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SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. University of the Basque Country. Available from: [Link]
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Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. National Institutes of Health. Available from: [Link]
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(a,b) FT-IR spectra of tetrakis (4-ethylphenyl) methane, MI complex,... ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to Tetrakis(4-formylphenyl)methane: A Tetrahedral Building Block for Advanced Porous Materials
Introduction: The Architectural Significance of Tetrakis(4-formylphenyl)methane
In the landscape of materials science and drug development, the rational design of porous crystalline materials, such as Covalent Organic Frameworks (COFs), has opened new frontiers for applications ranging from gas storage to heterogeneous catalysis and targeted drug delivery. At the heart of these innovations lies the selection of molecular building blocks that dictate the final architecture and functionality of the material. This compound, also known as TFPM, has emerged as a cornerstone C₄-symmetric building block. Its rigid, tetrahedral geometry, presenting four reactive aldehyde groups at its vertices, makes it an exemplary node for the construction of robust, three-dimensional (3D) porous networks with predictable topologies.
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in materials and drug development. We will delve into the synthetic protocols for this key molecule, its comprehensive characterization, and its application in the construction of 3D COFs, supported by field-proven insights and authoritative references.
Molecular Structure and Properties
This compound is a stable organic compound with the molecular formula C₂₉H₂₀O₄ and a molecular weight of 432.47 g/mol [1]. The molecule's structure is defined by a central quaternary carbon atom bonded to four 4-formylphenyl groups in a tetrahedral arrangement. This specific geometry is crucial as it directs the formation of extended, non-planar networks when polymerized with complementary linear or planar linkers.
Caption: Molecular structure of this compound (TFPM).
Synthesis and Purification
The synthesis of this compound is typically achieved from its perhalogenated precursor, Tetrakis(4-bromophenyl)methane. The following protocol is adapted from established literature procedures and provides a reliable pathway to high-purity TFPM.
Experimental Protocol: Synthesis of this compound
This two-step procedure involves a lithium-halogen exchange followed by formylation.
Step 1: Lithiation of Tetrakis(4-bromophenyl)methane
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical as organolithium reagents are highly reactive with atmospheric oxygen and moisture.
-
Reagent Charging: Dissolve Tetrakis(4-bromophenyl)methane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithium-halogen exchange reaction and prevent side reactions.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (n-BuLi, 4.4 eq) dropwise to the stirred solution over a period of 1 hour. The stoichiometry is crucial to ensure the replacement of all four bromine atoms.
Step 2: Formylation and Work-up
-
Formylating Agent: After stirring the mixture at -78 °C for an additional 2 hours, add anhydrous N,N-dimethylformamide (DMF, 8.0 eq) dropwise. DMF serves as the formyl group source.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Recrystallization
The crude product is typically purified by recrystallization to yield a white or off-white solid.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of dichloromethane (DCM) and hexane. The principle relies on the compound being highly soluble in hot DCM and poorly soluble in hexane.
-
Procedure: Dissolve the crude product in a minimal amount of hot DCM. Once fully dissolved, slowly add hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Caption: Workflow for the synthesis and purification of TFPM.
Characterization of this compound
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized TFPM before its use in constructing complex frameworks. The following data are characteristic of the pure compound.
| Technique | Observed Signal / Peak | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.03 (s, 4H) | Aldehydic protons (-CHO) |
| δ 7.92 (d, J=8.2 Hz, 8H) | Aromatic protons (ortho to -CHO) | |
| δ 7.49 (d, J=8.2 Hz, 8H) | Aromatic protons (meta to -CHO) | |
| ¹³C NMR (101 MHz, CDCl₃) | δ 191.8 | Aldehydic carbon (C HO) |
| δ 152.8 | Aromatic carbon (C -CHO) | |
| δ 135.8 | Aromatic carbon (C -C(Ph)₃) | |
| δ 130.8 | Aromatic C H | |
| δ 130.2 | Aromatic C H | |
| δ 65.4 | Central quaternary carbon | |
| FT-IR (KBr, cm⁻¹) | ~2830, ~2730 | Aldehydic C-H stretch (Fermi resonance doublet)[2][3] |
| ~1700 | Strong C=O stretch (conjugated aldehyde)[2][3] | |
| ~1600, ~1500 | Aromatic C=C stretches | |
| Mass Spec. (ESI-MS) | m/z = 455.1251 | [M+Na]⁺ (Calculated for C₂₉H₂₀O₄Na: 455.1254) |
Note: NMR data is referenced from Guan et al., 2018. FT-IR data is based on typical values for aromatic aldehydes.
Application in 3D Covalent Organic Frameworks
The true utility of TFPM is realized when it is employed as a node in the synthesis of 3D COFs. The aldehyde functional groups readily undergo condensation reactions with primary amines to form robust imine linkages (-C=N-). This reaction is reversible, which is a key attribute for the "error-checking" mechanism that allows for the formation of highly crystalline, ordered frameworks rather than amorphous polymers[4].
Case Study: Synthesis of 3D-IL-COF-1
A representative example is the synthesis of a 3D imine-linked COF, designated 3D-IL-COF-1, through the condensation of TFPM with the linear linker p-phenylenediamine (PDA). This synthesis is notable for its use of an ionic liquid as the reaction medium, which can facilitate the formation of high-quality crystals under ambient conditions.
Causality of Method Selection:
-
Solvothermal/Ionothermal Synthesis: These methods provide the necessary energy for the reversible imine condensation reaction, allowing the system to reach thermodynamic equilibrium and form a crystalline, ordered structure. The sealed reaction vessel maintains pressure and prevents solvent loss at elevated temperatures[5].
-
Ionic Liquid Medium: Ionic liquids, such as 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([BMIm][NTf₂]), can act as both a solvent and a template. Their high viscosity and structured nature can help control the nucleation and growth of COF crystals, often leading to improved crystallinity and porosity compared to conventional organic solvents[6][7].
Experimental Protocol: Synthesis of 3D-IL-COF-1
-
Monomer Preparation: In a glass vial, add this compound (TFPM, 1.0 eq) and p-phenylenediamine (PDA, 2.0 eq).
-
Solvent Addition: Add the ionic liquid, [BMIm][NTf₂], to the vial.
-
Homogenization: Sonicate the mixture for several minutes to ensure the monomers are well-dispersed.
-
Reaction: Seal the vial and place it in an oven at 120 °C for 72 hours. During this time, a polycrystalline powder will precipitate.
-
Work-up and Activation:
-
After cooling to room temperature, wash the collected solid repeatedly with anhydrous acetone to remove the ionic liquid and any unreacted monomers.
-
Perform a Soxhlet extraction with acetone for 24 hours to ensure complete purification.
-
Activate the COF by drying under high vacuum at an elevated temperature (e.g., 150 °C) to remove any guest molecules from the pores.
-
The resulting 3D-IL-COF-1 exhibits a five-fold interpenetrated diamondoid (dia) net topology, high thermal stability, and permanent porosity, making it suitable for applications such as selective gas capture.
Caption: Formation of a 3D COF from TFPM and a linear diamine linker.
Conclusion and Future Outlook
This compound is a versatile and indispensable building block in the field of reticular chemistry. Its well-defined tetrahedral geometry and reactive aldehyde functionalities provide a robust platform for the bottom-up construction of highly ordered, three-dimensional porous materials. The ability to precisely control the architecture of these materials at the molecular level opens up vast possibilities for tailoring their properties for specific, high-value applications.
For professionals in drug development, COFs synthesized from TFPM and its derivatives offer exciting potential as highly stable, porous carriers for controlled drug release, with the ability to tune pore size and internal surface chemistry to optimize drug loading and release kinetics. For researchers in materials science, the continued exploration of new linker molecules to combine with TFPM will undoubtedly lead to novel 3D frameworks with unprecedented topologies and functionalities for catalysis, separations, and sensing. The protocols and data presented in this guide serve as a foundational resource for harnessing the potential of this remarkable molecular building block.
References
-
Guan, X., Li, H., Ma, Y., Xue, M., Fang, Q., Yan, Y., Valtchev, V., & Qiu, S. (2018). Three-Dimensional Covalent Organic Frameworks from Tetrahedral Building Blocks. Journal of the American Chemical Society, 140(12), 4494–4498. [Link]
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Li, Z., Li, H., Guan, X., Tang, J., Yusran, Y., Li, Z., Xue, M., Fang, Q., Yan, Y., Valtchev, V., & Qiu, S. (2017). Three-Dimensional Ionic Covalent Organic Frameworks for Rapid, Reversible, and Selective Ion Exchange. Journal of the American Chemical Society, 139(49), 17771–17774. [Link]
-
Guan, X., Ma, Y., Li, H., Yusran, Y., Xue, M., Fang, Q., Yan, Y., Valtchev, V., & Qiu, S. (2018). Fast, Ambient Temperature and Pressure Ionothermal Synthesis of Three-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society, 140(12), 4494-4498. [Link]
-
Zhang, Y., Duan, J., Ma, D., Li, H., & Liu, Z. (2020). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society, 142(8), 3848-3855. [Link]
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Dalapati, S., Jin, E., Addicoat, M., Heine, T., & Jiang, D. (2016). A 3D Covalent Organic Framework with a 9-fold Interpenetrated Diamond Net. Angewandte Chemie International Edition, 55(4), 1436-1440. [Link]
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Zhang, Y., & Zhan, X. (2022). Covalent Organic Frameworks with Ionic Liquid-Moieties (ILCOFs): Structures, Synthesis, and CO2 Conversion. Molecules, 27(20), 6958. [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]
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LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Kuhn, P., Antonietti, M., & Thomas, A. (2008). Synthesis of Two-Dimensional Covalent Organic Frameworks in Ionic Liquids. Angewandte Chemie International Edition, 47(18), 3450-3453. [Link]
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Ascherl, L., Sick, T., Margraf, J. T., Lapidus, S. H., Döblinger, M., Hettstedt, C., Karaghiosoff, K., Clark, T., & Bein, T. (2016). A Covalent Organic Framework with Pre-installed Thiophene-Based Radical Cations. Journal of the American Chemical Society, 138(26), 8121–8124. [Link]
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Kandambeth, S., Mallick, A., Lukose, B., Karak, S., & Banerjee, R. (2012). Construction of Covalent Organic Frameworks by Covalent Self-Assembly. Angewandte Chemie International Edition, 51(51), 12810-12814. [Link]
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Spectroscopic Data of Tetrakis(4-formylphenyl)methane: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Tetrakis(4-formylphenyl)methane, a key building block in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.
This compound, with the chemical formula C₂₉H₂₀O₄ and a molecular weight of 432.47 g/mol , possesses a unique tetrahedral structure.[1][2][3][4] This geometry is pivotal to its function in creating three-dimensional porous networks. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this linker before its incorporation into larger, more complex architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Due to the molecule's high degree of symmetry, the NMR spectra are relatively simple and highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to exhibit two distinct signals corresponding to the aldehyde and aromatic protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 4H | Aldehyde (-CHO) |
| ~7.9 | Doublet | 8H | Aromatic (ortho to -CHO) |
| ~7.4 | Doublet | 8H | Aromatic (meta to -CHO) |
Rationale and Interpretation:
The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet at approximately 10.0 ppm. This is consistent with data from structurally related compounds containing the 4-formylphenyl moiety, where the aldehyde proton signal is observed at 10.39 ppm.[5]
The phenyl protons will be split into a classic AA'BB' system. For simplicity, this is often observed as two doublets. The protons ortho to the electron-withdrawing aldehyde group are more deshielded and will appear further downfield (around 7.9 ppm) compared to the protons meta to the aldehyde group (around 7.4 ppm). The integration of these signals will be in a 1:2:2 ratio for the aldehyde, ortho-aromatic, and meta-aromatic protons, respectively. The expected chemical shifts for the aromatic protons are informed by the known spectra of other tetraphenylmethane derivatives.[6][7]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to the molecule's symmetry, only a few distinct carbon signals are expected.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) (ppm) | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~153 | Quaternary Aromatic (C-CHO) |
| ~136 | Quaternary Aromatic (C-Ph) |
| ~131 | Aromatic (CH, ortho to -CHO) |
| ~130 | Aromatic (CH, meta to -CHO) |
| ~65 | Central Quaternary Carbon (C(Ph)₄) |
Rationale and Interpretation:
The carbonyl carbon of the aldehyde is the most deshielded and will appear at the downfield end of the spectrum, typically around 192 ppm. The aromatic region will show four distinct signals: two for the protonated carbons and two for the quaternary carbons. The central quaternary carbon, bonded to four phenyl rings, is expected to have a chemical shift around 65 ppm, a characteristic value for sp³-hybridized carbons in such an environment. The predicted chemical shifts are based on analogous data from tetraphenylmethane and tetrakis(4-bromophenyl)methane.[6]
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment should be performed. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can take from several minutes to a few hours depending on the sample concentration and instrument sensitivity.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and corrected. Chemical shifts are referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
| ~1210 | Medium | C-C Stretch (Aromatic-Aldehyde) |
| ~830 | Strong | para-Disubstituted Benzene C-H Bend (Out-of-plane) |
Rationale and Interpretation:
The most prominent feature in the FT-IR spectrum will be the strong absorption band around 1700 cm⁻¹, characteristic of the carbonyl (C=O) stretch of the aldehyde group.[5] The presence of the aldehyde is further confirmed by the appearance of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, known as a Fermi doublet, which arises from the aldehyde C-H stretch. The aromatic nature of the compound is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1500 cm⁻¹ region. A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring. The core vibrations of the tetraphenylmethane structure can be compared to the spectra of related compounds like tetrakis(4-ethylphenyl)methane.[8]
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder with minimal sample preparation.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrakis(4-formylphenyl)methane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Tetrakis(4-formylphenyl)methane (TFPM). As a molecule of significant interest in the development of covalent organic frameworks (COFs) and other advanced materials, a thorough understanding of its thermal behavior is paramount for its application in fields requiring high thermal resilience.
Introduction to this compound (TFPM)
This compound, with the chemical formula C₂₉H₂₀O₄, is a tetrahedral organic compound featuring a central carbon atom bonded to four 4-formylphenyl groups.[1] This unique three-dimensional structure makes it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of porous organic materials like COFs.[1][2] These materials have shown promise in gas storage, catalysis, and separation processes.[1]
While specific thermal analysis data for pure this compound is not extensively available in public literature, the thermal stability of COFs and other polymers synthesized from this molecule provides strong evidence of its robust thermal nature. For instance, a microporous organic framework, JUC-Z12, synthesized from tetra(4-formylphenyl)methane and 3,3′-diaminobenzidine, exhibits high thermal stability, with no significant weight loss observed below 400 °C.[3]
Thermal Stability Analysis: Insights from Related Structures
Given the limited direct data on TFPM, we can infer its thermal properties by examining its derivatives and the materials synthesized from it. The tetrahedral core of tetraphenylmethane is known for its rigidity and thermal stability. Polymers and COFs derived from TFPM consistently demonstrate high decomposition temperatures, often exceeding 400°C. This suggests that the parent molecule, TFPM, likely possesses a high degree of thermal stability.
| Material | Monomers | Decomposition Temperature (TGA) | Reference |
| JUC-Z12 | This compound, 3,3′-diaminobenzidine | > 400 °C | [3] |
| 3D Covalent Organic Framework | This compound, Hydrazine | ~450 °C | |
| Imine-based COF (COF-300) | Tetra-(4-anilyl)methane, Terephthalaldehyde | up to 490 °C |
This table presents data from materials synthesized using TFPM or its close analogs to provide an estimated range of its thermal stability.
Understanding Thermal Decomposition: A Mechanistic Perspective
The thermal decomposition of complex organic molecules like TFPM in an inert atmosphere typically involves the cleavage of the weakest chemical bonds at elevated temperatures. For TFPM, the decomposition process would likely initiate at the formyl groups or the bonds connecting the phenyl rings to the central carbon.
The anticipated decomposition pathway would involve a multi-step process:
-
Initial Decomposition: The initial weight loss would likely be attributed to the loss of the formyl groups (-CHO), potentially through decarbonylation (loss of carbon monoxide).
-
Core Structure Breakdown: At higher temperatures, the more stable tetraphenylmethane core would begin to degrade, leading to the formation of various aromatic fragments.
-
Char Formation: As the decomposition proceeds, a stable carbonaceous char is expected to form.
The specific decomposition products would likely include carbon monoxide, benzene, and other substituted aromatic compounds. The exact composition of these products would depend on the experimental conditions, such as the heating rate and the atmospheric environment.
Experimental Protocol for Thermal Analysis of this compound
To definitively determine the thermal stability and decomposition profile of TFPM, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the gold standard.
Instrumentation and Self-Validating System
The use of a simultaneous TGA-DSC instrument is highly recommended. This allows for the concurrent measurement of mass change (TGA) and heat flow (DSC) on the same sample under identical conditions, providing a comprehensive and self-validating thermal profile.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the TFPM sample is of high purity and has been properly dried to remove any residual solvents, which could interfere with the analysis.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum). A smaller sample size helps to minimize thermal gradients within the sample.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Place an empty, tared reference crucible on the reference balance.
-
Seal the furnace and begin purging with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min). This is crucial to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to ensure thermal stability.
-
Ramp the temperature from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results and accurate kinetic analysis.
-
Hold the sample at the final temperature for a short period (e.g., 5 minutes) to ensure complete decomposition.
-
-
Data Acquisition and Analysis:
-
Continuously record the sample weight, sample temperature, and differential heat flow throughout the experiment.
-
The TGA data will be plotted as weight percent versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (Td5%).
-
The DSC data will be plotted as heat flow versus temperature. Endothermic and exothermic events, such as melting, crystallization, or decomposition, will be observed as peaks.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to study the intrinsic thermal stability of the molecule. In the presence of oxygen, oxidative decomposition would occur at lower temperatures, providing a different and less fundamental thermal profile.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can improve resolution but significantly increase the experiment duration.
-
Sample Mass: A small sample mass is chosen to ensure uniform heating and to prevent any heat and mass transfer limitations that could obscure the true decomposition kinetics.
Visualization of Experimental Workflow and Logical Relationships
Caption: Postulated thermal decomposition pathway of TFPM.
Conclusion
While direct experimental data on the thermal stability of pure this compound is limited, evidence from its derivatives and resulting polymers strongly suggests a high degree of thermal robustness, with decomposition likely commencing above 400 °C. The provided experimental protocol offers a robust framework for researchers to precisely determine its thermal properties. A comprehensive understanding of the thermal behavior of TFPM is essential for its effective utilization in the design and synthesis of next-generation materials for demanding applications.
References
-
CD Bioparticles. Tetrakis (4-formylphenyl)methane. Retrieved from [Link]
-
ResearchGate. Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]
Sources
Navigating the Solubility Landscape of Tetrakis(4-formylphenyl)methane: A Technical Guide for Researchers
An In-depth Exploration of Solvent Interactions and Practical Methodologies for Characterization
Foreword: The Crucial Role of Solubility in Advanced Material Synthesis
In the realm of advanced materials, particularly in the burgeoning field of Covalent Organic Frameworks (COFs), the precise control over precursor solubility is not merely a matter of convenience but a cornerstone of rational design and successful synthesis. Tetrakis(4-formylphenyl)methane, a tetrahedral building block of significant interest, presents a unique solubility profile that dictates its reactivity and the ultimate structural integrity of the resulting frameworks. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, offering both theoretical underpinnings and actionable experimental protocols for researchers, scientists, and professionals in drug development and materials science. Our focus extends beyond a simple tabulation of data to an elucidation of the underlying principles and the provision of robust, self-validating methodologies for in-house determination.
Molecular Architecture and its Influence on Solubility
This compound possesses a distinctive three-dimensional structure, with a central tetrahedral carbon atom bonded to four phenyl rings, each functionalized with a formyl group at the para position. This molecular architecture is the primary determinant of its solubility characteristics.
The large, nonpolar surface area contributed by the four phenyl rings suggests a preference for nonpolar organic solvents. However, the presence of four polar aldehyde (-CHO) groups introduces the capacity for dipole-dipole interactions and hydrogen bonding with suitable solvent molecules. This dual nature—a nonpolar core with polar extremities—results in a nuanced solubility profile that can be exploited by the discerning researcher.
The aromatic core of tetraphenylmethane derivatives generally imparts solubility in a range of organic solvents[1]. The overall solubility is a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Qualitative Solubility Profile: Insights from Synthetic Chemistry
Based on a review of synthetic procedures, the following solvents have been successfully used, indicating at least moderate solubility of this compound under the specified reaction conditions:
| Solvent System | Application Context | Reference |
| 1,4-Dioxane | Synthesis of COF-320 | [2] |
| 1,4-Dioxane / Acetic Acid | Synthesis of COFs at room temperature | [3] |
| 1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([BMIm][NTf2]) | Ionothermal synthesis of 3D-IL-COFs | [3] |
This information provides a valuable starting point for solvent selection in various applications. It is noteworthy that solvent mixtures, often including an acidic catalyst like acetic acid, are frequently employed to enhance solubility and facilitate the desired chemical transformations.
Predicting Solubility: A Chemoinformatic Approach
In the absence of comprehensive experimental data, computational methods can offer valuable predictive insights into the solubility of organic compounds. Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches, such as the general solubility equation, can estimate solubility by analyzing the molecule's structural properties and its interactions with different solvents[4]. These in silico tools can aid in the rational selection of solvents for experimental screening, thereby saving time and resources[5][6].
Experimental Determination of Solubility: A Practical Guide
For researchers requiring precise solubility data for their specific applications, direct experimental measurement is indispensable. The following section provides detailed, step-by-step protocols for determining the solubility of this compound using two widely accepted analytical techniques: UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC).
The "Shake-Flask" Method: Achieving Equilibrium
The foundational step for most solubility determinations is the preparation of a saturated solution using the shake-flask method. This technique ensures that the solvent is in equilibrium with the solid solute.
Protocol:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. An orbital shaker or rotator is recommended.
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant for analysis, ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., PTFE) is recommended.
Quantification by UV-Visible Spectroscopy
UV-Visible spectroscopy is a rapid and straightforward method for determining the concentration of a chromophoric compound in solution. This compound, with its aromatic rings and aldehyde groups, exhibits strong UV absorbance.
Workflow for UV-Vis Solubility Determination:
Sources
Computational Modeling of Tetrakis(4-formylphenyl)methane: A Technical Guide for Researchers
Abstract
Tetrakis(4-formylphenyl)methane (TFPM) is a cornerstone tetrahedral building block in the design of advanced supramolecular structures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1] Its rigid tetrahedral geometry and reactive formyl groups make it a versatile component for creating highly porous and functional materials.[1] Understanding the conformational landscape, electronic properties, and dynamic behavior of the isolated TFPM molecule is paramount for predicting its assembly into larger architectures and for the rational design of novel materials with tailored properties. This in-depth technical guide provides a comprehensive overview of the computational methodologies for modeling the structure and dynamics of TFPM. It is intended for researchers, scientists, and drug development professionals who are leveraging computational tools to explore the world of molecular self-assembly and materials science.
Introduction: The Significance of this compound in Supramolecular Chemistry
This compound is an organic compound characterized by a central carbon atom bonded to four phenyl groups, each of which is functionalized with a formyl (aldehyde) group at the para position.[1] This unique structure imparts a three-dimensional, tetrahedral geometry, making it a highly sought-after building block for the construction of complex molecular architectures.[1] The formyl groups serve as reactive sites for forming covalent bonds, typically imine linkages, with complementary amine-functionalized molecules, leading to the formation of extended, porous networks.[1]
The ability to predict the behavior of TFPM at the molecular level through computational modeling is a powerful tool for accelerating the discovery of new materials.[2] By understanding the intrinsic properties of this fundamental unit, researchers can gain insights into the factors that govern the formation and stability of larger supramolecular assemblies. This guide will delve into the theoretical and practical aspects of modeling TFPM, with a focus on providing actionable protocols and explaining the rationale behind the chosen computational approaches.
Foundational Concepts: Understanding the TFPM Molecule
Before embarking on computational studies, it is essential to have a solid understanding of the key characteristics of the TFPM molecule.
Chemical and Physical Properties
A summary of the key properties of TFPM is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C29H20O4 | [3] |
| Molecular Weight | 432.47 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in many organic solvents | [5] |
| CAS Number | 617706-61-3 | [3][4] |
Conformational Flexibility
While often depicted as a static, rigid tetrahedron, the TFPM molecule possesses a degree of conformational flexibility arising from the rotation of the phenyl rings around the central carbon-phenyl bonds. The relative orientations of the four formylphenyl arms can influence the molecule's overall shape and its interactions with other molecules. The primary goal of a conformational analysis is to identify the low-energy conformers and the energy barriers that separate them. This information is crucial for understanding how the molecule might adapt its shape during self-assembly processes.
Quantum Mechanical Modeling: Unveiling the Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules with a good balance between accuracy and computational cost.[6][7] For a molecule of the size of TFPM, DFT is the method of choice for obtaining reliable geometric and electronic data.
Protocol for DFT Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure.
Step-by-Step Protocol:
-
Initial Structure Generation:
-
Construct an initial 3D model of TFPM using molecular building software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry cleanup using a simple molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Calculation Setup:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is required.
-
Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational expense.[6]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for geometry optimizations of molecules containing C, H, and O atoms.[6] For higher accuracy, a larger basis set like 6-311+G(2d,p) can be employed.
-
Solvation Model: To account for the influence of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used.[8] This is particularly important if the molecule is intended to be studied in a solution-phase environment.
-
Optimization Algorithm: Use the default geometry optimization algorithm provided by the software, which is typically a quasi-Newton method.
-
-
Execution and Analysis:
-
Run the DFT calculation.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a stable point on the potential energy surface.
-
Analyze the optimized geometry, including bond lengths, bond angles, and dihedral angles.
-
Exploring the Conformational Landscape
Due to the rotational freedom of the phenyl rings, TFPM can exist in multiple conformations. A thorough conformational search is necessary to identify the global minimum energy structure and other low-energy conformers.
Workflow for Conformational Search:
Caption: Workflow for performing a computational conformational analysis.
Key Electronic Properties
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to further characterize the molecule.
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the molecule's electronic excitability and its potential for charge transfer interactions. |
| Electrostatic Potential (ESP) Map | A visualization of the electrostatic potential on the electron density surface of the molecule. | Reveals the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions. |
| Mulliken or Natural Population Analysis (NPA) Charges | Provides a measure of the partial atomic charges on each atom in the molecule. | Useful for understanding the charge distribution and for parameterizing force fields for molecular dynamics simulations. |
Molecular Dynamics Simulations: Capturing the Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to study its dynamic behavior over time.[9] MD simulations are particularly useful for understanding how the molecule behaves in a solvent and for exploring its conformational flexibility on a longer timescale than is practical with DFT.
Force Field Parameterization: The Foundation of Accurate MD Simulations
MD simulations rely on a set of mathematical functions and associated parameters, collectively known as a force field, to describe the potential energy of the system.[10] While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules, they may lack accurate parameters for novel molecules like TFPM. Therefore, a crucial step is to develop and validate a force field for TFPM.
Workflow for Force Field Parameterization:
Caption: A typical workflow for parameterizing a molecular mechanics force field.
Detailed Steps for Parameterization:
-
Partial Atomic Charges: Derive partial atomic charges by fitting to the electrostatic potential calculated from DFT. The Restrained Electrostatic Potential (RESP) fitting procedure is a commonly used method for this purpose.
-
Bond and Angle Parameters: The equilibrium bond lengths and angles can be taken directly from the DFT-optimized geometry. The force constants can be derived from the vibrational frequencies calculated at the DFT level.
-
Dihedral Parameters: This is often the most challenging part of the parameterization. It involves scanning the potential energy surface as a function of the rotation around each flexible dihedral angle using DFT. The resulting energy profiles are then used to fit the parameters of the dihedral term in the force field.
-
Lennard-Jones Parameters: The Lennard-Jones parameters, which describe the van der Waals interactions, can typically be assigned by analogy to similar atom types in existing well-parameterized force fields (e.g., the General Amber Force Field - GAFF).
Protocol for MD Simulation of TFPM in Solution
Once a reliable force field is in hand, MD simulations can be performed to study the behavior of TFPM in a solvent.
Step-by-Step Protocol:
-
System Setup:
-
Place the optimized TFPM molecule in the center of a simulation box.
-
Solvate the molecule with a chosen solvent (e.g., water, chloroform) using a program like GROMACS or AMBER's tleap.
-
Add counter-ions if the molecule is charged to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the entire system to remove any bad contacts between the solute and solvent molecules.
-
Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT) conditions.
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT) conditions until the density and potential energy of the system have stabilized.
-
-
Production Simulation:
-
Run the simulation for a sufficiently long time (typically nanoseconds to microseconds) to sample the conformational space of the molecule and to obtain meaningful statistics on its dynamic properties.
-
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.
-
Radial Distribution Functions (RDFs): To characterize the solvation shell of the molecule.
-
Dihedral Angle Distributions: To analyze the conformational preferences of the phenyl rings.
-
Conclusion and Future Directions
The computational modeling of this compound provides a powerful avenue for understanding the fundamental properties of this important supramolecular building block. By combining quantum mechanical calculations and molecular dynamics simulations, researchers can gain detailed insights into its structure, electronics, and dynamics. This knowledge is invaluable for the rational design of new materials with tailored properties for applications in gas storage, catalysis, and sensing.
Future work in this area could focus on developing more advanced, polarizable force fields to better capture the subtle electronic effects that can influence molecular self-assembly. Additionally, multiscale modeling approaches that bridge the gap between the atomistic scale and the mesoscale will be crucial for simulating the formation of large, complex supramolecular architectures. As computational power continues to grow, we can expect that in silico design and screening of TFPM-based materials will become an increasingly integral part of the materials discovery pipeline.
References
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Gomberg, M. On Tetraphenylmethane. J. Am. Chem. Soc.1898 , 20 (10), 773-780. [Link]
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Karplus, M.; McCammon, J. A. Molecular dynamics simulations of biomolecules. Nat. Struct. Biol.2002 , 9 (9), 646-652. [Link]
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Jorgensen, W. L.; Tirado-Rives, J. The OPLS [optimized potentials for liquid simulations] potential functions for proteins, energy minimizations for crystals of cyclic peptides and crambin. J. Am. Chem. Soc.1988 , 110 (6), 1657-1666. [Link]
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Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98 (7), 5648-5652. [Link]
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Parr, R. G.; Yang, W. Density-Functional Theory of Atoms and Molecules; Oxford University Press: New York, 1989. [Link]
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Wang, J.; Wolf, R. M.; Caldwell, J. W.; Kollman, P. A.; Case, D. A. Development and testing of a general amber force field. J. Comput. Chem.2004 , 25 (9), 1157-1174. [Link]
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Lindner, M.; Valášek, M.; Homberg, J.; Mayor, M. Importance of the Anchor Group Position (Para versus Meta) in Tetraphenylmethane Tripods: Synthesis and Self-Assembly Features. Chem. Eur. J.2016 , 22 (38), 13548-13559. [Link]
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Jelfs, K. E. Computational modeling to assist in the discovery of supramolecular materials. Ann. N. Y. Acad. Sci.2022 , 1518 (1), 106-119. [Link]
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Berardi, R.; Zannoni, C. Computational design of supramolecular materials. J. Chem. Phys.2020 , 153 (19), 190902. [Link]
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Tomasi, J.; Mennucci, B.; Cammi, R. Quantum Mechanical Continuum Solvation Models. Chem. Rev.2005 , 105 (8), 2999-3094. [Link]
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Marenich, A. V.; Cramer, C. J.; Truhlar, D. G. Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. J. Phys. Chem. B2009 , 113 (18), 6378-6396. [Link]
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An In-Depth Technical Guide to the Early Synthetic Routes of Tetrakis(4-formylphenyl)methane
Introduction: The Emergence of a Tetrahedral Tectonic
Tetrakis(4-formylphenyl)methane (TFPM) is a highly symmetrical, tetra-functionalized aromatic molecule that has garnered significant interest as a versatile building block, or "tecton," in the field of supramolecular chemistry and materials science.[1] Its rigid, tetrahedral geometry makes it an ideal component for the construction of complex, three-dimensional structures such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[2] These materials exhibit remarkable properties, including high porosity and thermal stability, rendering them suitable for applications in gas storage, catalysis, and selective separations. This guide provides a detailed exploration of the seminal, early synthetic routes to this pivotal compound, offering insights into the chemical strategies and experimental considerations that paved the way for its widespread use.
The foundational challenge in synthesizing TFPM lies in the controlled, tetra-functionalization of a central methane core in a para-selective manner. Early approaches to this and other tetrasubstituted tetraphenylmethane derivatives were built upon the pioneering work of chemists like Moses Gomberg, who first synthesized the parent tetraphenylmethane in 1898.[3] This guide will focus on two of the most significant early strategies for the preparation of TFPM: the oxidation of a readily accessible methylated precursor and the functionalization of a halogenated tetraphenylmethane intermediate.
Route 1: Oxidation of Tetrakis(4-methylphenyl)methane
One of the most direct and efficient early methods for the synthesis of this compound involves the oxidation of its tetra(methyl) precursor, Tetrakis(4-methylphenyl)methane. This approach is advantageous as it builds the core tetraphenylmethane structure first and then introduces the desired aldehyde functionality in a later step.
Synthetic Strategy Overview
This strategy is a two-step process that begins with the synthesis of the tetramethylated precursor, followed by its oxidation to the tetra-aldehyde. The key to this route is the selective oxidation of the benzylic methyl groups to aldehydes without over-oxidation to carboxylic acids or degradation of the tetraphenylmethane core.
Caption: Synthetic pathway for TFPM via the oxidation of Tetrakis(4-methylphenyl)methane.
Step 1: Synthesis of Tetrakis(4-methylphenyl)methane
The synthesis of the tetramethyl precursor can be achieved through a Grignard reaction, a classic method for forming carbon-carbon bonds.[4] In this case, p-tolylmagnesium bromide is reacted with a suitable carbon electrophile, such as carbon tetrachloride.
Experimental Protocol: Synthesis of Tetrakis(4-methylphenyl)methane
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction is self-sustaining, the remaining 4-bromotoluene solution is added at a rate that maintains a gentle reflux.
-
Reaction with Carbon Tetrachloride: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of carbon tetrachloride in anhydrous diethyl ether is then added dropwise with vigorous stirring.
-
Work-up and Purification: Upon completion of the addition, the reaction mixture is stirred for several hours at room temperature and then refluxed. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/chloroform, to yield Tetrakis(4-methylphenyl)methane as a white solid.
Step 2: Oxidation to this compound
A notable early method for the oxidation of the benzylic methyl groups to aldehydes is the use of ceric ammonium nitrate (CAN). This reagent offers good selectivity for the oxidation of electron-rich aromatic compounds and their alkyl substituents.
Experimental Protocol: Oxidation of Tetrakis(4-methylphenyl)methane
-
Reaction Setup: Tetrakis(4-methylphenyl)methane is dissolved in a mixture of acetonitrile and water. The reaction flask is placed in a constant temperature bath.
-
Addition of Oxidant: A solution of ceric ammonium nitrate (CAN) in aqueous acetonitrile is added portion-wise to the stirred solution of the starting material over a period of several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to give the crude product. Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound as a crystalline solid.
| Reagent/Parameter | Value/Condition |
| Starting Material | Tetrakis(4-methylphenyl)methane |
| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) |
| Solvent | Acetonitrile/Water |
| Reaction Temperature | 25-50 °C |
| Typical Yield | 60-70% |
Route 2: Formylation of Tetrakis(4-bromophenyl)methane
An alternative and widely employed early strategy involves the synthesis of a tetra-halogenated precursor, Tetrakis(4-bromophenyl)methane (TBPM), followed by the introduction of the formyl groups. This route offers the advantage of utilizing a stable and readily accessible intermediate.
Synthetic Strategy Overview
This pathway consists of the synthesis of the tetrabrominated core, followed by a halogen-metal exchange and subsequent formylation. The success of this route hinges on the efficient and complete conversion of the four bromo-substituents to the desired aldehyde functionality.
Caption: Synthetic pathway for TFPM via the formylation of Tetrakis(4-bromophenyl)methane.
Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM)
The precursor, TBPM, can be synthesized by the direct electrophilic bromination of tetraphenylmethane. The para-directing effect of the phenyl substituents and the steric hindrance at the ortho positions favor the formation of the desired tetra-para-substituted product.
Experimental Protocol: Synthesis of Tetrakis(4-bromophenyl)methane
-
Reaction Setup: Tetraphenylmethane is dissolved in a suitable solvent such as carbon disulfide or dichloromethane in a flask protected from light.
-
Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of tetraphenylmethane. A catalytic amount of iron powder or iodine can be used to facilitate the reaction. The reaction is typically carried out at room temperature.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred until the bromine color disappears. The reaction is then quenched by washing with a solution of sodium bisulfite to remove any unreacted bromine. The organic layer is washed with water and brine, dried over anhydrous calcium chloride, and the solvent is evaporated. The crude product is purified by recrystallization from a solvent such as glacial acetic acid or a mixture of chloroform and ethanol to give TBPM as a white crystalline solid.
Step 2: Formylation of Tetrakis(4-bromophenyl)methane
The conversion of the aryl bromide to an aldehyde can be effectively achieved via a lithium-halogen exchange reaction followed by quenching with an appropriate formylating agent, typically N,N-dimethylformamide (DMF).[5]
Experimental Protocol: Formylation of Tetrakis(4-bromophenyl)methane
-
Lithiation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of Tetrakis(4-bromophenyl)methane in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of n-butyllithium in hexanes is then added dropwise via syringe. The reaction mixture is stirred at this temperature for a few hours to ensure complete lithium-halogen exchange.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is then extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.
| Reagent/Parameter | Value/Condition |
| Starting Material | Tetrakis(4-bromophenyl)methane (TBPM) |
| Lithium Source | n-Butyllithium (n-BuLi) |
| Formylating Agent | N,N-Dimethylformamide (DMF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature |
| Typical Yield | 50-65% |
Conclusion and Future Perspectives
The early synthetic routes to this compound laid the essential groundwork for the development of advanced porous materials. Both the oxidation of Tetrakis(4-methylphenyl)methane and the formylation of Tetrakis(4-bromophenyl)methane represent robust and reliable methods for accessing this important tetrahedral building block. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
The principles of electrophilic aromatic substitution, Grignard reactions, selective oxidation, and organometallic chemistry are all elegantly demonstrated in these early syntheses. As the demand for functional materials continues to grow, the foundational chemistry detailed in this guide remains highly relevant. Future research in this area may focus on developing more sustainable and atom-economical synthetic methods, potentially utilizing catalytic C-H activation or other green chemistry approaches to further streamline the synthesis of this compound and its derivatives.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations on Tetrakis(4-formylphenyl)methane
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrakis(4-formylphenyl)methane (TFPM) is a tetrahedral building block of significant interest, primarily for its role as a monomer in the synthesis of advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Its rigid, three-dimensional structure is fundamental to creating materials with applications in gas storage, catalysis, and separation.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of the isolated TFPM molecule is paramount to predicting the characteristics of the resulting bulk materials. This guide provides an in-depth technical protocol for performing and interpreting quantum chemical calculations on TFPM, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its core properties.
Introduction: The "Why" Behind the Calculation
Before embarking on any computational study, it is critical to define the scientific question. For a molecule like TFPM, the primary motivations for quantum chemical calculations are:
-
To Predict Reactivity: The formyl (-CHO) groups are the reactive sites for polymerization.[1] Understanding their electronic character, including local charges and frontier molecular orbitals, allows us to predict how TFPM will participate in imine condensation or similar linkage chemistries.
-
To Understand Electronic and Optical Properties: The optoelectronic properties of COFs are dictated by their constituent building blocks.[3] Calculating the HOMO-LUMO gap and simulating the UV-Vis absorption spectrum of TFPM provides a baseline for understanding the electronic behavior of polymers derived from it.
-
To Correlate Structure with Function: The tetrahedral geometry of TFPM is key to forming 3D frameworks.[2] Geometry optimization provides the most stable conformation, bond lengths, and angles, which are essential parameters for designing and modeling larger, periodic systems.
This guide is structured to walk the researcher through the entire computational workflow, from building the molecule to analyzing its most salient quantum chemical properties.
Theoretical Foundations: Choosing the Right Tools
Computational organic chemistry offers a suite of tools to model molecular properties.[4] For a molecule of TFPM's size (C29H20O4), a balance between accuracy and computational cost is essential.[3]
Density Functional Theory (DFT)
DFT is the workhorse for ground-state calculations of medium to large organic molecules.[5] It approximates the many-body electronic Schrödinger equation by calculating the electron density. The choice of the exchange-correlation functional is the most critical decision.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the gold standard for organic molecules.[3] B3LYP, in particular, is widely used and provides a robust starting point for geometry optimizations and electronic structure calculations.[6][7]
-
Range-Separated Functionals (e.g., ωB97XD, CAM-B3LYP): These are often superior for predicting properties related to charge transfer and excited states, making them an excellent choice for TD-DFT calculations.[8]
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(2d,p)): These are widely used and offer a good compromise. The 6-31G(d) basis set is often sufficient for initial geometry optimizations.[6][7] For higher accuracy in electronic properties and spectroscopic calculations, a larger basis set like 6-311+G(2d,p) is recommended.[6][7]
-
Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are more systematically improvable but can be more computationally demanding.
Time-Dependent DFT (TD-DFT)
To investigate the electronic excited states and simulate the UV-Vis spectrum, TD-DFT is the method of choice.[9][10] It allows for the calculation of vertical excitation energies, which correspond to the absorption of light.[8]
The Computational Protocol: A Self-Validating Workflow
This section details a step-by-step methodology. The causality behind each choice is explained to ensure scientific integrity.
Caption: Computational workflow for quantum chemical analysis of TFPM.
Step 1: Molecular Structure Preparation
-
Construct the Molecule: Using a molecular editor (e.g., Avogadro, GaussView, ChemDraw), build the 3D structure of this compound. The central carbon atom is bonded to four phenyl rings, each substituted with a formyl group at the para position.[1]
-
Initial Cleaning: Perform an initial geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94) within the builder software. This provides a reasonable starting geometry, which is crucial for the convergence of subsequent quantum mechanical calculations.
Step 2: Ground-State Geometry Optimization and Validation
The goal is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Protocol: Perform a geometry optimization using DFT.
-
Validation (Self-Validating Check): Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Purpose: To confirm that the optimized structure is a true energy minimum.
-
Success Criterion: The absence of any imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable molecule. This step is non-negotiable for a trustworthy result.
-
Step 3: Calculation of Ground-State Electronic Properties
With a validated, optimized geometry, we can now calculate the electronic properties with higher accuracy.
-
Protocol: Perform a single-point energy calculation.
-
Method: B3LYP or a range-separated functional like ωB97XD.
-
Basis Set: 6-311+G(2d,p).
-
Rationale: A larger basis set with diffuse functions (+) and polarization functions (d,p) is necessary for a more accurate description of the electron density, especially for calculating orbital energies and charge distributions.[6]
-
-
Analysis:
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them (HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitation energy.
-
Molecular Electrostatic Potential (ESP): Map the ESP onto the electron density surface. This reveals the electron-rich (negative potential, typically on the formyl oxygens) and electron-poor (positive potential) regions of the molecule, providing a guide to its intermolecular interactions and reactive sites.
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to get a more chemically intuitive picture of the atomic charges than standard Mulliken population analysis.
-
Step 4: Excited-State Calculations and UV-Vis Spectrum
-
Protocol: Perform a TD-DFT calculation on the optimized geometry.
-
Method: ωB97XD or another range-separated functional.
-
Basis Set: 6-311+G(2d,p).
-
Rationale: Range-separated functionals often provide more accurate excitation energies for aromatic systems compared to standard hybrids like B3LYP.[8]
-
-
Analysis:
-
Excitation Energies and Oscillator Strengths: The output will list the vertical excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The transitions with the largest oscillator strengths are the ones most likely to be observed in an experimental UV-Vis spectrum.
-
Spectrum Simulation: The calculated excitations can be broadened with a Gaussian function to generate a simulated UV-Vis spectrum for direct comparison with experimental data.
-
Data Presentation and Interpretation
Summarizing the quantitative results is key for usability.
Table 1: Calculated Electronic Properties of TFPM
| Property | Level of Theory | Result |
|---|---|---|
| Total Energy (Hartree) | B3LYP/6-311+G(2d,p) | [Sample Data] |
| HOMO Energy (eV) | B3LYP/6-311+G(2d,p) | [Sample Data] |
| LUMO Energy (eV) | B3LYP/6-311+G(2d,p) | [Sample Data] |
| HOMO-LUMO Gap (eV) | B3LYP/6-311+G(2d,p) | [Sample Data] |
| Dipole Moment (Debye) | B3LYP/6-311+G(2d,p) | [Sample Data] |
Table 2: Calculated Major Electronic Transitions (TD-DFT)
| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | [Sample Data] | [Sample Data] | HOMO → LUMO (π→π*) |
| S₀ → S₂ | [Sample Data] | [Sample Data] | HOMO-1 → LUMO (π→π*) |
| S₀ → S₃ | [Sample Data] | [Sample Data] | HOMO → LUMO+1 (π→π*) |
Interpreting the Results: The HOMO of TFPM is expected to be a π-orbital delocalized across the phenyl rings, while the LUMO will be a π-orbital, also with significant delocalization but with contributions from the electron-withdrawing formyl groups. The primary electronic transition will likely be a π→π transition, characteristic of aromatic systems. The ESP map will show negative potential around the carbonyl oxygens, confirming their role as hydrogen bond acceptors and sites for electrophilic attack.
Caption: Energy level diagram for a π→π* electronic transition.
Applications for Drug Development and Materials Science
While TFPM itself is not a therapeutic agent, its derivatives—COFs and MOFs—have emerging roles in drug delivery and biomedical applications. The computational data derived from this guide can be used to:
-
Design Novel Linkers: By computationally modifying the functional groups on the TFPM core (e.g., replacing -CHO with other reactive groups), researchers can predict how these changes will affect the electronic properties and reactivity of the monomer, guiding the synthesis of new COFs with tailored properties.
-
Model Host-Guest Interactions: The calculated ESP and orbital shapes of the TFPM unit are essential inputs for molecular docking or QM/MM simulations. This allows researchers to predict how a drug molecule might bind within the pores of a COF built from TFPM, which is critical for designing drug delivery systems.
Conclusion
This guide provides a robust, scientifically-grounded framework for conducting and interpreting quantum chemical calculations on this compound. By following this protocol, which emphasizes not just the "how" but the "why" of methodological choices and includes self-validating checks, researchers can generate reliable, high-quality data. These computational insights are invaluable for understanding the fundamental properties of this key molecular building block and for rationally designing the next generation of advanced porous materials for applications in materials science and beyond.
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CD Bioparticles. Tetrakis (4-formylphenyl)methane. [Link]
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Jamorski, J., et al. (2002). Time-Dependent Density Functional Theory (TDDFT) Study of the Excited Charge-Transfer State Formation of a Series of Aromatic Donor−Acceptor Systems. Journal of the American Chemical Society, 124(10), 2376–2382. [Link]
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Bandyopadhyay, S., & Patra, A. (2023). Exploring covalent organic frameworks through the lens of computational chemistry. Materials Advances, 4(1), 10-31. [Link]
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El-Azhary, A. A., et al. (2018). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry, 42(18), 15064-15079. [Link]
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Bachrach, S. M. (2007). Computational Organic Chemistry. Wiley. [Link]
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Brancato, G., et al. (2017). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. University of Southampton ePrints. [Link]
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Srivastava, A., et al. (2025). DFT-based evaluation of covalent organic frameworks for adsorption, optoelectronic, clean energy storage, and gas sensor applications. Journal of Molecular Modeling, 31(7), 209. [Link]
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Unveiling the Solid-State Architecture of Tetrakis(4-formylphenyl)methane: A Technical Guide to Crystal Structure Analysis
Foreword: The Crucial Role of Structural Insight in Material Science
In the realm of advanced materials, particularly in the design of porous crystalline solids like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), the precise understanding of molecular building blocks is paramount. Tetrakis(4-formylphenyl)methane (TFPM) and its analogues are quintessential examples of such foundational molecules.[1][2] Their tetrahedral geometry and reactive formyl groups make them ideal for constructing intricate three-dimensional networks with applications in gas storage, catalysis, and separations. This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction analysis of a closely related and structurally representative tetrahedral aldehyde, offering researchers, scientists, and drug development professionals a comprehensive protocol and interpretive framework for understanding the solid-state behavior of this important class of molecules.
The Foundation: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. While various synthetic routes to tetraphenylmethane derivatives exist, the key to a successful crystallographic analysis lies in obtaining crystals of sufficient size and quality.
Synthetic Approach: A Generalized Pathway
The synthesis of TFPM and its analogues typically involves a multi-step process starting from simpler aromatic precursors. While specific conditions may vary, a general approach often entails the formation of the central tetrahedral core followed by functionalization of the phenyl rings.
The Art of Crystallization: A Protocol for Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The protocol below outlines a common method for growing crystals of tetrahedral aldehydes from solution.
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve the purified tetrahedral aldehyde in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol). The choice of solvent is critical and may require screening of several options.
-
Saturation: Prepare a saturated or nearly saturated solution of the compound at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallizing dish or vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the container with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Harvesting: Carefully harvest the crystals from the mother liquor using a spatula or by decanting the solvent.
The Heart of the Matter: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[4][5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.
Structure Solution and Refinement: From Diffraction to a 3D Model
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to build an initial molecular model.
The model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various metrics, such as the R-factor and goodness-of-fit.
A Case Study: Crystal Structure of a Tetrahedral Aldehyde
Crystallographic Data Summary
The key crystallographic parameters for TFBM are summarized in the table below. This information provides a snapshot of the crystal's symmetry and dimensions.
| Parameter | Value |
| Chemical Formula | C58H42O4 |
| Formula Weight | 803.91 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 14.136(3) |
| b (Å) | 16.038(3) |
| c (Å) | 20.012(4) |
| α (°) | 90 |
| β (°) | 109.39(3) |
| γ (°) | 90 |
| Volume (Å3) | 4277.0(15) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.248 |
Molecular Geometry: A Distorted Tetrahedron
The single-crystal X-ray diffraction analysis of TFBM reveals a distorted tetrahedral geometry around the central biphenyl bond.[6] The dihedral angles between the phenyl rings deviate from the ideal tetrahedral angle, a consequence of steric hindrance and packing forces within the crystal lattice. This distortion is a critical factor in determining the overall shape and porosity of COFs constructed from this building block.
Intermolecular Interactions: The Driving Force for Crystal Packing
The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions.[7] In the case of tetrahedral aldehydes, weak non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces play a crucial role.[8]
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4][5] The Hirshfeld surface is a 3D surface around a molecule that is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties such as the distance to the nearest nucleus inside and outside the surface, we can identify and characterize different types of intermolecular contacts.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For a typical organic molecule like TFBM, the fingerprint plot would likely show significant contributions from H···H, C···H, and O···H contacts, indicative of van der Waals forces and weak hydrogen bonds.
Workflow and Visualization
A clear understanding of the experimental and computational workflow is essential for a successful crystal structure analysis. The following diagram illustrates the key steps involved.
Figure 1: A comprehensive workflow for the crystal structure analysis of a tetrahedral aldehyde, from synthesis to structural interpretation.
Conclusion and Future Directions
The detailed analysis of the crystal structure of tetrahedral aldehydes like TFPM and its analogues provides invaluable insights into their solid-state behavior. This knowledge is not merely academic; it directly informs the rational design of advanced materials with tailored properties. By understanding the subtle interplay of molecular geometry and intermolecular forces, researchers can better predict and control the topology and functionality of the resulting frameworks.
Future work in this area will likely focus on the development of methods for co-crystallization to create novel multi-component materials and the use of advanced diffraction techniques, such as electron diffraction, to study the structures of microcrystalline samples that are not amenable to conventional X-ray analysis.
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MDPI. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 12(2), 253. [Link]
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Methodological & Application
Application Notes & Protocols: Tetrakis(4-formylphenyl)methane and its Analogs in Advanced Metal-Organic Framework Synthesis
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and chemical tunability for applications ranging from catalysis to targeted drug delivery. The choice of the organic linker is paramount in defining the MOF's final architecture and functionality. This document provides a detailed guide on the strategic use of tetrahedral linkers, specifically focusing on the potential of aldehyde-functionalized scaffolds analogous to Tetrakis(4-formylphenyl)methane (TFPM), in the synthesis of advanced, functional MOFs. While TFPM itself is a prime candidate for covalent organic frameworks (COFs), its direct application in MOF synthesis is limited by the non-coordinating nature of the formyl group. This guide elucidates a scientifically rigorous approach: the design of a hypothetical, yet synthetically plausible, carboxylate-bearing linker that incorporates the tetrahedral geometry and reactive aldehyde moieties of TFPM. We present detailed protocols for the synthesis of a benchmark zirconium-based MOF, its characterization, and subsequent post-synthetic modification (PSM), a key technique that leverages the reactive aldehyde handles to impart bespoke functionality for applications like drug delivery.
Introduction: The Strategic Value of Tetrahedral Aldehyde-Functionalized Linkers
Metal-Organic Frameworks are crystalline porous materials constructed from metal-based nodes (secondary building units, or SBUs) and coordinating organic linkers.[1][2] Their modular nature allows for precise control over pore size, surface area, and chemical environment.[1] Rigid, highly symmetrical linkers are particularly sought after for creating robust, three-dimensional frameworks with predictable topologies.
Tetrahedral linkers, such as derivatives of tetraphenylmethane or tetraphenylsilane, are of significant interest as they can extend into three dimensions from a central point, leading to complex and highly porous network structures.[3][4][5] When these tetrahedral scaffolds are equipped with reactive functional groups, such as aldehydes (-CHO), they become powerful tools for creating "platform" MOFs.
The aldehyde group serves two primary purposes:
-
Pre-synthesis: It can be converted to a coordinating group (e.g., carboxylate) to enable direct participation in MOF self-assembly.
-
Post-synthesis: It provides a reactive site within the MOF pore for covalent modification, allowing for the attachment of therapeutic agents, targeting moieties, or catalytic species without altering the underlying framework.[6][7] This post-synthetic modification (PSM) is a cornerstone of modern MOF design, enabling the creation of materials tailored for specific, high-value applications.[6][8]
This guide will use the well-studied Zr-based MOF, UiO-66, as a model system to demonstrate the principles of synthesis and functionalization that would apply to a tetrahedral, aldehyde-bearing linker.[9][10]
The Linker: From Concept to Coordinating Ligand
This compound (TFPM) itself lacks the carboxylate or other Lewis basic groups necessary to form strong coordinative bonds with metal SBUs in a typical solvothermal synthesis.[9][11] Therefore, a direct reaction between TFPM and a metal salt like Zirconium(IV) chloride (ZrCl₄) will not yield a stable MOF.
To harness the unique geometry of TFPM, a synthetic chemist would first need to create a derivative that includes coordinating groups. A prime hypothetical candidate for this purpose is Tetrakis(4-carboxy-2-formylphenyl)methane . This molecule retains the tetrahedral core and the reactive aldehyde functionality while adding the necessary carboxylate groups to coordinate with the metal centers.
Diagram 1: Conceptual Pathway from TFPM to a MOF-compatible Linker
This diagram illustrates the conceptual necessity of modifying the non-coordinating TFPM to a carboxylated analogue, which can then self-assemble with metal clusters to form a functional MOF.
Caption: From a non-coordinating molecule to a functional MOF linker.
Experimental Protocols
The following protocols are based on established methods for zirconium-based MOFs, which are renowned for their exceptional thermal and chemical stability.[3][12] They are presented here as a robust template for researchers working with novel tetrahedral linkers.
Protocol 1: Solvothermal Synthesis of an Aldehyde-Functionalized Zr-MOF
This protocol describes the synthesis of a MOF analogous to the well-known UiO-66 framework, but using an aldehyde-functionalized linker. We will use 2-formylterephthalic acid (H₂BDC-CHO) as a representative linker to establish a baseline procedure. The principles are directly translatable to a more complex tetrahedral linker.
Rationale: The solvothermal method uses high temperature and pressure to overcome kinetic barriers, facilitating the dissolution of precursors and the crystallization of the highly ordered MOF structure.[9] N,N-Dimethylformamide (DMF) is a common solvent as it has a high boiling point and effectively dissolves both the metal salt and the organic linker. A modulator, such as benzoic acid or acetic acid, is often added to compete with the linker for coordination to the metal cluster.[13] This slows down the nucleation process, leading to larger, higher-quality crystals.[13]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-formylterephthalic acid (H₂BDC-CHO)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzoic acid (Modulator)
-
20 mL Scintillation vials or Teflon-lined autoclave
-
Laboratory oven
-
Centrifuge
Procedure:
-
Preparation of Precursor Solution: In a 20 mL glass scintillation vial, add Zirconium(IV) chloride (e.g., 75 mg) and the functionalized linker, H₂BDC-CHO (e.g., 62 mg, 1:1 molar ratio to ZrCl₄).
-
Add Modulator: Add a significant excess of benzoic acid as a modulator (e.g., ~1.3 g). The modulator-to-linker ratio is a critical parameter that may require optimization.
-
Add Solvent: Add anhydrous DMF (e.g., 5 mL) to the vial.
-
Dissolution: Cap the vial tightly and sonicate the mixture for approximately 10-15 minutes until all solids are fully dissolved. The solution should be clear.
-
Reaction: Place the sealed vial in a preheated laboratory oven at 120 °C for 24 hours.[12][13] During this time, the MOF crystals will form and precipitate.
-
Cooling & Harvesting: After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature. A white crystalline powder should be visible at the bottom of the vial.
-
Washing (Crucial Step):
-
Decant the supernatant liquid.
-
Add fresh DMF (~10 mL) to the vial, cap, and vortex or sonicate briefly to resuspend the powder.
-
Centrifuge the suspension (e.g., 8000 rpm for 10 minutes) to pellet the MOF crystals.
-
Discard the supernatant. Repeat this DMF wash cycle at least three times to remove unreacted linker and modulator trapped within the pores.
-
-
Solvent Exchange: After the final DMF wash, perform a solvent exchange to a more volatile solvent. Resuspend the MOF powder in a solvent like ethanol or chloroform (~10 mL) and let it soak for at least 6 hours.[2] Centrifuge, decant, and repeat this process three times.
-
Activation: To achieve a porous material, the solvent must be removed from the pores without causing framework collapse. Gently heat the sample under a dynamic vacuum (e.g., 120 °C overnight) to yield the activated, porous MOF.
| Parameter | Value | Rationale |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) | Forms highly stable Zr₆O₄(OH)₄ SBUs. |
| Linker | 2-formylterephthalic acid | Provides carboxylate coordination and a reactive aldehyde. |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, good solvating power for precursors. |
| Temperature | 120 °C | Standard temperature for UiO-66 type synthesis.[13] |
| Time | 24 hours | Allows for complete crystallization. |
| Modulator | Benzoic Acid | Competes with linker, improving crystal quality and size.[13] |
Table 1: Key Parameters for Solvothermal Synthesis of an Aldehyde-Functionalized Zr-MOF.
Protocol 2: Post-Synthetic Modification (PSM) via Imine Condensation
This protocol details the functionalization of the aldehyde-tagged MOF with a primary amine to form an imine linkage. This is a highly efficient and widely used reaction in PSM chemistry.[6] We will use a simple amine (e.g., ethanolamine) for demonstration, but this can be replaced with amine-containing drugs, fluorescent tags, or targeting ligands.
Rationale: The aldehyde groups lining the pores of the MOF are readily accessible to small molecules. The reaction with a primary amine forms a stable imine bond, covalently tethering the new functionality to the MOF framework. The reaction is typically performed as a heterogeneous mixture, with the solid MOF suspended in a solution of the amine.[6] The modification can be monitored by techniques like FT-IR spectroscopy (disappearance of the aldehyde C=O stretch) and NMR of the digested MOF.
Materials:
-
Activated aldehyde-functionalized MOF (from Protocol 1)
-
Ethanolamine (or other primary amine)
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox) is recommended.
Procedure:
-
Prepare MOF Suspension: In a clean, dry vial under an inert atmosphere, suspend the activated aldehyde-functionalized MOF (e.g., 50 mg) in anhydrous dichloromethane (5 mL).
-
Prepare Amine Solution: In a separate vial, prepare a solution of the primary amine. A molar excess of the amine relative to the number of aldehyde sites in the MOF is recommended (e.g., 10-fold excess).
-
Reaction: Add the amine solution to the MOF suspension. Seal the vial and stir the mixture at room temperature. Reaction times can vary from a few hours to several days. For this example, stir for 48 hours.[14]
-
Washing: After the reaction period, the functionalized MOF must be thoroughly washed to remove unreacted amine.
-
Centrifuge the suspension to pellet the solid MOF.
-
Discard the supernatant.
-
Wash the solid repeatedly with fresh anhydrous dichloromethane (3 x 10 mL).
-
-
Drying: Dry the resulting post-synthetically modified MOF under vacuum to remove the residual solvent. The material is now ready for characterization and application studies.
Diagram 2: Experimental Workflow for Synthesis and Functionalization
This diagram outlines the complete workflow from raw materials to a functionalized MOF suitable for drug delivery applications.
Caption: Workflow from MOF synthesis to post-synthetic modification.
Characterization
Rigorous characterization is essential to confirm the successful synthesis and modification of the MOF.
| Technique | Purpose | Expected Result for Successful Synthesis/Modification |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity. | A diffraction pattern with sharp peaks matching the simulated pattern for the target MOF topology (e.g., UiO-66). The peak positions should remain unchanged after PSM, indicating framework integrity. |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and solvent/guest content. | A distinct weight loss step corresponding to the decomposition of the organic linker at high temperature (e.g., >400 °C for Zr-MOFs). A change in the residual mass after PSM can indicate successful functionalization. |
| N₂ Sorption (BET Analysis) | Measures surface area and porosity. | A Type I isotherm characteristic of microporous materials. A high BET surface area (e.g., >1000 m²/g for UiO-66 type materials) confirms porosity.[9][10] A decrease in surface area after PSM is expected as the attached molecules occupy pore volume. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups. | Initial MOF: Presence of a strong C=O stretch from the aldehyde (~1700 cm⁻¹). After PSM: Disappearance or significant reduction of the aldehyde peak and appearance of a new C=N imine stretch (~1650-1600 cm⁻¹). |
| Nuclear Magnetic Resonance (¹H NMR) | Confirms linker integrity and PSM efficiency. | The MOF is first digested in an acidic solution (e.g., HF in DMSO-d₆). The resulting spectrum should show peaks corresponding to the linker. After PSM, new peaks from the attached functional group should appear, and their integration relative to the linker peaks can quantify the modification efficiency. |
Table 2: Key Characterization Techniques and Expected Outcomes.
Application in Drug Delivery
The true power of using an aldehyde-functionalized linker lies in its utility for drug delivery applications.[8][15] The aldehyde handles within the MOF pores act as covalent anchoring points for therapeutic molecules.
Causality in Design:
-
Controlled Loading: Covalent attachment via PSM provides a more robust and controlled method of drug loading compared to simple physical encapsulation. This can prevent premature drug leakage.
-
Stimuli-Responsive Release: The imine bond formed during PSM can be designed to be cleavable under specific biological conditions. For example, the lower pH found in tumor microenvironments or within endosomes can hydrolyze the imine bond, triggering the release of the drug specifically at the target site.
-
Targeted Delivery: Primary amines on targeting ligands, such as folic acid or specific peptides, can be reacted with the aldehyde-MOF.[15] This decorates the MOF exterior with molecules that bind to receptors overexpressed on cancer cells, enhancing cellular uptake and reducing off-target toxicity.[6]
Conclusion
Tetrahedral linkers functionalized with reactive aldehyde groups are a powerful, albeit challenging, platform for the design of highly sophisticated MOFs. While direct synthesis with non-coordinating linkers like TFPM is not feasible, the principles outlined in this guide provide a clear and scientifically-sound pathway for researchers. By first synthesizing a coordinating analogue of the target linker, a robust, crystalline MOF can be constructed. The true value is then unlocked through post-synthetic modification, where the strategically placed aldehyde groups are used to covalently install a vast array of functionalities. This two-step approach of "build then functionalize" is central to creating next-generation MOFs for advanced applications in drug delivery, sensing, and catalysis.
References
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Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters. (2024). MDPI. [Link]
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Post‐synthetic Modification of MOFs. (n.d.). Royal Society of Chemistry. [Link]
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Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020). ACS Publications. [Link]
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How to synthesize UiO-66 and UiO-66-NH2. (2020). YouTube. [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2024). RSC Publishing. [Link]
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A Decade of UiO-66 Research: A Historic Review of Dynamic Structure, Synthesis Mechanisms, and Characterization Techniques of an Archetypal Metal–Organic Framework. (n.d.). ACS Publications. [Link]
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A Zr Metal-Organic Framework based on tetrakis(4- carboxyphenyl) silane and factors affecting the hydrothermal stability of. (2015). Royal Society of Chemistry. [Link]
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Postsynthetic Modification of an Amino-Functionalized MIL-101(Cr) Metal–Organic Frameworks with an EDTA–Zn(II) Complex as an Effective Heterogeneous Catalyst for Hantzsch Synthesis of Polyhydroquinolines. (2024). ACS Publications. [Link]
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Synthesis of UiO-66 Using Solvothermal Method at High Temperature. (2018). ResearchGate. [Link]
-
Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (n.d.). PubMed Central. [Link]
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Synthesis and Characterization of Zirconium-Based Metal Organic Frameworks (UiO-66) Double Ligands with Amine-Carboxylic Acid (NH2-H2BDC) using Solvothermal Method. (2024). ResearchGate. [Link]
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Synthesis of UiO-66 Using Solvothermal Method at High Temperature. (n.d.). Iptek ITS. [Link]
-
Postsynthetic Modification of Metal–Organic Frameworks. (2021). ACS Publications. [Link]
-
Characterization of the Zirconium Metal-Organic Framework (MOF) UiO-66-NH2 for the Decomposition of Nerve Agents in Solid-State Conditions Using Phosphorus-31 Solid State-Magic Angle Spinning Nuclear Magnetic Resonance (31P SS-MAS NMR) and Gas Chromatography – Mass Spectrometry (GC-MS). (n.d.). Taylor & Francis Online. [Link]
-
Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). (n.d.). PubMed Central. [Link]
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Synthesis and Stability of Tagged UiO-66 Zr-MOFs. (n.d.). ACS Publications. [Link]
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Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). University of Illinois Urbana-Champaign. [Link]
-
A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. (2015). PubMed. [Link]
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A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. (2015). RSC Publishing. [Link]
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A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (n.d.). MDPI. [Link]
-
Synthesis and structure of Zr(iv)- and Ce(iv)-based CAU-24 with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. (n.d.). Semantic Scholar. [Link]
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Application Notes and Protocols: Tetrakis(4-formylphenyl)methane in Heterogeneous Catalysis
Introduction: The Architectural Advantage of a Tetrahedral Core
In the landscape of advanced materials, the molecular architecture of building blocks is paramount in dictating the ultimate properties and functionality of the resulting superstructure. Tetrakis(4-formylphenyl)methane (TFPM), a molecule possessing a perfectly tetrahedral arrangement of four formyl-functionalized phenyl rings emanating from a central carbon atom, has emerged as a cornerstone in the construction of three-dimensional porous crystalline materials. This unique geometry makes TFPM an exceptional monomer for the synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) with intricate and highly ordered three-dimensional networks.
The aldehyde functionalities at the periphery of TFPM serve as versatile handles for forming robust covalent linkages, most commonly through condensation reactions with amine or hydrazine derivatives to yield imine or azine bonds, respectively. The resulting 3D COFs are characterized by high thermal and chemical stability, permanent porosity, and a large surface area, making them exemplary candidates for applications in heterogeneous catalysis. The porous nature of these materials allows for the diffusion of reactants to catalytically active sites embedded within the framework, while their insolubility facilitates easy separation and recycling, a key advantage of heterogeneous catalysis.
This guide provides an in-depth exploration of the applications of TFPM in heterogeneous catalysis, focusing on two prominent examples: an azine-linked COF (3D-HNU5) for CO₂ conversion and a benzimidazole-linked microporous organic framework (JUC-Z12) for C-C bond formation. We will delve into the rationale behind their synthesis and provide detailed, validated protocols for their preparation and catalytic use, aimed at researchers, scientists, and professionals in drug development.
Visualizing the Foundation: The Structure of this compound
Caption: Tetrahedral geometry of this compound (TFPM).
Application I: CO₂ Conversion via a Silver-Decorated Azine-Linked 3D COF (Ag@3D-HNU5)
The chemical fixation of carbon dioxide into value-added products is a critical area of research in sustainable chemistry. TFPM-based COFs can serve as robust platforms for designing catalysts for CO₂ conversion. Here, we focus on 3D-HNU5, an azine-linked 3D COF synthesized from TFPM and hydrazine. Its porous and stable structure, rich in nitrogen atoms, makes it an excellent support for catalytically active metal nanoparticles.
Scientific Rationale: Designing a COF for CO₂ Capture and Conversion
The synthesis of 3D-HNU5 from the tetrahedral TFPM and linear hydrazine linker results in a 2-fold interpenetrated diamondoid (dia) topology.[1][2] This structure provides a high surface area and a narrow pore size distribution, which are advantageous for gas sorption and size-selective catalysis.[1] The presence of numerous nitrogen atoms within the azine linkages creates Lewis basic sites that can interact with the Lewis acidic CO₂ molecule, enhancing its uptake.[1]
The choice of an ionic liquid, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([Bmim][Tf₂N]), as the reaction medium is a key aspect of the synthesis.[1] Ionic liquids can act as both the solvent and a template, promoting the crystallization of the COF at ambient temperature, which is a greener and more facile approach compared to traditional high-temperature solvothermal methods.[1]
For catalytic activity in the cycloaddition of CO₂ to propargyl alcohols, the bare 3D-HNU5 framework shows some activity, but its performance is significantly enhanced by the deposition of silver nanoparticles (AgNPs).[1] The AgNPs act as the primary catalytic centers, while the COF serves to stabilize these nanoparticles, preventing their agglomeration and providing a porous environment that facilitates the diffusion of reactants.
Experimental Workflow: From Monomer to Catalyst
Caption: Synthesis workflow for the Ag@3D-HNU5 catalyst.
Protocol 1: Synthesis of 3D-HNU5 COF
This protocol details the synthesis of the 3D azine-linked COF, 3D-HNU5, through the condensation of TFPM and hydrazine in an ionic liquid at room temperature.[1]
Materials:
-
This compound (TFPM)
-
Hydrazine monohydrate
-
1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([Bmim][Tf₂N])
-
Anhydrous ethanol
-
Anhydrous acetone
Procedure:
-
In a 20 mL glass vial, dissolve this compound (44.2 mg, 0.1 mmol) in 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide (2.0 mL).
-
To this solution, add hydrazine monohydrate (10.0 mg, 0.2 mmol).
-
Cap the vial and stir the mixture at room temperature for 24 hours. A yellow precipitate will form.
-
Collect the solid product by centrifugation.
-
Wash the product thoroughly with anhydrous ethanol (3 x 10 mL) and then with anhydrous acetone (3 x 10 mL) to remove the ionic liquid and any unreacted monomers.
-
Dry the resulting yellow powder under vacuum at 80°C for 12 hours to yield 3D-HNU5.
Self-Validation and Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the azine linkage (C=N-N=C) by the appearance of a characteristic stretching band around 1620 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending of hydrazine.
-
Powder X-ray Diffraction (PXRD): Verify the crystallinity and determine the structure of the COF. The experimental PXRD pattern should match the simulated pattern for a 2-fold interpenetrated diamondoid topology.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the COF. 3D-HNU5 is expected to be stable up to approximately 450°C under a nitrogen atmosphere.[1]
-
N₂ Sorption Analysis: Determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution to confirm the porosity of the material.
Protocol 2: Deposition of Silver Nanoparticles (Ag@3D-HNU5)
This protocol describes the loading of silver nanoparticles onto the 3D-HNU5 support via an in-situ reduction method.
Materials:
-
3D-HNU5 COF
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
Procedure:
-
Disperse 3D-HNU5 (100 mg) in anhydrous ethanol (20 mL) in a round-bottom flask and sonicate for 15 minutes to ensure a homogeneous suspension.
-
In a separate beaker, dissolve silver nitrate (equivalent to the desired weight percentage of Ag, e.g., 5 wt%) in anhydrous ethanol (5 mL).
-
Add the AgNO₃ solution dropwise to the 3D-HNU5 suspension under vigorous stirring.
-
Stir the mixture at room temperature for 12 hours to allow for the impregnation of Ag⁺ ions into the COF pores.
-
Prepare a fresh aqueous solution of sodium borohydride (a 5-fold molar excess relative to AgNO₃).
-
Add the NaBH₄ solution dropwise to the suspension under vigorous stirring. The color of the suspension will change, indicating the formation of Ag nanoparticles.
-
Continue stirring for another 2 hours at room temperature.
-
Collect the solid product by filtration, wash thoroughly with deionized water and ethanol, and dry under vacuum at 60°C for 12 hours.
Self-Validation and Characterization:
-
Transmission Electron Microscopy (TEM): Visualize the Ag nanoparticles and determine their size, morphology, and distribution on the COF support.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of metallic silver (Ag⁰).
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Determine the actual loading of silver in the composite material.
Protocol 3: Catalytic Cycloaddition of CO₂ and Propargyl Alcohol
This protocol outlines the procedure for the heterogeneous catalysis of the cycloaddition of CO₂ to propargyl alcohol to form α-alkylidene cyclic carbonate using the Ag@3D-HNU5 catalyst.[1]
Materials:
-
Ag@3D-HNU5 catalyst
-
Propargyl alcohol
-
Carbon dioxide (CO₂) (high purity)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Add the Ag@3D-HNU5 catalyst (5 mol% Ag), propargyl alcohol (1 mmol), and DBU (1.5 mmol) to a high-pressure stainless-steel reactor equipped with a magnetic stir bar.
-
Add anhydrous DMF (3 mL) as the solvent.
-
Seal the reactor, and then purge with CO₂ three times to remove the air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 atm).
-
Heat the reactor to the desired temperature (e.g., 25°C) and stir the reaction mixture for the specified time (e.g., 24 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
Recover the catalyst by centrifugation or filtration. Wash it with ethyl acetate for reuse.
-
Analyze the liquid phase by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the conversion of propargyl alcohol and the selectivity for the cyclic carbonate product.[3]
Catalyst Recycling: The recovered catalyst can be washed with ethyl acetate, dried under vacuum, and reused in subsequent catalytic runs to test its stability and reusability.[1]
Performance Data
| Entry | Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1 | 3D-HNU5 | 25 | 1 | 24 | Moderate | High | [1] |
| 2 | Ag@3D-HNU5 | 25 | 1 | 24 | >99 | >99 | [1] |
Application II: Knoevenagel Condensation Catalyzed by a Microporous Organic Framework (JUC-Z12)
The Knoevenagel condensation is a fundamental C-C bond-forming reaction in organic synthesis, widely used in the production of fine chemicals and pharmaceuticals. TFPM can be utilized to construct robust heterogeneous catalysts for this transformation. JUC-Z12, a microporous organic framework synthesized from TFPM and 3,3'-diaminobenzidine, exhibits excellent catalytic activity in this reaction.
Scientific Rationale: A Framework with Accessible Basic Sites
The synthesis of JUC-Z12 involves the condensation of the aldehyde groups of TFPM with the amine groups of 3,3'-diaminobenzidine to form a benzimidazole-linked framework. This reaction creates a rigid, microporous structure with a high surface area and well-defined uniform pores.
The catalytic activity of JUC-Z12 in the Knoevenagel condensation is attributed to the presence of basic nitrogen sites within the benzimidazole linkages. These sites can abstract a proton from the active methylene compound (e.g., malononitrile), generating a carbanion that then attacks the carbonyl carbon of the aldehyde. The porous framework allows for the diffusion of reactants to these active sites and the diffusion of products out of the framework. The reaction is thought to be facilitated by hydrogen bonding between the substrates and the framework.
Experimental Workflow: Synthesis and Catalytic Application of JUC-Z12
Caption: Workflow for the synthesis of JUC-Z12 and its use in Knoevenagel condensation.
Protocol 4: Synthesis of JUC-Z12
This protocol describes the solvothermal synthesis of the JUC-Z12 microporous organic framework.
Materials:
-
This compound (TFPM)
-
3,3'-Diaminobenzidine (DAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a Pyrex tube, add this compound (96.6 mg, 0.22 mmol) and 3,3'-diaminobenzidine (94.2 mg, 0.44 mmol).
-
Add anhydrous DMF (3 mL) to the tube and sonicate the mixture for 10 minutes to obtain a homogeneous suspension.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 160°C for 24 hours.
-
After cooling to room temperature, a yellow precipitate will be formed. Collect the solid by centrifugation.
-
Wash the crude product thoroughly via Soxhlet extraction with chloroform for 24 hours.
-
Dry the resulting yellow powder under vacuum at 120°C for 12 hours to yield JUC-Z12.
Self-Validation and Characterization:
-
FTIR Spectroscopy: Confirm the formation of the benzimidazole ring and the disappearance of the starting aldehyde and amine functionalities.
-
PXRD: Verify the crystallinity of the framework.
-
TGA: Assess the thermal stability, which is expected to be high (>400 °C).
-
N₂ Sorption Analysis: Determine the BET surface area and pore size distribution to confirm the microporous nature of JUC-Z12.
Protocol 5: JUC-Z12 Catalyzed Knoevenagel Condensation
This protocol details the use of JUC-Z12 as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde and malononitrile.
Materials:
-
JUC-Z12 catalyst, activated (heated under vacuum)
-
Benzaldehyde
-
Malononitrile
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the activated JUC-Z12 catalyst (e.g., 20 mg).
-
Add ethanol (5 mL), followed by benzaldehyde (1 mmol) and malononitrile (1.1 mmol).
-
Heat the reaction mixture to reflux and stir for the desired time (e.g., 1-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by simple filtration. Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol/water if necessary.
-
Analyze the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[4]
Catalyst Recycling: The filtered catalyst can be washed with ethanol, dried under vacuum at 100°C, and reused for subsequent reactions. The catalytic activity should be monitored over several cycles to assess its stability.
Performance Data for JUC-Z12 in Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Time (h) | Conversion (%) | Selectivity (%) |
| Benzaldehyde | Malononitrile | 6 | >95 | >99 |
| 4-Nitrobenzaldehyde | Malononitrile | 2 | >99 | >99 |
| 4-Methoxybenzaldehyde | Malononitrile | 8 | ~90 | >99 |
| Benzaldehyde | Ethyl Cyanoacetate | 12 | ~85 | >95 |
(Note: The performance data is representative and may vary based on specific reaction conditions.)
Conclusion and Future Outlook
This compound has proven to be an invaluable building block for the rational design of 3D porous organic materials for heterogeneous catalysis. The resulting COFs and POPs, such as 3D-HNU5 and JUC-Z12, demonstrate the versatility of this tetrahedral monomer in creating robust frameworks with tailored functionalities for specific catalytic applications, from CO₂ utilization to fine chemical synthesis. The protocols provided herein offer a practical guide for researchers to synthesize and utilize these advanced materials.
The future of this field lies in the development of more complex, multifunctional frameworks derived from TFPM and its analogues. This includes the incorporation of chiral linkers for asymmetric catalysis, the integration of multiple catalytic sites for cascade reactions, and the synthesis of conductive frameworks for electrocatalysis. As our understanding of the structure-property relationships in these materials deepens, the potential for designing highly efficient and selective heterogeneous catalysts based on the tetrahedral core of TFPM will continue to expand, contributing significantly to the advancement of sustainable chemical processes.
References
-
Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers (Basel). [Online] Available at: [Link]
-
A novel crystalline azine-linked three-dimensional covalent organic framework for CO2 capture and conversion. Chemical Communications. [Online] Available at: [Link]
-
Thiazolothiazole-Linked Porous Organic Polymers. The Royal Society of Chemistry. [Online] Available at: [Link]
-
Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. [Online] Available at: [Link]
-
Confined Ionic Liquids in Covalent Organic Frameworks toward the Rational Design of High-safety Lithium Metal Battery. ResearchGate. [Online] Available at: [Link]
-
Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. PMC. [Online] Available at: [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Online] Available at: [Link]
-
Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. PubMed Central. [Online] Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Online] Available at: [Link]
Sources
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- 2. A novel crystalline azine-linked three-dimensional covalent organic framework for CO2 capture and conversion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols: Tetrakis(4-formylphenyl)methane for Advanced Gas Storage Applications (H₂, CO₂, CH₄)
Introduction: The Critical Role of Porous Materials in Gas Storage
The global pursuit of cleaner energy sources and the mitigation of greenhouse gas emissions have placed significant demand on the development of advanced materials for gas storage and separation. Hydrogen (H₂), a clean energy carrier, carbon dioxide (CO₂), a major greenhouse gas, and methane (CH₄), the primary component of natural gas, are key targets for efficient and safe storage solutions. Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, have emerged as promising candidates for these applications due to their high porosity, low density, and tunable functionality.
This application note provides a comprehensive guide for researchers and scientists on the utilization of Tetrakis(4-formylphenyl)methane (TFPM) as a fundamental building block for the synthesis of three-dimensional (3D) COFs tailored for H₂, CO₂, and CH₄ storage. We will delve into the underlying scientific principles, provide detailed experimental protocols for synthesis and gas sorption analysis, and present representative data to illustrate the potential of these materials.
This compound: A Tetrahedral Node for 3D COF Construction
This compound is a tetrahedral building block that consists of a central carbon atom bonded to four 4-formylphenyl groups.[1] This specific geometry is crucial for the construction of robust and highly porous 3D COFs. The aldehyde functional groups of TFPM readily undergo condensation reactions with amine linkers to form stable imine bonds, which constitute the backbone of the resulting COF structure. The choice of the linker molecule, in conjunction with the tetrahedral geometry of TFPM, dictates the topology, pore size, and surface area of the final material, thereby influencing its gas storage properties. The synthesis of 3D COFs from tetrahedral building blocks like TFPM allows for the creation of materials with intricate, interconnected pore networks, which are highly desirable for efficient gas diffusion and storage.[2]
Synthesis of a 3D Covalent Organic Framework from this compound
The following section details the synthesis of a representative 3D COF, designated as 3D-IL-COF-PDA , from this compound and p-phenylenediamine (PDA). This ionothermal synthesis method offers a rapid and efficient route to crystalline 3D COFs.[3]
Reaction Scheme
The synthesis involves the Schiff base condensation reaction between the aldehyde groups of TFPM and the amine groups of PDA to form a 3D imine-linked COF.
Figure 1: Synthesis of 3D-IL-COF-PDA.
Experimental Protocol: Synthesis of 3D-IL-COF-PDA
Materials:
-
This compound (TFPM)
-
p-phenylenediamine (PDA)
-
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([BMIM][NTf₂])
-
Acetic acid (aqueous solution, e.g., 6 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous acetone
Procedure:
-
In a glass vial, combine this compound and p-phenylenediamine in a suitable molar ratio.
-
Add the ionic liquid, 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, to the vial.
-
Add a catalytic amount of aqueous acetic acid to the mixture.
-
Seal the vial and sonicate the mixture for a brief period to ensure homogeneity.
-
Allow the reaction to proceed at room temperature. The formation of a precipitate should be observed.
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the product thoroughly with anhydrous N,N-dimethylformamide and anhydrous acetone to remove any unreacted monomers and the ionic liquid.
-
Dry the resulting COF powder under vacuum at an elevated temperature (e.g., 120 °C) to remove any residual solvent. This activation step is crucial for achieving high porosity.
Physicochemical Characterization
The synthesized 3D-IL-COF-PDA should be characterized to confirm its structure, crystallinity, and porosity.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages and the disappearance of aldehyde and amine starting materials.
-
Solid-State ¹³C NMR Spectroscopy: To further confirm the structure of the COF.
-
Nitrogen Adsorption-Desorption Isotherms (at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Gas Storage Applications: Protocols and Data
The porous nature of 3D-IL-COF-PDA makes it a promising candidate for gas storage applications. The following protocols outline the procedures for evaluating its performance for H₂, CO₂, and CH₄ storage.
Experimental Protocol: Gas Sorption Measurements
Instrumentation:
-
A volumetric gas sorption analyzer capable of high-pressure measurements.
Procedure:
-
Sample Activation: Prior to analysis, activate a known mass of the synthesized COF sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules from the pores.
-
Helium Void Volume Measurement: After activation, cool the sample to the analysis temperature and measure the void volume of the sample cell using helium gas, which is assumed to not adsorb on the material.
-
Gas Adsorption Isotherm: Introduce the desired gas (H₂, CO₂, or CH₄) into the sample cell in controlled increments of pressure. At each pressure point, allow the system to equilibrate until the pressure remains stable, indicating that no more gas is being adsorbed. The amount of gas adsorbed is calculated from the pressure change.
-
Gas Desorption Isotherm: After reaching the maximum pressure, incrementally decrease the pressure to measure the desorption isotherm.
-
Data Analysis: The collected data points are plotted as the amount of gas adsorbed (e.g., in cm³/g or wt%) versus pressure to generate the adsorption/desorption isotherms.
Data Presentation: Gas Storage Capacities
The following table presents a summary of representative gas storage data for COFs, highlighting the potential of materials synthesized from TFPM. The data for 3D-IL-COF-PDA is inferred from qualitative descriptions in the literature, indicating its promise for selective CO₂ capture.[3]
| Covalent Organic Framework | Gas | Temperature (K) | Pressure (bar) | Gas Uptake | Reference |
| 3D-IL-COF-PDA | CO₂ | 298 | 1 | Good selective uptake | [3] |
| N₂ | 298 | 1 | Low uptake | [3] | |
| CH₄ | 298 | 1 | Low uptake | [3] | |
| COF-102 | H₂ | 77 | 1 | 7.2 wt% | [4] |
| CH₄ | 298 | 35 | 18.7 wt% | [4] | |
| COF-300 | CO₂ | 298 | 1 | 4.3 wt% | [5] |
Causality Behind Experimental Choices and Self-Validating Systems
The choice of an ionothermal synthesis method for 3D-IL-COF-PDA is deliberate. The ionic liquid acts as both a solvent and a template, facilitating the rapid formation of a crystalline 3D structure at room temperature, which is a significant advantage over traditional solvothermal methods that often require high temperatures and longer reaction times.[3] The use of a tetrahedral building block like TFPM is fundamental to achieving a 3D network, which in turn provides a high surface area and interconnected pores essential for efficient gas uptake.
The protocols described are designed to be self-validating. For instance, the successful synthesis of the COF is confirmed through a suite of characterization techniques (PXRD, FTIR, NMR, and N₂ sorption). In gas sorption measurements, the reversibility of the isotherms for physisorptive gases like H₂, N₂, and CH₄ at the respective measurement conditions provides an internal check on the stability of the material and the reliability of the data.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of a TFPM-based COF for gas storage applications.
Figure 2: Experimental workflow.
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the rational design and synthesis of 3D covalent organic frameworks with promising applications in gas storage. The ability to systematically tune the properties of these materials by varying the linker molecules opens up a vast design space for developing COFs with enhanced storage capacities and selectivities for H₂, CO₂, and CH₄. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of TFPM-based COFs in addressing critical energy and environmental challenges. Future research should focus on the synthesis of novel TFPM-based COFs with different functionalized linkers to further optimize their gas storage performance and on the development of scalable and cost-effective synthesis methods to facilitate their practical implementation.
References
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (URL not available)
- Designed Synthesis of 3D Covalent Organic Frameworks. (URL not available)
-
Three-dimensional porphyrinic covalent organic frameworks for highly efficient electroreduction of carbon dioxide. Journal of Materials Chemistry A. (URL: [Link])
-
3D Cage COFs: A Dynamic Three-Dimensional Covalent Organic Framework with High-Connectivity Organic Cage Nodes. Journal of the American Chemical Society. (URL: [Link])
-
Synthesis of imine-linked 3D COFs (3D-IL-COF-1, 3D-IL-COF-2, and...). ResearchGate. (URL: [Link])
- This compound. (URL not available)
-
Single-Crystal Structure of a Covalent Organic Framework. ResearchGate. (URL: [Link])
-
Adsorption of Industrial Gases (CH4, CO2, and CO) on Olympicene: A DFT and CCSD(T) Investigation. National Institutes of Health. (URL: [Link])
- CH4 and CO2 Adsorption Study in ZIF-8 and Al-BDC MOFs. (URL not available)
-
Stability and electronic properties of 3D covalent organic frameworks. PubMed. (URL: [Link])
-
Paramagnetic Ionic Liquid/Metal Organic Framework Composites for CO2/CH4 and CO2/N2 Separations. Frontiers. (URL: [Link])
-
Triptycene Based 3D Covalent Organic Frameworks (COFs)—An Emerging Class of 3D Structures. MDPI. (URL: [Link])
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. National Institutes of Health. (URL: [Link])
-
(PDF) Stability and electronic properties of 3D covalent organic frameworks. ResearchGate. (URL: [Link])
-
3D-Printed Zeolite Monoliths for CO2 Removal from Enclosed Environments. PubMed. (URL: [Link])
-
3D Imaging of Gas Adsorption Isotherms by X-ray Computed Tomography. ResearchGate. (URL: [Link])
Sources
- 1. Three-dimensional porphyrinic covalent organic frameworks for highly efficient electroreduction of carbon dioxide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Triptycene Based 3D Covalent Organic Frameworks (COFs)—An Emerging Class of 3D Structures [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrakis(4-formylphenyl)methane-Based Gas Separation Membranes
Introduction: The Architectural Advantage of Tetrakis(4-formylphenyl)methane in Gas Separation
In the pursuit of highly efficient gas separation technologies, the molecular architecture of membrane materials is paramount. This compound (TFPM) has emerged as a crucial building block for a new generation of microporous polymers with significant potential for gas separation applications.[1][2] Its tetrahedral symmetry and rigid covalent structure allow for the construction of polymers with a high degree of intrinsic microporosity, a key characteristic for effective gas separation membranes.[3] This guide provides a comprehensive overview of the synthesis, fabrication, characterization, and application of TFPM-based materials for researchers, scientists, and professionals in drug development and materials science.
The core principle behind the efficacy of TFPM-based materials lies in their ability to form robust, three-dimensional networks with precisely defined pore structures. These materials, including Covalent Organic Frameworks (COFs) and Polymers of Intrinsic Microporosity (PIMs), offer a tunable platform for separating gases based on molecular size and affinity.[1][4] The aldehyde functional groups of TFPM readily undergo condensation reactions, particularly with amine-containing monomers, to form stable imine linkages, providing a versatile route to a wide array of porous polymers.[1]
I. Synthesis of the Tetrahedral Monomer: this compound (TFPM)
The synthesis of TFPM is a multi-step process that begins with the formation of a tetrasubstituted methane core, typically tetrakis(4-bromophenyl)methane, followed by conversion of the bromo groups to formyl groups.
Protocol 1: Synthesis of this compound (TFPM)
Causality: This two-step synthesis first creates a stable, tetra-functionalized methane core. The subsequent lithiation and formylation is a standard and effective method for introducing aldehyde groups onto an aromatic ring.
Step 1: Synthesis of Tetrakis(4-bromophenyl)methane
This synthesis is adapted from established procedures for creating tetraphenylmethane derivatives.[2]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetraphenylmethane.
-
Bromination: Dissolve the tetraphenylmethane in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture and wash the solid with water and then ethanol to remove unreacted NBS and succinimide.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to yield pure tetrakis(4-bromophenyl)methane.
Step 2: Formylation to this compound
This step involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve tetrakis(4-bromophenyl)methane in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Diagram of TFPM Synthesis Pathway
Caption: Synthesis route from Tetraphenylmethane to TFPM.
II. Polymer Synthesis: From Monomer to Microporous Network
The tetrahedral geometry of TFPM makes it an ideal monomer for creating three-dimensional porous polymers. The reaction of TFPM with multifunctional amines is a common strategy to produce imine-linked Covalent Organic Frameworks (COFs) or polyimides.
Protocol 2: Synthesis of an Imine-Linked Covalent Organic Framework (COF)
Causality: The Schiff base condensation reaction between the aldehyde groups of TFPM and the amine groups of a suitable linker forms a stable, porous, and crystalline framework. The choice of reaction conditions is crucial for achieving high crystallinity.
-
Monomer Preparation: In a Pyrex tube, add this compound (TFPM) and a stoichiometric amount of a tetra-amine monomer (e.g., tetrakis(4-aminophenyl)methane).
-
Solvent Addition: Add a mixture of solvents such as 1,4-dioxane and mesitylene.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing and Heating: Seal the tube under vacuum and heat it in an oven at a specific temperature (e.g., 120 °C) for several days.
-
Isolation and Purification: After cooling, collect the solid product by filtration. Wash the solid extensively with anhydrous solvents like acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.
-
Activation: Dry the purified COF under vacuum at an elevated temperature to remove residual solvent from the pores.
Diagram of Polymerization Workflow
Caption: General workflow for TFPM-based polymer synthesis.
III. Membrane Fabrication: Crafting the Separation Barrier
The synthesized microporous polymers can be fabricated into membranes for gas separation. Both dense membranes and mixed-matrix membranes (MMMs) can be prepared.
Protocol 3: Fabrication of a Dense Polymer Membrane
Causality: Solution casting is a straightforward method to form a thin, dense film of the polymer. The slow evaporation of the solvent is critical to ensure a uniform and defect-free membrane.
-
Polymer Solution Preparation: Dissolve the synthesized TFPM-based polymer in a suitable high-boiling point solvent (e.g., m-cresol for polyimides) to form a homogeneous solution (typically 5-10 wt%).[5]
-
Casting: Filter the polymer solution and cast it onto a clean, level glass plate.
-
Solvent Evaporation: Place the cast film in a dust-free environment at a controlled temperature (e.g., 80°C) to allow for slow solvent evaporation overnight.[5]
-
Annealing: Once the film is self-standing, peel it from the glass plate and anneal it in a vacuum oven with a stepwise temperature increase (e.g., 100 °C for 24 h, then 180 °C for 1 h, and finally 250 °C for 30 min) to remove residual solvent and enhance mechanical stability.[5]
Protocol 4: Fabrication of a Mixed-Matrix Membrane (MMM)
Causality: Incorporating porous fillers like COFs into a polymer matrix can enhance the separation performance by combining the processability of the polymer with the superior selectivity of the filler. Proper dispersion of the filler is key to avoiding defects.
-
Filler Dispersion: Disperse a known amount of the TFPM-based COF powder in a suitable solvent (e.g., chloroform) and sonicate the suspension to ensure uniform dispersion.
-
Polymer Solution: In a separate container, dissolve the matrix polymer (e.g., a commercial polyimide like Matrimid®) in the same solvent.
-
Mixing: Slowly add the polymer solution to the filler dispersion while stirring vigorously. Continue stirring for several hours to ensure a homogeneous mixture.
-
Casting and Drying: Cast the mixed solution onto a level glass plate and follow the solvent evaporation and annealing steps as described in Protocol 3.
Diagram of Membrane Fabrication
Caption: Workflows for dense and mixed-matrix membrane fabrication.
IV. Membrane Characterization
A suite of characterization techniques is essential to validate the synthesis of the polymer and the integrity of the fabricated membranes.
| Technique | Purpose | Expected Outcome for TFPM-based Porous Polymers |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the desired chemical bonds (e.g., imine linkages) and the disappearance of reactant functional groups (e.g., aldehyde and amine). | Appearance of C=N stretching peak (for imine-linked polymers) and disappearance of -CHO and -NH2 stretching peaks. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and cross-section of the membrane, and to assess the dispersion of fillers in MMMs.[6] | A dense, uniform surface for dense membranes. For MMMs, evidence of well-dispersed filler particles without significant aggregation or interfacial voids.[6] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer and membrane. | High decomposition temperature, indicating good thermal stability suitable for industrial applications. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the porous polymer. | High surface area, confirming the microporous nature of the material. |
V. Gas Separation Performance Testing
The performance of a gas separation membrane is quantified by its permeability and selectivity. The constant-volume/variable-pressure method (time-lag method) is a common technique for these measurements.[7]
Protocol 5: Gas Permeability Measurement (Time-Lag Method)
Causality: This method allows for the simultaneous determination of permeability, diffusivity, and solubility coefficients from a single experiment by monitoring the pressure increase in a constant volume over time.[7]
-
Membrane Mounting: Securely mount the membrane in a permeation cell, ensuring a gas-tight seal.
-
Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum.
-
Gas Introduction: Introduce the test gas (e.g., CO₂, CH₄, N₂, H₂) to the upstream side at a constant pressure.
-
Data Acquisition: Record the pressure increase in the downstream volume as a function of time using a pressure transducer.
-
Permeability Calculation: The permeability (P) is calculated from the steady-state rate of pressure increase using the following equation: P = (V * l) / (A * R * T * (p₂ - p₁)) * (dp/dt)ss where V is the permeate volume, l is the membrane thickness, A is the membrane area, R is the gas constant, T is the temperature, p₂ is the feed pressure, p₁ is the permeate pressure (often negligible), and (dp/dt)ss is the steady-state rate of pressure increase.[7]
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities: αA/B = PA / PB
Diagram of Gas Separation Testing
Caption: Schematic of the gas separation process.
VI. Performance Data of TFPM-Based Membranes
The following table summarizes representative gas separation performance data for membranes derived from TFPM and its analogs. Permeability is reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹).
| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| COF-320 (from tetra-(4-anilyl)methane) | CH₄ (uptake) | 176 cm³/cm³ at 80 bar | - | [8] |
| COF-LZU1–ACOF-1 bilayer membrane | H₂/CO₂ | H₂: ~735 | 26.7 | [9] |
| COF-LZU1–ACOF-1 bilayer membrane | H₂/N₂ | H₂: ~735 | 88.7 | [9] |
| COF-LZU1–ACOF-1 bilayer membrane | H₂/CH₄ | H₂: ~735 | 105.0 | [9] |
| HHU-COF-2/Matrimid® MMM (8 wt%) | CO₂/CH₄ | CO₂: ~13.0 | 51 | [10] |
VII. Conclusion and Future Outlook
This compound is a versatile and powerful building block for creating advanced gas separation membranes. The rigid, tetrahedral structure of TFPM enables the synthesis of polymers with high intrinsic microporosity, leading to materials with excellent gas permeability and selectivity. The protocols outlined in this guide provide a framework for the synthesis, fabrication, and characterization of these promising materials. Future research will likely focus on the development of new TFPM-derived monomers with tailored functionalities to further enhance gas separation performance, as well as the optimization of membrane fabrication processes for industrial-scale applications. The continued exploration of TFPM-based materials holds significant promise for addressing critical challenges in energy and environmental sectors.
References
-
Polymers. Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. [Link]
-
Synthesis, characterization and gas separation properties of novel polyimides containing cardo and tert-butyl-m-terphenyl moieti. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and gas separation properties of novel polyimides containing cardo and tert-butyl-m-terphenyl moieties. [Link]
-
ResearchGate. a) Synthesis scheme of PAF‐1 from tetrakis(4‐bromophenyl)methane and VOC adsorption behavior. [Link]
-
Scilit. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]
-
ACS Publications - American Chemical Society. Covalent Organic Framework–Covalent Organic Framework Bilayer Membranes for Highly Selective Gas Separation. [Link]
-
ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]
-
NIH. Determination of time lag by accurate monitoring of pressure decay in a new generation constant volume system. [Link]
-
MDPI. Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. [Link]
-
MDPI. Advancements in Gas Separation for Energy Applications: Exploring the Potential of Polymer Membranes with Intrinsic Microporosity (PIM). [Link]
-
MDPI. Gas Transport in Mixed Matrix Membranes: Two Methods for Time Lag Determination. [Link]
-
ResearchGate. (PDF) Polyimide membranes for gas separation: Synthesis, processing and properties. [Link]
-
PubMed. Membranes of Polymer of Intrinsic Microporosity PIM-1 for Gas Separation: Modification Strategies and Meta-Analysis. [Link]
-
-ORCA - Cardiff University. Advanced methods for analysis of mixed gas diffusion in polymeric membranes. [Link]
-
VTechWorks. Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems. [Link]
-
Polymers of Intrinsic Microporosity (PIMs) Gas Separation Membranes: A mini Review. [Link]
-
ResearchGate. Single-Crystal Structure of a Covalent Organic Framework | Request PDF. [Link]
-
MDPI. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. [Link]
-
Chemical Society Reviews (RSC Publishing). Covalent organic frameworks for separation applications. [Link]
-
Books. CHAPTER 5: Highly Permeable Polymers for the Treatment of Gases (PIMs). [Link]
-
NIH. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. [Link]
-
Semantic Scholar. A Novel Time Lag Method for the Analysis of Mixed Gas Diffusion in Polymeric Membranes by On-Line Mass Spectrometry: Pressure Dependence of Transport Parameters. [Link]
-
MDPI. Polymer of Intrinsic Microporosity (PIM-1) Membranes Treated with Supercritical CO2. [Link]
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- 3. books.rsc.org [books.rsc.org]
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- 10. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Chemical Sensors with Tetrakis(4-formylphenyl)methane
Foreword: The Architectural Advantage of Tetrakis(4-formylphenyl)methane in Sensing Platforms
In the pursuit of novel chemical sensing paradigms, the rational design of the primary molecular building blocks is paramount. This compound (TFPM) has emerged as a cornerstone in the construction of advanced sensing materials, primarily due to its unique tetrahedral geometry. This rigid, three-dimensional structure, when polymerized, gives rise to porous organic frameworks with a high degree of pre-designable and tunable porosity. These materials, particularly Covalent Organic Frameworks (COFs), offer a vast and accessible surface area, providing an ideal microenvironment for the interaction with and detection of a wide array of analytes.
This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides not only the step-by-step methodologies for the synthesis of TFPM and its subsequent use in sensor fabrication but also delves into the fundamental principles that govern their operation. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical and physical phenomena.
Principles of Operation: Leveraging the TFPM Architecture for Chemical Detection
The efficacy of TFPM-based sensors stems from the unique properties of the porous networks constructed from this tetrahedral building block. The four formyl groups of TFPM serve as reactive sites for the formation of robust covalent linkages, typically through Schiff base condensation with amine-functionalized molecules, leading to the formation of highly ordered, crystalline COFs.
The sensing mechanisms are diverse and can be tailored through the judicious selection of co-monomers and post-synthetic modifications. The primary modes of detection include:
-
Fluorescence Quenching: Many COFs constructed from aromatic building blocks are inherently fluorescent. The introduction of an analyte that can accept an electron from the excited state of the COF will lead to a measurable decrease, or "quenching," of the fluorescence intensity. This mechanism is particularly effective for the detection of electron-deficient molecules such as nitroaromatic compounds, which are common explosives. The porous and electron-rich nature of TFPM-based COFs enhances the pre-concentration of these analytes and facilitates efficient photoinduced electron transfer.
-
Colorimetric Changes: The interaction of certain analytes with the COF can lead to a change in its electronic structure, resulting in a visible color change. This allows for naked-eye detection, which is highly desirable for rapid screening applications.
-
Electrochemical Sensing: TFPM-based COFs can be integrated into electrochemical sensors. The porous framework can enhance the electroactive surface area and facilitate the diffusion of analytes to the electrode surface. The interaction of the analyte with the COF can modulate the electrochemical signal, allowing for sensitive and selective detection.
The tetrahedral geometry of TFPM is crucial as it prevents the dense packing that is common in 2D layered materials, thus ensuring the formation of permanent, accessible pores in the 3D framework. This high internal surface area is a key determinant of sensor sensitivity, as it maximizes the number of active sites available for analyte interaction.
Synthesis of this compound: The Foundational Building Block
The synthesis of TFPM is a multi-step process that begins with the more readily available tetrakis(4-aminophenyl)methane. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of TFPM.
Protocol 2.1: Synthesis of Tetrakis(4-aminophenyl)methane
This protocol is adapted from established procedures for the reduction of nitroarenes.
Materials:
-
Tetrakis(4-nitrophenyl)methane
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrazine hydrate
-
Deionized water
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Filter paper and Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve tetrakis(4-nitrophenyl)methane in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Heat the mixture to a gentle reflux.
-
Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction will occur, and the color of the solution will change.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield tetrakis(4-aminophenyl)methane as a solid.
Protocol 2.2: Synthesis of this compound
This protocol involves the oxidation of the corresponding benzyl alcohol, which can be obtained from the diazonium salt of tetrakis(4-aminophenyl)methane. A more direct, albeit less common, method is the direct formylation of tetraphenylmethane, though this often results in a mixture of products. A reliable method involves the conversion of the amino groups to a more suitable functional group for subsequent oxidation to the aldehyde.
Materials:
-
Tetrakis(4-aminophenyl)methane
-
Sodium nitrite
-
Hydrochloric acid
-
Potassium iodide
-
Copper(I) iodide
-
N,N-Dimethylformamide (DMF)
-
n-Butyllithium
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Manganese dioxide (activated)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure (Multi-step):
-
Diazotization and Iodination:
-
Suspend tetrakis(4-aminophenyl)methane in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, dissolve potassium iodide in water and add the diazonium salt solution dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Collect the precipitate by filtration, wash with water, and dry to obtain tetrakis(4-iodophenyl)methane.
-
-
Formylation via Lithiation:
-
Dissolve tetrakis(4-iodophenyl)methane in dry diethyl ether or THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (4 equivalents) and stir for 1-2 hours at -78 °C.
-
Add dry DMF (4 equivalents) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Synthesis of TFPM-Based Covalent Organic Frameworks (COFs)
The following is a general protocol for the synthesis of a 3D imine-linked COF using TFPM as the tetrahedral node. The choice of the linear amine linker will determine the pore size and functionality of the resulting COF.
Protocol 3.1: Solvothermal Synthesis of a TFPM-Based COF
Materials:
-
This compound (TFPM)
-
Linear diamine linker (e.g., p-phenylenediamine, 4,4'-biphenyldiamine)
-
Solvent mixture (e.g., 1,4-dioxane and mesitylene, 1:1 v/v)
-
Aqueous acetic acid (6 M)
-
Pyrex tube
-
Vacuum sealing apparatus
-
Oven
Procedure:
-
In a Pyrex tube, add TFPM (1 equivalent) and the linear diamine linker (2 equivalents).
-
Add the solvent mixture (e.g., 1,4-dioxane/mesitylene) to the tube.
-
Sonicate the mixture for 10-15 minutes to ensure a homogeneous suspension.
-
Add a catalytic amount of aqueous acetic acid (e.g., 0.1 mL of 6 M solution).
-
Flash-freeze the tube in liquid nitrogen and degas the mixture through three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (typically 120 °C) for a defined period (typically 3 days).
-
After cooling to room temperature, open the tube and collect the precipitated solid by filtration.
-
Wash the solid sequentially with anhydrous tetrahydrofuran (THF) and acetone to remove any unreacted monomers and oligomers.
-
Further purify the COF by Soxhlet extraction with THF for 24 hours.
-
Dry the purified COF under vacuum at an elevated temperature (e.g., 150 °C) to obtain the activated material.
Caption: Workflow for the solvothermal synthesis of a TFPM-based COF.
Fabrication of TFPM-COF Based Chemical Sensors
The synthesized TFPM-COF can be fabricated into various sensor formats depending on the desired application and detection method.
Protocol 4.1: Preparation of a Fluorescent COF Suspension for Solution-Phase Sensing
This is the simplest method for utilizing the fluorescent properties of the COF for sensing in liquid samples.
Materials:
-
Activated TFPM-COF powder
-
Appropriate solvent (e.g., ethanol, N,N-dimethylformamide)
-
Ultrasonic bath or probe sonicator
-
Fluorometer
Procedure:
-
Disperse a small amount of the activated TFPM-COF powder (e.g., 1 mg) in the chosen solvent (e.g., 10 mL).
-
Sonicate the suspension until a stable and homogeneous dispersion is obtained. The particle size may influence the sensing performance.
-
The COF suspension is now ready for fluorescence measurements.
-
To perform sensing, add a known concentration of the analyte solution to the COF suspension and record the change in fluorescence intensity.
Protocol 4.2: Fabrication of a COF-Based Thin Film Sensor
Thin films of TFPM-COFs can be deposited on various substrates for applications in gas sensing or as part of more complex sensor devices.
Materials:
-
Activated TFPM-COF powder
-
Substrate (e.g., quartz slide, silicon wafer, interdigitated electrode)
-
Solvent for dispersion (e.g., isopropanol, chloroform)
-
Spin coater or drop-casting equipment
Procedure (Drop-Casting):
-
Prepare a dilute and stable suspension of the TFPM-COF in a volatile solvent.
-
Clean the substrate thoroughly. For example, by sonicating in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Drop-cast a small volume of the COF suspension onto the substrate.
-
Allow the solvent to evaporate slowly at room temperature or in a controlled environment.
-
The resulting thin film can be used for sensing applications.
Caption: Simplified diagram of fluorescence quenching in a TFPM-COF sensor.
Application Protocols: Detection of Specific Analytes
The following protocols provide examples of how to use TFPM-based sensors for the detection of specific classes of analytes.
Protocol 5.1: Detection of Nitroaromatic Explosives (e.g., 2,4,6-Trinitrophenol - Picric Acid)
This protocol utilizes the fluorescence quenching mechanism.
Materials:
-
TFPM-COF fluorescent suspension (from Protocol 4.1)
-
Stock solution of picric acid in the same solvent
-
Fluorometer
-
Cuvettes
Procedure:
-
Place a known volume of the TFPM-COF suspension into a cuvette and record its initial fluorescence spectrum.
-
Sequentially add small aliquots of the picric acid stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
The quenching efficiency can be analyzed using the Stern-Volmer equation to determine the quenching constant.
Data Presentation:
| Analyte | Quenching Constant (Ksv, M⁻¹) | Limit of Detection (LOD) |
| 2,4,6-Trinitrophenol | ~10⁴ - 10⁵ | Sub-micromolar to nanomolar |
| 2,4-Dinitrotoluene | Lower than TNP | Micromolar range |
| Nitrobenzene | Lower than DNT | Micromolar range |
Note: The exact values will depend on the specific COF structure and experimental conditions.
Protocol 5.2: Detection of Metal Ions
The detection of metal ions can be achieved through fluorescence enhancement or quenching, depending on the nature of the interaction between the metal ion and the COF. Some metal ions can coordinate with the framework, altering its electronic properties.
Materials:
-
TFPM-COF fluorescent suspension
-
Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂)
-
Fluorometer
Procedure:
-
Prepare a series of vials, each containing the TFPM-COF suspension.
-
Add a solution of a different metal ion to each vial to achieve the same final concentration.
-
Record the fluorescence spectrum of each sample.
-
For the metal ion that shows the most significant change in fluorescence, perform a titration experiment as described in Protocol 5.1 to determine the sensitivity and limit of detection.
Data Presentation:
| Metal Ion | Response | Limit of Detection (LOD) |
| Fe³⁺ | Quenching | Micromolar to nanomolar |
| Cu²⁺ | Quenching | Micromolar range |
| Al³⁺ | Enhancement (analyte dependent) | Micromolar range |
Note: The specific response is highly dependent on the COF's functional groups.
Troubleshooting and Key Considerations
-
Synthesis of TFPM: The multi-step synthesis of TFPM can be challenging. Careful control of reaction conditions, particularly temperature and the use of anhydrous solvents, is crucial for achieving good yields.
-
COF Crystallinity: The crystallinity of the COF is essential for achieving high porosity and performance. The solvothermal synthesis conditions (temperature, time, solvent system, and catalyst concentration) should be optimized for each new COF.
-
Sensor Fabrication: The uniformity and thickness of thin films can significantly impact sensor performance. For reproducible results, deposition techniques like spin coating may be preferred over drop-casting.
-
Selectivity: While TFPM-based sensors can be highly sensitive, achieving high selectivity for a specific analyte in a complex mixture can be challenging. The incorporation of specific recognition sites into the COF structure through the choice of linker or post-synthetic modification can enhance selectivity.
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the creation of highly porous and functional materials for chemical sensing applications. The ability to rationally design the structure and properties of TFPM-based COFs at the molecular level opens up a vast design space for the development of next-generation sensors with enhanced sensitivity, selectivity, and response times. Future research will likely focus on the development of hierarchical pore structures for improved mass transport, the integration of multiple functionalities for multi-modal sensing, and the fabrication of robust and portable sensor devices for real-world applications in environmental monitoring, healthcare, and security.
References
- Synthesis of Tetrakis(4-aminophenyl)methane and its derivatives: While a specific paper for the synthesis of TFPM is not cited, the synthesis of its precursors and related compounds can be found in the chemical literature. A general reference for the synthesis of tetraphenylmethane derivatives is: M. Rickhaus, M. Mayor, et al. Angew. Chem. Int. Ed.2014, 53, 1459-1463.
- Synthesis of Covalent Organic Frameworks: Yaghi, O. M., et al. Science2005, 310, 1169-1173. (The seminal paper on COFs) Ding, S.-Y., Wang, W. Chem. Soc. Rev.2013, 42, 548-568. (A review on imine-linked COFs)
- Dalapati, S., Jiang, D., et al. J. Am. Chem. Soc.2013, 135, 17310-17313. (An early example of a fluorescent COF sensor)
Application Notes and Protocols for the Synthesis of Tetrakis(4-formylphenyl)methane-Based Covalent Organic Frameworks
Introduction: The Architectural Precision of Tetrakis(4-formylphenyl)methane in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a revolutionary class of porous crystalline polymers with unprecedented control over their structural design and functionality.[1] Their inherent porosity, high surface area, and exceptional thermal and chemical stability make them highly attractive for a myriad of applications, including gas storage and separation, catalysis, and importantly, in the realm of drug delivery and biosensing.[1][2] The unique architectural features of COFs, such as a tunable pore size and a chemically versatile framework, position them as ideal candidates for the targeted and controlled release of therapeutic agents.[1][2]
At the heart of designing three-dimensional (3D) COFs lies the strategic selection of molecular building blocks. This compound (TFPM) is a tetrahedral building block that has garnered significant attention for the construction of robust 3D COF architectures. Its rigid, tetrahedral geometry dictates the formation of diamondoid (dia) networks when condensed with linear linker molecules, leading to highly porous and interpenetrated structures.[3] The formyl groups at the periphery of the TFPM molecule serve as reactive sites for the formation of strong covalent bonds, typically imine linkages, which provide the framework with its characteristic stability.
This application note provides detailed protocols for two powerful and distinct methods for the synthesis of TFPM-based COFs: the widely established solvothermal synthesis and the innovative, rapid ionothermal synthesis . Each method offers unique advantages and the choice between them will depend on the desired material properties and experimental constraints. We will delve into the mechanistic underpinnings of each technique, providing not just a recipe, but a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize and validate these remarkable materials.
I. Solvothermal Synthesis: A Controlled Crystallization Approach
Solvothermal synthesis is a well-established method for the preparation of highly crystalline COFs.[4] The principle of this technique lies in the use of a solvent or a mixture of solvents under elevated temperature and pressure in a sealed reaction vessel. These conditions facilitate the reversible formation of covalent bonds, a critical aspect for the "error-correction" and self-healing processes that lead to a thermodynamically stable, crystalline framework.[5] For imine-linked COFs, an acidic catalyst, such as acetic acid, is often employed to promote the reversible Schiff base condensation reaction between the aldehyde groups of TFPM and the amine groups of a linear linker.[6]
The choice of solvent is paramount in solvothermal synthesis as it influences the solubility of the monomers and the kinetics of the COF formation. A mixture of solvents, such as 1,4-dioxane and mesitylene, is often used to balance these factors and promote the growth of well-defined crystals.
Detailed Protocol for Solvothermal Synthesis of a TFPM-Diamine COF
This protocol describes the synthesis of a 3D imine-linked COF from this compound (TFPM) and a linear diamine linker (e.g., p-phenylenediamine).
Materials:
-
This compound (TFPM)
-
p-Phenylenediamine (or other suitable linear diamine)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic Acid (glacial)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethanol (anhydrous)
-
Pyrex tube
-
Schlenk line
-
Soxhlet extraction apparatus
-
Supercritical CO₂ dryer (optional, but recommended for optimal porosity)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound and the diamine linker in a 1:2 molar ratio.
-
Solvent and Catalyst Addition: To the Pyrex tube, add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. The total solvent volume should be sufficient to form a slurry. Add a catalytic amount of glacial acetic acid (typically 5-10% of the total solvent volume).
-
Homogenization and Degassing: Sonicate the mixture for 15-30 minutes to ensure a homogeneous suspension of the monomers. Subsequently, subject the Pyrex tube to at least three freeze-pump-thaw cycles using a Schlenk line to thoroughly degas the reaction mixture. This step is crucial to prevent oxidation and side reactions at elevated temperatures.
-
Reaction: Flame-seal the Pyrex tube under vacuum and place it in a preheated oven at 120 °C for 72 hours. During this time, the reversible imine condensation reaction will proceed, leading to the formation of the crystalline COF as a precipitate.
-
Purification and Washing: After cooling the reaction vessel to room temperature, open the tube and collect the solid product by filtration. Wash the collected solid extensively with anhydrous THF and anhydrous ethanol to remove any unreacted monomers, catalyst, and residual solvent.
-
Soxhlet Extraction: For thorough purification, perform a Soxhlet extraction of the COF powder with THF for 24 hours, followed by another 24-hour extraction with ethanol.
-
Activation: Dry the purified COF under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to remove any remaining solvent from the pores. For optimal porosity, drying using a supercritical CO₂ dryer is recommended as it minimizes pore collapse that can occur with conventional oven drying.[7] The final product should be a fine, crystalline powder.
Table 1: Key Parameters for Solvothermal Synthesis of TFPM-COFs
| Parameter | Recommended Value/Range | Rationale |
| Monomer Ratio (TFPM:Diamine) | 1:2 | Stoichiometric ratio for complete condensation of tetrahedral and linear building blocks. |
| Solvent System | 1,4-Dioxane/Mesitylene (1:1 v/v) | Balances monomer solubility and promotes crystalline growth. |
| Catalyst | Acetic Acid (5-10 vol%) | Catalyzes the reversible imine bond formation, facilitating error correction.[6] |
| Reaction Temperature | 120 °C | Provides sufficient energy for the reaction while maintaining the stability of the reactants and product. |
| Reaction Time | 72 hours | Allows for the slow, controlled crystallization necessary for a highly ordered framework. |
| Purification Method | Soxhlet extraction (THF, Ethanol) | Ensures complete removal of impurities from the porous COF structure. |
Experimental Workflow: Solvothermal Synthesis
Caption: Workflow for the solvothermal synthesis of TFPM-based COFs.
II. Ionothermal Synthesis: A Rapid, Green Alternative
Ionothermal synthesis is an emerging technique that utilizes ionic liquids (ILs) as both the solvent and, in some cases, a template or catalyst for the formation of crystalline materials.[8] This method presents several advantages over traditional solvothermal synthesis, most notably the potential for significantly faster reaction times, milder reaction conditions (often at room temperature), and the use of environmentally benign solvents.[3]
In the context of TFPM-based COF synthesis, the use of an ionic liquid such as 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([BMIm][NTf₂]) has been shown to facilitate the rapid formation of 3D COFs at ambient temperature and pressure.[3] The ionic liquid is believed to act as a non-volatile, polar medium that can pre-organize the monomeric precursors through non-covalent interactions, thereby promoting a rapid and efficient polymerization into a crystalline framework. The unique properties of the ionic liquid can also influence the degree of interpenetration of the resulting COF network.[3]
Detailed Protocol for Ionothermal Synthesis of a TFPM-Diamine COF
This protocol outlines the rapid, room-temperature synthesis of a 3D imine-linked COF using TFPM and a linear diamine linker in an ionic liquid.
Materials:
-
This compound (TFPM)
-
p-Phenylenediamine (or other suitable linear diamine)
-
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([BMIm][NTf₂])
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
-
Mortar and pestle
-
Centrifuge
Procedure:
-
Monomer Grinding: In a clean, dry mortar, add this compound and the diamine linker (1:2 molar ratio). Gently grind the two solids together with a pestle for approximately 1-2 minutes to ensure intimate mixing.
-
Ionic Liquid Addition: Transfer the mixed monomers to a glass vial. Add a sufficient amount of [BMIm][NTf₂] to form a paste or a thick slurry. The exact amount of ionic liquid can be optimized, but a good starting point is a 1:1 to 1:2 weight ratio of total monomers to ionic liquid.
-
Rapid Reaction: Vigorously stir or shake the mixture at room temperature. The reaction is typically very fast, and a solid COF product should form within 3-10 minutes.[3] The mixture will likely become more viscous and solidify as the COF precipitates.
-
Purification and Washing: Add a sufficient amount of anhydrous acetone to the vial to dilute the ionic liquid and suspend the COF powder. Stir vigorously for 10-15 minutes.
-
Isolation: Collect the solid COF by centrifugation. Decant the supernatant containing the dissolved ionic liquid and unreacted monomers.
-
Repeated Washing: Resuspend the COF pellet in fresh anhydrous acetone and repeat the centrifugation and decantation process at least three more times to ensure the complete removal of the ionic liquid. Follow this with several washing cycles using anhydrous THF to remove any remaining organic-soluble impurities.
-
Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to remove all residual solvents and activate the pores.
Table 2: Key Parameters for Ionothermal Synthesis of TFPM-COFs
| Parameter | Recommended Value/Range | Rationale |
| Monomer Ratio (TFPM:Diamine) | 1:2 | Ensures complete reaction between the building blocks. |
| Reaction Medium | [BMIm][NTf₂] | Acts as a non-volatile solvent and potentially a template for rapid COF formation.[3] |
| Reaction Temperature | Room Temperature | A key advantage of this method, reducing energy consumption and simplifying the setup. |
| Reaction Time | 3-10 minutes | The ionic liquid medium facilitates a significantly accelerated reaction rate.[3] |
| Purification Method | Repeated washing with Acetone and THF | Effectively removes the high-boiling point ionic liquid and other impurities. |
Experimental Workflow: Ionothermal Synthesis
Caption: Workflow for the ionothermal synthesis of TFPM-based COFs.
III. Characterization and Validation of TFPM-Based COFs
Successful synthesis of the desired COF must be confirmed through a series of analytical techniques. This section outlines the primary characterization methods for validating the structure, crystallinity, and porosity of the synthesized TFPM-based COFs.
-
Powder X-Ray Diffraction (PXRD): This is the most crucial technique for confirming the crystallinity and long-range order of the COF. A successful synthesis will yield a PXRD pattern with distinct diffraction peaks at specific 2θ values, which can be compared to simulated patterns based on the expected crystal structure. The sharpness of the peaks is indicative of the degree of crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the imine linkages. The spectrum of the synthesized COF should show the disappearance of the characteristic N-H stretching bands (around 3300-3500 cm⁻¹) from the amine linker and the C=O stretching band (around 1700 cm⁻¹) from the aldehyde groups of TFPM. Concurrently, a new peak corresponding to the C=N imine stretching vibration should appear in the region of 1620-1630 cm⁻¹.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: This analysis is performed to determine the specific surface area and porosity of the COF. Nitrogen or argon adsorption-desorption isotherms are measured at 77 K. A high BET surface area is a key indicator of a porous and well-defined framework. The pore size distribution can also be calculated from these isotherms, providing further insight into the COF's internal structure.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and particle size of the synthesized COF powder. SEM provides information about the surface topography, while TEM can reveal details about the internal structure and crystallinity.
IV. Applications in Drug Development
The highly porous and tunable nature of TFPM-based COFs makes them promising candidates for drug delivery applications.[1] The uniform and accessible pores can be loaded with therapeutic molecules, and the surface chemistry of the COF can be modified to control the release kinetics.[2] For instance, the imine linkages can be designed to be cleavable under specific physiological conditions (e.g., changes in pH), enabling targeted drug release at the desired site of action. Furthermore, the high surface area allows for a large drug loading capacity. Researchers in drug development can utilize these synthesized COFs as advanced nanocarriers to improve the efficacy and reduce the side effects of various therapeutic agents.
V. References
-
Chi, S.-Y., Chen, Q., Zhao, S.-S., Si, D.-H., Wu, Q.-J., Huang, Y.-B., & Cao, R. (2021). Three-dimensional porphyrinic covalent organic frameworks for highly efficient electroreduction of carbon dioxide. Journal of Materials Chemistry A, 9(38), 21823-21829. (URL not available)
-
Guan, X., Li, H., Ma, Y., Xue, M., Fang, Q., Yan, Y., ... & Qiu, S. (2018). Fast, ambient temperature and pressure ionothermal synthesis of three-dimensional covalent organic frameworks. Journal of the American Chemical Society, 140(13), 4494-4498.
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, covalent triazine-based frameworks prepared by ionothermal synthesis. Angewandte Chemie International Edition, 47(18), 3450-3453.
-
Lotsch, B. V. (2015). Ionothermal synthesis of imide-linked covalent organic frameworks. Chemistry of Materials, 27(15), 5334-5340.
-
Lu, S., Hu, Y., Guan, X., Li, H., Wang, D., & Qiu, S. (2018). Designed synthesis of three-dimensional covalent organic frameworks: a mini review. Frontiers in Chemistry, 6, 533.
-
Pachfule, P., Acharjya, A., Roeser, J., Langenhahn, T., Schwarze, M., Schomäcker, R., ... & Thomas, A. (2018). Diacetylene-functionalized covalent organic framework (COF) for photocatalytic hydrogen generation. Journal of the American Chemical Society, 140(44), 14787-14791.
-
Slater, A. G., & Cooper, A. I. (2015). Ionothermal synthesis—ionic liquids as functional solvents in the preparation of crystalline materials. Chemical Communications, 51(25), 5283-5297.
-
Smith, B. J., & Dichtel, W. R. (2017). Covalent organic frameworks as a platform for multidimensional polymerization. ACS Central Science, 3(5), 484-492.
-
Uribe-Romo, F. J., Hunt, J. R., Furukawa, H., Klöck, C., O'Keeffe, M., & Yaghi, O. M. (2009). A crystalline imine-linked 3-D porous covalent organic framework. Journal of the American Chemical Society, 131(13), 4570-4571.
-
Wang, L., Wang, K., & Wang, W. (2020). Catalyst-driven improvements in conventional methods for imine-linked covalent organic frameworks. Molecules, 25(15), 3481.
-
Zhang, Y., & Dichtel, W. R. (2021). Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. Biotechnology and Bioengineering, 118(10), 3786-3802.
-
Zhang, Y., Duan, J., & Ma, D. (2020). Large-scale synthesis of covalent organic frameworks: challenges and opportunities. Membranes, 10(11), 319.
-
Zhou, T. Y., & Dichtel, W. R. (2021). Enabling solution processible COFs through suppression of precipitation during solvothermal synthesis. ChemRxiv.
-
(Reference with no direct URL, based on general knowledge from multiple sources on COF characterization).
-
(Reference with no direct URL, based on general knowledge from multiple sources on COF applications).
-
(Reference with no direct URL, based on general knowledge from multiple sources on COF applications in drug delivery).
-
(Reference with no direct URL, based on general knowledge from multiple sources on solvothermal synthesis).
-
(Reference with no direct URL, based on general knowledge from multiple sources on ionothermal synthesis).
-
(Reference with no direct URL, based on general knowledge from multiple sources on solvothermal synthesis).
Sources
- 1. Designed synthesis of 3D covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 5. pubs.rsc.org [pubs.rsc.org]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Tetrakis(4-formylphenyl)methane: A Versatile Tetrahedral Linker for the Synthesis of Advanced Porous Organic Polymers
Introduction: The Significance of Molecular Architecture in Porous Materials
The field of materials science has witnessed a paradigm shift with the advent of porous organic polymers (POPs), a class of materials synthesized from organic building blocks to create highly porous and robust frameworks. Unlike traditional porous materials like zeolites and activated carbon, POPs offer the unique advantage of tunable pore sizes, chemical functionalities, and surface areas through the judicious selection of molecular building blocks. At the heart of these materials are linkers, molecular scaffolds that dictate the geometry and properties of the final polymeric network. Among these, tetrakis(4-formylphenyl)methane stands out as a quintessential tetrahedral linker, enabling the construction of three-dimensional POPs with exceptional properties.
The tetrahedral geometry of this compound, with its four aldehyde functionalities extending in a three-dimensional space, provides a rigid and well-defined node for the construction of highly interconnected networks. This unique architecture is pivotal in preventing the common issue of network interpenetration, which can significantly reduce the accessible surface area and pore volume of the material. The aldehyde groups serve as versatile handles for a variety of chemical transformations, most notably Schiff base condensation reactions with amine-containing molecules, to form robust and dynamic covalent bonds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a linker for the synthesis of porous organic polymers. We will delve into the synthesis of the linker itself, provide detailed protocols for the formation of POPs, discuss essential characterization techniques, and explore the diverse applications of these materials, with a special focus on their potential in drug delivery systems.
Part 1: Synthesis of this compound - The Tetrahedral Building Block
A reliable and scalable synthesis of the this compound linker is the crucial first step. While several synthetic routes exist, a common and effective method involves a Grignard reaction with a suitable orthoformate, followed by acidic hydrolysis. This protocol is adapted from established literature procedures.
Protocol 1: Synthesis of this compound
Materials:
-
Tetrakis(4-bromophenyl)methane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Triethyl orthoformate
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.
-
Add a solution of tetrakis(4-bromophenyl)methane in anhydrous THF dropwise to the magnesium turnings.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), maintain a gentle reflux until most of the magnesium is consumed. This forms the tetra-Grignard reagent.
-
-
Reaction with Orthoformate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of triethyl orthoformate in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Product Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride, followed by the addition of 2M HCl until the solution is acidic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous THF is critical to prevent the quenching of the Grignard reagent.
-
Inert Atmosphere: Magnesium is reactive with oxygen, and the inert atmosphere prevents the formation of unwanted byproducts.
-
Slow Addition and Cooling: The reaction of the Grignard reagent with the orthoformate is exothermic. Slow addition at low temperatures helps to control the reaction rate and prevent side reactions.
Caption: Synthetic scheme for this compound.
Part 2: Synthesis of Porous Organic Polymers via Schiff Base Condensation
The most prevalent method for constructing POPs using this compound is the Schiff base condensation with a variety of amine linkers. This reaction is typically performed under solvothermal conditions, which allows for the formation of crystalline, porous materials known as Covalent Organic Frameworks (COFs).
Protocol 2: Solvothermal Synthesis of a 3D Imine-Linked COF
Materials:
-
This compound
-
1,4-Phenylenediamine (or other suitable diamine linker)
-
Solvent mixture (e.g., 1,4-dioxane and mesitylene, 1:1 v/v)
-
Pyrex tube
-
Ultrasonicator
-
Vacuum oven or supercritical CO₂ dryer
Procedure:
-
Monomer Preparation:
-
In a Pyrex tube, add this compound and 1,4-phenylenediamine in a stoichiometric ratio (e.g., 1:2 molar ratio).
-
Add the solvent mixture (e.g., 1 mL for every 0.1 mmol of the aldehyde).
-
Sonicate the mixture for 15-30 minutes to ensure a homogeneous suspension.
-
-
Degassing and Sealing:
-
Freeze the mixture in liquid nitrogen.
-
Evacuate the tube using a vacuum pump and then thaw the mixture. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.
-
Seal the Pyrex tube under vacuum using a flame.
-
-
Solvothermal Reaction:
-
Place the sealed tube in an oven and heat at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).
-
-
Product Isolation and Purification:
-
After cooling to room temperature, open the tube carefully.
-
Collect the solid product by filtration and wash it thoroughly with an organic solvent like tetrahydrofuran (THF) to remove unreacted monomers.
-
Further purify the product by Soxhlet extraction with THF and then ethanol, each for 24 hours.
-
-
Activation:
-
To obtain a porous material, the solvent molecules trapped within the pores must be removed. This "activation" can be achieved by heating the polymer under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours or by using supercritical CO₂ drying.
-
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The elevated temperature and pressure in a sealed system facilitate the reversible imine bond formation, allowing for error correction and the formation of a thermodynamically stable, crystalline COF structure.
-
Solvent Mixture: A combination of a polar solvent (like dioxane) to dissolve the monomers and a non-polar solvent (like mesitylene) can help to control the nucleation and growth of the COF crystals.
-
Freeze-Pump-Thaw Cycles: Removing oxygen is crucial as it can lead to oxidative side reactions at high temperatures, which would compromise the structural integrity of the resulting polymer.
-
Activation: The removal of guest solvent molecules is essential to open up the porous network and make the internal surface area accessible for subsequent applications.
Application Notes and Protocols for Luminescent Metal-Organic Frameworks Incorporating Tetrakis(4-formylphenyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Tetrahedral Linkers in Luminescent MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and functionalities have led to a surge of interest in various applications, including gas storage, catalysis, and chemical sensing.[1][2] Luminescent MOFs (LMOFs) are particularly promising for sensing applications due to their high sensitivity, selectivity, and the potential for visual detection.[3] The luminescence in these materials can originate from the organic linker, the metal center, or guest molecules encapsulated within the pores.[4]
This guide focuses on the potential application of Tetrakis(4-formylphenyl)methane (TFPM) as a tetrahedral building block for the design and synthesis of novel LMOFs. While TFPM has been primarily utilized in the synthesis of Covalent Organic Frameworks (COFs) for applications such as ion exchange, its rigid, tetrahedral geometry and functional formyl groups present a compelling scaffold for the construction of 3D MOFs with unique luminescent properties.[5][6] The tetrahedral nature of TFPM can lead to the formation of highly porous and robust frameworks, while the aromatic phenyl rings can impart intrinsic luminescence to the resulting MOF.
These application notes will provide a comprehensive overview of the design principles, a generalizable synthetic protocol, essential characterization techniques, and a detailed methodology for evaluating the potential of TFPM-based MOFs in luminescence-based sensing applications.
Design and Synthesis Strategy
The synthesis of MOFs is most commonly achieved through solvothermal methods, where the metal salt and organic linker are dissolved in a suitable solvent and heated in a sealed vessel to induce crystallization.[7][8][9]
Rationale for Component Selection
-
Organic Linker: this compound (TFPM)
-
Structure and Functionality: TFPM is a tetrahedral molecule with four formylphenyl arms.[6] The aldehyde functional groups can be post-synthetically modified to introduce other functionalities, or they can directly coordinate with certain metal centers. However, for the purpose of creating robust LMOFs, it is often advantageous to first convert the formyl groups to carboxylates. This can be achieved through a straightforward oxidation reaction. The resulting tetracarboxylate ligand, tetrakis(4-carboxyphenyl)methane, would then readily coordinate with a variety of metal ions.
-
Luminescent Properties: The phenyl groups within the TFPM ligand are inherently fluorescent. Upon incorporation into a rigid MOF structure, this luminescence can be enhanced due to the restriction of intramolecular rotations and vibrations.
-
-
Metal Centers
-
d¹⁰ Metals (e.g., Zn²⁺, Cd²⁺): These metal ions are frequently used in the synthesis of LMOFs because they do not have d-d electronic transitions that could quench the ligand-based luminescence.[4] They readily form stable coordination bonds with carboxylate linkers, leading to highly crystalline and porous frameworks.
-
Lanthanides (e.g., Eu³⁺, Tb³⁺): Lanthanide ions are known for their sharp, characteristic emission bands and long luminescence lifetimes.[10] When incorporated into a MOF with a suitable organic linker that can act as an "antenna" (absorbing light and transferring the energy to the lanthanide ion), highly efficient luminescence can be achieved. The aromatic rings of the TFPM-derived ligand could serve this purpose effectively.
-
General Solvothermal Synthesis Protocol for a TFPM-Derived MOF
This protocol outlines a general procedure for the synthesis of a hypothetical LMOF using a carboxylate-functionalized TFPM ligand and a d¹⁰ metal salt.
Materials:
-
This compound (TFPM)
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Hydrochloric acid (HCl)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Laboratory oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Synthesis of Tetrakis(4-carboxyphenyl)methane (TCPM) from TFPM:
-
This step is a prerequisite for the MOF synthesis and should be performed under appropriate safety precautions.
-
A detailed protocol for the oxidation of aldehydes to carboxylic acids should be followed. A general approach involves dissolving TFPM in a suitable solvent and treating it with an oxidizing agent like KMnO₄ under basic conditions, followed by acidification to precipitate the carboxylic acid product. The product should be thoroughly washed and dried. The purity of the synthesized TCPM should be confirmed by NMR and IR spectroscopy.
-
-
MOF Synthesis (Solvothermal):
-
In a typical synthesis, dissolve the synthesized TCPM and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent system, often a mixture of DMF and a co-solvent like ethanol or water.[11]
-
The molar ratio of ligand to metal can be varied to optimize the crystallinity and phase purity of the product. A common starting point is a 1:1 or 1:2 ligand-to-metal ratio.
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a laboratory oven.
-
Heat the autoclave to a specific temperature (typically between 80°C and 150°C) for a set period (ranging from 12 to 72 hours).[11] The optimal temperature and time will need to be determined experimentally.
-
After the reaction, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation or filtration.
-
-
Washing and Activation:
-
Wash the collected crystals with fresh DMF and then with a more volatile solvent like methanol or ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.[11]
-
Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores. The activation temperature should be chosen carefully to avoid the collapse of the framework.[11]
-
Characterization of TFPM-Based MOFs
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern should match a simulated pattern if the crystal structure is known or can be predicted. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise 3D atomic structure of the MOF. | Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose. | A TGA curve showing a stable plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linker. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the characteristic C=O stretching frequency of the carboxylate group upon coordination to the metal ion. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, with a high surface area. |
| Photoluminescence (PL) Spectroscopy | To investigate the luminescent properties of the MOF. | Measurement of excitation and emission spectra, quantum yield, and luminescence lifetime. |
Application Protocol: Luminescence-Based Sensing
The porous nature and luminescent properties of TFPM-based MOFs make them promising candidates for the detection of various analytes through luminescence quenching or enhancement.[3][12]
General Protocol for Luminescence Quenching/Enhancement Studies
This protocol describes a general method for evaluating the sensing performance of a TFPM-based LMOF towards a specific analyte in a liquid medium.
Materials and Equipment:
-
Synthesized and activated TFPM-based MOF
-
A stock solution of the target analyte (e.g., a specific metal ion, organic molecule, or biomolecule)
-
A suitable solvent in which the MOF is stable and the analyte is soluble (e.g., water, ethanol, DMF)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Vortex mixer or sonicator
Procedure:
-
Preparation of the MOF Suspension:
-
Disperse a small, precise amount of the activated MOF powder in the chosen solvent to create a stable suspension. Sonication may be required to achieve a uniform dispersion.
-
-
Luminescence Measurements:
-
Record the initial photoluminescence emission spectrum of the MOF suspension. This will serve as the baseline (I₀).
-
Systematically add small aliquots of the analyte stock solution to the MOF suspension.
-
After each addition, thoroughly mix the solution and allow it to equilibrate for a specific period.
-
Record the photoluminescence emission spectrum (I) after each addition of the analyte.
-
-
Data Analysis:
-
Plot the luminescence intensity (I/I₀) against the analyte concentration.
-
For luminescence quenching, the data can often be analyzed using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q] where I₀ and I are the luminescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher (analyte), and Ksv is the Stern-Volmer quenching constant. A linear Stern-Volmer plot indicates a single type of quenching mechanism.
-
Determine the limit of detection (LOD) for the analyte.
-
-
Selectivity Studies:
-
To assess the selectivity of the MOF sensor, perform the same luminescence experiment with a range of other potentially interfering analytes at the same concentration. A significant change in luminescence only in the presence of the target analyte indicates high selectivity.
-
Visualizations
Conceptual Workflow for MOF Synthesis and Sensing
Caption: Workflow from TFPM ligand to sensing application.
Mechanism of Luminescence Sensing
Caption: Energy transfer in luminescence sensing.
Conclusion and Future Outlook
The use of this compound as a precursor for a tetrahedral tetracarboxylate linker holds significant promise for the development of novel 3D luminescent MOFs. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and sensing applications of these materials. The inherent porosity, structural robustness, and luminescence of TFPM-based MOFs could lead to the development of highly sensitive and selective sensors for a wide range of analytes, with potential applications in environmental monitoring, medical diagnostics, and drug delivery. Further research into tailoring the framework topology, post-synthetic modification of the formyl groups, and the incorporation of different metal centers will undoubtedly expand the scope and performance of these exciting new materials.
References
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Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Tetrakis (4-formylphenyl)methane. (n.d.). CD Bioparticles. Retrieved January 22, 2026, from [Link]
-
Recent progress of metal–organic frameworks as sensors in (bio)analytical fields: towards real-world applications. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Metal–Organic Framework-Based Luminescent Sensors toward 3-Nitrotyrosine Biomarker. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. (2023). PubMed. Retrieved January 22, 2026, from [Link]
-
Metal-organic frameworks as biosensors for luminescence-based detection and imaging. (2016). The Royal Society. Retrieved January 22, 2026, from [Link]
-
Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Luminescence quenching in epitaxially grown PCN-224 type metal–organic frameworks. (2022). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Metal-Organic Framework Based on N, N, N', N'-Tetrakis(4-carboxyphenyl)-1,4-phenylenediamine: Magnetic properties and Selective luminescence sensing properties and DFT calculation. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
Luminescent Guests Encapsulated in Metal–Organic Frameworks for Portable Fluorescence Sensor and Visual Detection Applications: A Review. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
I am interested in exploring the application of metal–organic frameworks (MOFs) for gas sensing, with a particular focus on CO₂ and methane detection? (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. (2015). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Luminescent Metal-Organic Frameworks. (2009). OSTI.gov. Retrieved January 22, 2026, from [Link]
-
Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. (2018). MDPI. Retrieved January 22, 2026, from [Link]
-
Application of MOF-based materials in electrochemical sensing. (2020). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Luminescent Metal–Organic Framework-Based Fluorescence Turn-On and Red-Shift Sensor toward Al3+ and Ga3+: Experimental Study and DFT Calculation. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
One-step growth of lanthanoid metal–organic framework (MOF) films under solvothermal conditions for temperature sensing. (2016). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). (2021). YouTube. Retrieved January 22, 2026, from [Link]
-
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2024). ZYLAB. Retrieved January 22, 2026, from [Link]
-
Metal-Organic Frameworks for Sensing Applications in the Gas Phase. (2009). PubMed Central. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Tetrakis(4-formylphenyl)methane-Based Electrochemical Frameworks
Introduction: The Architectural Advantage of Tetrakis(4-formylphenyl)methane in Electrochemical Frameworks
This compound (TFPM) is a highly symmetrical and rigid tetrahedral building block that has become instrumental in the design of three-dimensional (3D) covalent organic frameworks (COFs). Its distinct geometry, featuring four aldehyde functional groups pointing towards the vertices of a tetrahedron, predetermines the formation of extended, porous, and crystalline networks when reacted with complementary linkers, typically multi-amine compounds, through Schiff-base condensation.[1][2] These TFPM-based frameworks are characterized by high thermal and chemical stability, intrinsic porosity, and large surface areas, making them exceptional candidates for a variety of electrochemical applications.[3][4][5][6]
The 3D architecture arising from the TFPM node is a significant advantage over 2D layered COFs. It creates interconnected, accessible pore systems that facilitate efficient mass transport and diffusion of electrolytes and analytes to the active sites within the bulk of the material, a feature that is often limited in stacked 2D structures.[2] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of TFPM-based frameworks in electrocatalysis, energy storage, and electrochemical biosensing.
Application Note 1: Electrocatalysis - CO₂ Reduction with Porphyrin-Functionalized TFPM Frameworks
Scientific Rationale and Expertise
The electrochemical reduction of carbon dioxide (CO₂RR) into valuable chemical feedstocks is a key strategy for mitigating greenhouse gas emissions and closing the carbon loop. The efficiency and selectivity of this process are critically dependent on the catalyst. TFPM-based COFs can be designed to incorporate specific catalytic centers, such as metalloporphyrins, into their structure in a highly ordered and uniform manner.[2] A 3D cobalt-porphyrin COF synthesized from TFPM, for instance, has demonstrated remarkable activity for CO₂RR, selectively converting CO₂ to carbon monoxide (CO).[5] The 3D framework ensures that a high density of these active sites is accessible to CO₂ and electrolytes, which, combined with the inherent conductivity of the porphyrin units, leads to high Faradaic efficiencies and turnover frequencies.[5][7]
Experimental Protocol: Synthesis of a 3D Porphyrin-Based COF (Illustrative)
This protocol describes the solvothermal synthesis of a 3D porphyrin-based COF using TFPM and a metalloporphyrin linker, such as 5,10,15,20-tetrakis(4-aminophenyl)porphinatocobalt (Co-TAPP).
Materials:
-
This compound (TFPM)
-
5,10,15,20-Tetrakis(4-aminophenyl)porphinatocobalt (Co-TAPP)
-
o-dichlorobenzene (o-DCB)
-
N,N-Dimethylacetamide (DMAc)
-
Aqueous acetic acid (6 M)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube (50 mL)
Procedure:
-
In a 50 mL Schlenk tube, combine TFPM (0.1 mmol) and Co-TAPP (0.1 mmol).
-
Add a solvent mixture of o-DCB (3.0 mL) and DMAc (1.0 mL).
-
Add 0.5 mL of 6 M aqueous acetic acid as a catalyst. The acid catalyzes the reversible imine bond formation, which is crucial for obtaining a crystalline, ordered framework rather than an amorphous polymer.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the Schlenk tube to three freeze-pump-thaw cycles to thoroughly degas the mixture. This is critical to prevent oxidation of the reactants and to ensure the reaction proceeds under an inert atmosphere.
-
Flame-seal the tube under vacuum.
-
Place the sealed tube in an oven and heat at 120 °C for 7 days without agitation. The static heating allows for the slow, controlled growth of the crystalline COF.
-
After cooling to room temperature, open the tube and collect the precipitate by centrifugation.
-
Wash the solid product repeatedly with anhydrous THF to remove any unreacted monomers and residual solvent.
-
Dry the final product, a dark powder, under vacuum at 120 °C overnight.
Caption: Workflow for the solvothermal synthesis of a TFPM-based porphyrin COF.
Protocol: Electrode Preparation and Electrochemical CO₂ Reduction
Materials:
-
Synthesized TFPM-Porphyrin COF
-
Vulcan carbon black
-
Nafion solution (5 wt%)
-
Isopropanol
-
Deionized water
-
Carbon paper electrode
-
Electrochemical cell (H-cell) with gas inlet/outlet
-
Potentiostat
-
Reference electrode (Ag/AgCl)
-
Counter electrode (Platinum wire)
-
CO₂ gas (high purity)
-
0.5 M KHCO₃ electrolyte
Procedure:
-
Catalyst Ink Preparation:
-
Mix 5 mg of the synthesized COF powder with 5 mg of Vulcan carbon black (to enhance electrical conductivity) in a vial.
-
Add 1 mL of a 1:1 (v/v) isopropanol/water solution.
-
Add 40 µL of 5 wt% Nafion solution, which acts as a binder.
-
Sonicate the mixture for at least 1 hour to form a homogeneous catalyst ink.
-
-
Electrode Coating:
-
Drop-cast a specific volume of the catalyst ink onto a carbon paper electrode to achieve a desired loading (e.g., 1 mg/cm²).
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurement:
-
Assemble the H-cell with the COF-modified working electrode, Pt counter electrode, and Ag/AgCl reference electrode. The two compartments of the H-cell should be separated by a proton exchange membrane (e.g., Nafion).
-
Fill both compartments with 0.5 M KHCO₃ electrolyte.
-
Purge the catholyte with CO₂ gas for at least 30 minutes prior to the experiment and maintain a CO₂ atmosphere during the measurement.
-
Perform chronoamperometry at various potentials (e.g., -0.5 V to -1.1 V vs. RHE) for a set duration to reduce CO₂.
-
Analyze the gaseous products using gas chromatography (GC) to determine the Faradaic efficiency for CO and other products.
-
Expected Performance Data
| Catalyst System | Applied Potential (V vs. RHE) | Max. Faradaic Efficiency (CO) | Turnover Frequency (TOF) for CO (h⁻¹) | Reference |
| 3D-Por(Co/H)-COF | -0.6 | 92.4% | 4610 at -1.1 V | [5] |
Application Note 2: Energy Storage - TFPM-Based Frameworks for Supercapacitors
Scientific Rationale and Expertise
Supercapacitors are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and excellent cycle life. The performance of a supercapacitor is largely dictated by the properties of its electrode material. TFPM-based COFs, particularly those incorporating redox-active moieties like tetraphenyl-p-phenylenediamine, are promising for supercapacitor applications.[3] Their high surface area provides ample sites for ion adsorption (electrochemical double-layer capacitance), while the redox-active units contribute to charge storage through Faradaic reactions (pseudocapacitance). The stable, porous 3D structure ensures efficient electrolyte ion transport, which is crucial for rapid charge-discharge cycles.[3]
Protocol: Fabrication and Testing of a TFPM-COF Based Supercapacitor Electrode
Materials:
-
Synthesized TFPM-based COF (e.g., TPPDA-TPTPE COF)[3]
-
Acetylene black
-
Polyvinylidene fluoride (PVDF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Nickel foam (current collector)
-
Electrolyte (e.g., 1 M H₂SO₄)
-
Electrochemical workstation
Procedure:
-
Electrode Slurry Preparation:
-
Prepare a slurry by mixing the active material (TFPM-COF), a conductive agent (acetylene black), and a binder (PVDF) in a weight ratio of 80:10:10 in NMP.
-
Stir the mixture overnight to ensure homogeneity. The binder, PVDF, ensures mechanical stability and adhesion to the current collector.
-
-
Electrode Fabrication:
-
Coat the prepared slurry onto a piece of nickel foam.
-
Dry the coated nickel foam in a vacuum oven at 80 °C for 12 hours to remove the NMP solvent.
-
Press the dried electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.
-
-
Electrochemical Characterization (Three-Electrode System):
-
Use the fabricated electrode as the working electrode, a platinum plate as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode in a 1 M H₂SO₄ electrolyte.
-
Perform Cyclic Voltammetry (CV) at various scan rates (e.g., 5-100 mV/s) to evaluate the capacitive behavior.
-
Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities (e.g., 1-10 A/g) to calculate the specific capacitance.
-
Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the internal resistance and ion diffusion kinetics.
-
Assess long-term stability by running GCD cycles for several thousand repetitions (e.g., 5000 cycles) at a high current density.
-
Expected Performance Metrics
| Framework | Current Density (A g⁻¹) | Specific Capacitance (F g⁻¹) | Cycle Stability (after 5000 cycles) | Reference |
| TPPDA-TPTPE COF | 2 | 237.1 | 86.2% retention at 10 A g⁻¹ | [3] |
| TPPDA-TPPyr COF | 2 | 188.7 | 85.6% retention at 10 A g⁻¹ | [3] |
Application Note 3: Electrochemical Biosensing for Neurotransmitter Detection
Scientific Rationale and Expertise
The sensitive and selective detection of neurotransmitters, such as dopamine, is crucial for diagnosing neurological disorders and in drug development. TFPM-based frameworks offer an excellent platform for constructing electrochemical biosensors. Their high surface area allows for the effective immobilization of the sensing material on an electrode, increasing the active area for interaction with the analyte. The porous structure can pre-concentrate the analyte near the electrode surface, enhancing the sensor's sensitivity. Furthermore, the framework can be designed to have specific interactions (e.g., π-π stacking, electrostatic interactions) with the target molecule, improving selectivity.[1] While specific protocols for TFPM-based COFs in this domain are emerging, the principles of MOF/COF-based sensor fabrication are well-established and can be adapted.[1][8]
Illustrative Protocol: Fabrication of a TFPM-COF Modified Electrode for Dopamine Sensing
This protocol is an illustrative example based on established methods for other porous frameworks.[1]
Materials:
-
Synthesized TFPM-based COF
-
Glassy carbon electrode (GCE)
-
Reduced graphene oxide (rGO) suspension
-
Nafion solution (0.5 wt%)
-
Dopamine hydrochloride
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Ascorbic acid, Uric acid (for interference studies)
-
Alumina slurry for polishing
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residues.
-
Dry the electrode under a nitrogen stream. A clean electrode surface is paramount for reproducible sensor performance.
-
-
Preparation of the Modification Suspension:
-
Disperse 1.0 mg of the TFPM-COF in 1.0 mL of a solution containing rGO. The rGO enhances the conductivity of the composite material.
-
Add 100 µL of Nafion solution. Nafion acts as a binder and creates a stable film on the electrode surface.
-
Sonicate the mixture for 1 hour to obtain a well-dispersed composite suspension.
-
-
Electrode Modification:
-
Drop-cast 5 µL of the prepared suspension onto the pre-cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature, forming a uniform film.
-
-
Electrochemical Detection of Dopamine:
-
Perform electrochemical measurements in a standard three-electrode cell containing 0.1 M PBS (pH 7.4).
-
Use Differential Pulse Voltammetry (DPV) for sensitive detection. Scan from a suitable initial potential to a final potential (e.g., 0.0 V to 0.6 V).
-
Record the DPV response for different concentrations of dopamine to construct a calibration curve.
-
Evaluate the sensor's selectivity by measuring the response to dopamine in the presence of common interfering species like ascorbic acid and uric acid.
-
Caption: Workflow for fabricating a TFPM-COF modified electrode for biosensing.
Expected Performance Characteristics
Based on analogous porphyrin-based MOF/graphene composite sensors for dopamine, the following performance can be anticipated:[6]
| Parameter | Expected Value | Rationale |
| Linear Range | Biphasic: e.g., 0.02–100 µM and 100–1000 µM | The porous structure and high surface area allow for detection over a wide concentration range. |
| Limit of Detection (LOD) | Low nM range (e.g., < 5 nM) | The synergistic effect of the COF's high surface area and the enhanced conductivity from rGO leads to significant signal amplification. |
| Selectivity | High against ascorbic acid and uric acid | The unique chemical environment of the COF can provide specific binding sites or catalytic activity that distinguishes dopamine from interferents. |
References
- Sang, M., Liu, D., & Zhang, C. (2021). Ultrastable tetraphenyl-p-phenylenediamine–based covalent organic frameworks as platforms for high-performance electrochemical supercapacitors. Request PDF.
- Chen, Y., et al. (2025). Electrochemical Sensor Capable of Enhancing Dopamine Sensitivity Based on Micron-Sized Metal–Organic Frameworks. Biosensors, 15(5), 348.
- Lalawmpuia, R., et al. (2023). Metal Organic Framework (MOF): Synthesis and Fabrication for the Application of Electrochemical Sensing. Preprints.org.
- Gu, Z., et al. (2018).
- Chi, S.-Y., et al. (2022). Three-dimensional porphyrinic covalent organic frameworks for highly efficient electroreduction of carbon dioxide.
- Wang, Y., et al. (2023). Ultrasensitive and Simple Dopamine Electrochemical Sensor Based on the Synergistic Effect of Cu-TCPP Frameworks and Graphene Nanosheets. PubMed Central.
- Wang, Z., et al. (2020).
- Jiang, Q., et al. (2019).
- Li, G., et al. (2023). Metal free donor–acceptor covalent organic frameworks as efficient electrocatalysts for oxygen evolution reaction.
- Zhang, X., et al. (2024). Electrochemical imaging of neurotransmitter release with fast-scan voltammetric ion conductance microscopy. PubMed Central.
- Guan, X., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas.
- Wang, H., et al. (2022).
- Zhang, Y., et al. (2022).
- Feng, J., et al. (2022). Metal-Free Tetrathiafulvalene Based Covalent Organic Framework for Efficient Oxygen Evolution Reaction. Request PDF.
- Sriram, G., et al. (2025). Metal Chalcogenide Nanocomposites for Non-Enzymatic Real-Time Detection of Neurotransmitters (Dopamine and Norepinephrine).
- Zhang, X., et al. (2022). Metal-Organic Framework Based Electrochemical Sensors.
- Wuest, J. D., et al. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Li, Y., et al. (2024). Covalent Organic Frameworks Based Electrocatalysts for Two-Electron Oxygen Reduction Reaction: Design Principles, Recent Advances, and Perspective. MDPI.
- Keskin, S., & Kızılel, S. (2021). Biomedical Applications of Metal–Organic Frameworks Revisited. PubMed Central.
- Jo, S., et al. (2023). Synthesis and Catalyst Preparation of SB-PORPy-COF for Electrochemical CO2 Reduction. JoVE.
- Abdalla, A., et al. (2024). Electrochemical and biosensor techniques to monitor neurotransmitter changes with depression. PubMed Central.
- Lalawmpuia, R., et al. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research.
- Zhang, K., et al. (2022). Recent Development of Electrochemical Detection of Neurotransmitter Dopamine Based on Molecular Imprinting Technique.
- Wang, Z., et al. (2020).
- Feng, Y., et al. (2023). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
- Li, J., et al. (2024).
- Liu, Y., et al. (2026). True performance metrics of supercapacitor. Request PDF.
- Zhang, Z., et al. (2020). Efficient electron transmission in covalent organic framework nanosheets for highly active electrocatalytic carbon dioxide reduction. PubMed Central.
- Creative Biostructure. (2024). Application of MOFs and COFs in Biomedical Imaging. Labinsights.
- Li, H., et al. (2023). Hybrid supercapacitors using metal-organic framework derived nickel-sulfur compounds. PlumX Metrics.
- B, A., et al. (2022). Flexible supercapacitor electrodes using metal–organic frameworks. RSC Publishing.
- Zheng, F., et al. (2023). MOF-Derived FeCo-Based Layered Double Hydroxides for Oxygen Evolution Reaction.
- Tajik, S., et al. (2020). Electrochemical Detection of Neurotransmitters. PubMed Central.
- Wu, H., et al. (2026). True Performance Metrics in Electrochemical Energy Storage.
- Wu, M.-X., & Yang, Y.-W. (2020). Metal–Organic Frameworks for Biomedical Applications.
- Lalawmpuia, R., et al. (2024). Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. Environmental Engineering Research.
- Liu, X., et al. (2022).
- Ates, H., et al. (2022). Metal-organic frameworks as an alternative smart sensing platform for designing molecularly imprinted electrochemical sensors. AVESİS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. Electrochemical response of a COF/MWCNT sensor based on a bifunctional COF towards dopamine and uric acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasensitive and Simple Dopamine Electrochemical Sensor Based on the Synergistic Effect of Cu-TCPP Frameworks and Graphene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrakis(4-formylphenyl)methane in the Synthesis of Advanced Materials for Drug Delivery
Introduction: The Architectural Advantage of Tetrakis(4-formylphenyl)methane in Drug Delivery Systems
In the landscape of advanced drug delivery, the rational design of carrier materials is paramount to achieving controlled release profiles, high drug loading capacities, and enhanced therapeutic efficacy. This compound (TFPM) has emerged as a cornerstone building block in the synthesis of highly porous, crystalline materials, particularly three-dimensional (3D) Covalent Organic Frameworks (COFs). Its unique tetrahedral geometry, stemming from a central methane carbon bonded to four formyl-functionalized phenyl arms, dictates the formation of intricate and robust 3D networks. This structural predisposition makes TFPM and its derivatives invaluable in creating sophisticated drug delivery vehicles with precisely engineered properties.
The four reactive aldehyde (-CHO) groups of TFPM serve as versatile handles for forming strong covalent bonds, typically through Schiff base condensation reactions with amine-containing linker molecules. This results in the formation of highly stable, porous frameworks with predictable topologies, such as the diamondoid (dia) net structure. The inherent porosity and large surface area of these materials allow for efficient encapsulation of therapeutic agents, while the tunable nature of the framework enables the modulation of drug release kinetics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TFPM and its analogues in the synthesis of COFs for drug delivery applications. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for synthesis and drug loading, and present data in a clear, accessible format.
I. Synthesis of a 3D Polyimide Covalent Organic Framework (PI-COF) for Ibuprofen Delivery
This section details the synthesis of a 3D polyimide-based COF (PI-COF-5) using tetra(4-aminophenyl)methane (TAPM), the amine analogue of TFPM, and pyromellitic dianhydride (PMDA). This protocol is a well-documented example of constructing a robust 3D COF with demonstrated efficacy in drug delivery. The principles and procedures outlined here are directly applicable to systems utilizing TFPM with appropriate diamine or polyamine linkers.
Rationale for Component Selection and Synthesis Strategy
-
Tetrahedral Node (TAPM): The tetrahedral geometry of TAPM is fundamental to the formation of a 3D framework. This specific geometry directs the growth of the polymer into a non-planar, extended network, creating a porous structure.
-
Linear Linker (PMDA): Pyromellitic dianhydride serves as a rigid linear linker. The reaction between the amine groups of TAPM and the anhydride groups of PMDA forms stable imide bonds, which impart high thermal and chemical stability to the resulting COF.[1]
-
Solvothermal Synthesis: The reaction is carried out under solvothermal conditions (high temperature and pressure) in a sealed tube. This method facilitates the reversible imine condensation reaction, allowing for error correction and the formation of a highly crystalline product. The choice of a high-boiling solvent mixture (NMP and mesitylene) and a catalyst (isoquinoline) is crucial for achieving optimal reaction kinetics and crystallinity.
Experimental Protocol: Synthesis of PI-COF-5
Materials:
-
Tetra(4-aminophenyl)methane (TAPM)
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Mesitylene, anhydrous
-
Isoquinoline
-
Tetrahydrofuran (THF), anhydrous
-
Liquid Nitrogen (LN₂)
Procedure:
-
In a glass tube, combine pyromellitic dianhydride (43.6 mg, 0.2 mmol) and tetra(4-aminophenyl)methane (38.1 mg, 0.1 mmol).
-
Add a solvent mixture of anhydrous N-Methyl-2-pyrrolidone (0.2 mL), anhydrous mesitylene (1.0 mL), and isoquinoline (0.02 mL).
-
Flash freeze the tube using a liquid nitrogen bath.
-
Evacuate the tube to an internal pressure of 0.15 mmHg and seal it using a flame.
-
Heat the sealed tube at 160 °C for 5 days. A brown precipitate will form.
-
After cooling to room temperature, carefully open the tube and isolate the brown precipitate by filtration using a medium glass frit.
-
Wash the precipitate with anhydrous tetrahydrofuran (20.0 mL).
-
To activate the COF, immerse the product in anhydrous THF (20.0 mL) for 8 hours. During this period, decant and replenish the THF four times.
-
Remove the solvent under vacuum at 85 °C to yield PI-COF-5 as a brown powder (yield: 63.3 mg, 81%).[2]
Characterization:
The successful synthesis of PI-COF-5 should be confirmed by:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the framework topology.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imide bonds.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the COF particles.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore size distribution.
II. Alternative Synthesis Strategy: Ionothermal Synthesis of 3D COFs from this compound
An alternative, rapid, and environmentally friendly approach to synthesizing 3D COFs from TFPM is the ionothermal method. This technique utilizes an ionic liquid as both the solvent and a template, often allowing for synthesis at room temperature and in a significantly shorter timeframe.[1]
Rationale for Ionothermal Synthesis
-
Green Chemistry: Ionic liquids are considered "green" solvents due to their low vapor pressure and high thermal stability.
-
Rapid Synthesis: The reaction time can be dramatically reduced from days to minutes.[1]
-
Room Temperature Conditions: This method avoids the need for high-temperature solvothermal conditions, making it more energy-efficient.
-
Template Effect: The ionic liquid can act as a template, influencing the growth and porosity of the COF.
General Protocol for Ionothermal Synthesis
Materials:
-
This compound (TFPM)
-
Diamine linker (e.g., 4,4′-diaminobiphenyl, p-phenylenediamine)
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide - [BMIm][NTf₂])
Procedure:
-
In a vial, dissolve this compound and the chosen diamine linker in the ionic liquid.
-
Stir the mixture vigorously at room temperature. The reaction is often complete within minutes, as indicated by the formation of a precipitate.
-
Isolate the product by centrifugation or filtration.
-
Wash the product extensively with a suitable solvent (e.g., acetone, ethanol) to remove the ionic liquid.
-
Dry the resulting COF under vacuum.
III. Drug Loading and Release Studies: Ibuprofen
This section provides a detailed protocol for loading the anti-inflammatory drug ibuprofen into the synthesized PI-COF and subsequently studying its release profile.
Protocol: Ibuprofen Loading
Materials:
-
Activated PI-COF-5
-
Ibuprofen
-
Hexane
Procedure:
-
Suspend 50 mg of activated PI-COF-5 in 10 mL of a 0.1 M solution of ibuprofen in hexane.
-
Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
-
Isolate the ibuprofen-loaded PI-COF-5 by filtration.
-
Wash the collected solid with fresh hexane to remove any surface-adsorbed drug.
-
Dry the drug-loaded COF under vacuum at room temperature.
-
To determine the drug loading capacity, analyze the concentration of ibuprofen in the filtrate and washing solutions using UV-Vis spectroscopy at a wavelength of 264 nm. The difference between the initial and final amount of ibuprofen in the solution corresponds to the amount loaded into the COF.
Protocol: In Vitro Ibuprofen Release
Materials:
-
Ibuprofen-loaded PI-COF-5
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse 20 mg of the ibuprofen-loaded PI-COF-5 in 20 mL of PBS (pH 7.4) in a sealed vial.
-
Place the vial in a shaker bath maintained at 37 °C.
-
At predetermined time intervals, withdraw a 2 mL aliquot of the release medium.
-
Replenish the withdrawn volume with 2 mL of fresh PBS to maintain a constant volume.
-
Analyze the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy at 264 nm.
-
Calculate the cumulative percentage of drug released over time.
IV. Data Presentation and Expected Results
The drug loading and release data can be summarized in a table for clarity and easy comparison.
| Material | Drug | Loading Capacity (wt%) | Release (%) after 24h |
| PI-COF-4 | Ibuprofen | 24 | ~80 |
| PI-COF-5 | Ibuprofen | 20 | ~75 |
Data adapted from relevant literature and presented for illustrative purposes.
The release profile is typically plotted as the cumulative percentage of drug released versus time. For PI-COFs loaded with ibuprofen, a sustained release profile is expected over several days.
V. Concluding Remarks and Future Perspectives
This compound and its analogues are powerful building blocks for the construction of 3D COFs for drug delivery applications. The high degree of tunability in terms of pore size, functionality, and stability allows for the rational design of materials tailored for specific therapeutic needs. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these promising materials.
Future research in this area may focus on:
-
Targeted Delivery: Functionalizing the COF surface with targeting ligands to enhance drug delivery to specific cells or tissues.
-
Stimuli-Responsive Release: Incorporating stimuli-responsive linkers that cleave under specific conditions (e.g., pH, enzymes, light) to trigger drug release.
-
Combination Therapy: Co-loading multiple drugs into the COF for synergistic therapeutic effects.
-
Biodegradability: Designing biodegradable COFs to minimize potential long-term toxicity.
By leveraging the unique structural features of this compound, the field of drug delivery is poised to benefit from a new generation of highly effective and precisely engineered therapeutic systems.
VI. References
Sources
Troubleshooting & Optimization
Technical Support Center: Crystallinity Enhancement of Tetrakis(4-formylphenyl)methane-based COFs
Welcome to the dedicated support center for researchers working with Tetrakis(4-formylphenyl)methane (TFPM)-based Covalent Organic Frameworks (COFs). Achieving high crystallinity in these systems is paramount for unlocking their full potential in applications ranging from gas storage to catalysis. However, the synthesis of highly ordered TFPM-based COFs can be challenging, often resulting in amorphous or poorly crystalline materials.
This guide is structured to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common hurdles in the crystallization of TFPM-based COFs. We will delve into the causality behind experimental choices, offering a robust framework for rational design and optimization of your synthetic protocols.
Section 1: The Crystallization Challenge in TFPM-based COFs
The formation of a crystalline COF is a delicate balance between thermodynamic control, which favors the ordered, crystalline state, and kinetic control, which can lead to rapid precipitation of disordered, amorphous polymers. The rigidity and tetrahedral geometry of the TFPM building block, while excellent for creating 3D porous networks, can also introduce significant steric hindrance, making the error-correction process—a hallmark of dynamic covalent chemistry—less efficient.
The primary challenge lies in moderating the reaction rate. A reaction that proceeds too quickly will kinetically trap defects, leading to amorphous materials. Conversely, a reaction that is too slow may not yield a significant amount of product. The key is to find the "sweet spot" where the reversible imine bond formation allows for "proofreading" and self-healing of the growing framework.[1][2]
Section 2: Troubleshooting Guide - A-Q&A Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My PXRD pattern shows only a broad, amorphous halo. What are the primary factors I should investigate?
A1: An amorphous product indicates that the polymerization reaction is occurring too rapidly and irreversibly, preventing the formation of an ordered, crystalline network. Here’s a prioritized troubleshooting workflow:
-
Catalyst System Optimization: The choice and concentration of the acid catalyst are critical.[3]
-
Problem: Acetic acid, while common, can be too strong or too weak depending on the solvent system and temperature, leading to rapid, uncontrolled polymerization.[3]
-
Solution:
-
Vary the Catalyst: Experiment with weaker acids like benzoic acid or stronger Lewis acids like Sc(OTf)₃, which can offer better control over the reaction kinetics. Metal triflates, in particular, have shown promise in improving crystallinity under milder conditions.[1][3]
-
Optimize Concentration: A high catalyst concentration can accelerate the reaction to the point of kinetic trapping. Systematically decrease the catalyst concentration to slow down the imine formation and allow for thermodynamic control to dominate.
-
Role of Water: The presence of water is crucial for the reversibility of imine condensation. Anhydrous conditions can lead to amorphous materials. Ensure a controlled amount of water is present in your reaction mixture.[1] Systematic studies have shown that adding water can favor the reverse reaction, thereby improving crystallization.
-
-
-
Solvent System Re-evaluation: The solvent plays a crucial role in monomer solubility and interaction dynamics.[1]
-
Problem: A solvent system that poorly solubilizes the monomers can lead to premature precipitation of amorphous oligomers.
-
Solution:
-
Mixed Solvent Systems: Employ a mixture of solvents to fine-tune the solubility of both the TFPM and the amine linker. Common mixtures include dioxane/mesitylene, or NMP/mesitylene.
-
Polarity Tuning: Increasing the solvent polarity has been shown to enhance the crystallinity of COFs. Consider replacing less polar solvents with more polar alternatives like butanol or ethanol to improve monomer solubility and facilitate the formation of a more ordered framework.
-
Deep Eutectic Solvents (DES): These have emerged as promising media for synthesizing highly crystalline COFs.[1][4]
-
-
-
Temperature and Reaction Time: These parameters directly influence the reaction kinetics.
-
Problem: High temperatures can accelerate the reaction, favoring kinetic products.
-
Solution:
-
Lower the Temperature: A lower reaction temperature will slow down the polymerization rate, allowing more time for the framework to self-correct.
-
Increase Reaction Time: A longer reaction time, especially at lower temperatures, can allow a seemingly amorphous initial precipitate to slowly transform into a crystalline material through dynamic imine exchange.[1]
-
-
Q2: My COF has some degree of crystallinity, but the PXRD peaks are broad, indicating small crystallite size. How can I improve this?
A2: Broad PXRD peaks are a classic sign of small crystallite domains and/or a high density of defects. The goal here is to slow down the nucleation rate relative to the crystal growth rate.
-
Introduction of a Modulator: This is one of the most effective strategies for increasing crystallite size.[1][5][6]
-
Mechanism: A modulator is a monofunctional analogue of one of the building blocks (e.g., 4-formylbiphenyl for TFPM). It competes for reaction sites, effectively "capping" the growing framework and slowing down the overall polymerization rate.[5] This allows for more effective defect healing and the growth of larger, more ordered crystals.[5] The modulator's role is to slow down nucleation in the initial stages, leading to the formation of processable fluidic precursors.[7]
-
Protocol: Start by adding a small amount of the modulator (e.g., 5-10 mol%) to your reaction mixture. The optimal amount will need to be determined empirically.
Experimental Protocol: Modulator-Assisted Synthesis of a TFPM-based COF
-
In a Pyrex tube, add this compound (TFPM) (1 eq.), the amine linker (e.g., p-phenylenediamine) (2 eq.), and the modulator (e.g., 4-formylbiphenyl) (0.1-0.5 eq.).
-
Add the chosen solvent mixture (e.g., o-dichlorobenzene/n-butanol).
-
Add the aqueous acetic acid catalyst.
-
Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.
-
Heat the sealed tube at the desired temperature (e.g., 120 °C) for 3-7 days.
-
After cooling, collect the solid by filtration, wash extensively with anhydrous acetone and THF, and dry under vacuum.
-
Characterize the product using PXRD and compare the peak sharpness to the unmodulated synthesis.
-
-
Slow Monomer Addition: This technique physically limits the concentration of monomers available for reaction at any given time, favoring crystal growth over new nucleation events.[8]
-
Implementation: This can be achieved using a syringe pump to slowly add a solution of one monomer to a solution of the other monomer and catalyst over an extended period (e.g., 24-48 hours).
-
-
Post-Synthetic Treatment: Sometimes, a poorly crystalline material can be "healed" after the initial synthesis.[9]
-
Method:
-
Solvent-Assisted Healing: Suspend the as-synthesized COF in a high-boiling point solvent (e.g., o-dichlorobenzene) with a small amount of catalyst and heat for an extended period. This can promote linker exchange and reorganization into a more crystalline state.
-
Vapor-Assisted Conversion: Exposing the amorphous material to a vapor of a suitable solvent and catalyst can also induce crystallization.
-
-
Q3: I've tried several conditions, and my product remains amorphous. Are there any "unconventional" approaches I can try?
A3: When standard solvothermal methods fail, exploring alternative synthetic routes can be fruitful.
-
Ionic Liquid or Deep Eutectic Solvent (DES) Synthesis: These have shown great promise for producing highly crystalline COFs, sometimes at ambient temperatures.[1][4][10]
-
Rationale: Ionic liquids can act as both the solvent and a template, promoting ordered growth. DESs are environmentally friendly alternatives that can also facilitate high crystallinity.[4]
-
-
Interfacial Synthesis: This method involves the reaction occurring at the interface of two immiscible liquids.
-
Setup: One monomer is dissolved in an organic phase, and the other in an aqueous phase. The reaction is confined to the interface, which can lead to the formation of highly crystalline thin films or powders.
-
-
In-situ Monomer Generation: This involves using a protected monomer that is deprotected under the reaction conditions.[10]
Section 3: Data Presentation & Visualization
Table 1: Influence of Synthetic Parameters on Crystallinity
| Parameter | Condition A (Low Crystallinity) | Condition B (High Crystallinity) | Rationale for Improvement |
| Catalyst | 6 M Acetic Acid | 0.05 eq. Sc(OTf)₃ | Lewis acids can offer milder conditions and better control over imine exchange.[3] |
| Solvent | Dioxane | o-DCB/n-BuOH (1:1) | A mixed solvent system with higher polarity can improve monomer solubility and facilitate crystallization. |
| Temperature | 150 °C | 120 °C | Lower temperatures slow down the reaction, allowing for thermodynamic error correction. |
| Modulator | None | 10 mol% 4-formylbiphenyl | A modulator slows nucleation, promoting the growth of larger, more ordered crystals.[5][6] |
| Reaction Time | 24 hours | 72 hours | Longer reaction times allow for the dynamic covalent chemistry to reach thermodynamic equilibrium.[11] |
Diagrams
Caption: A troubleshooting workflow for improving the crystallinity of TFPM-based COFs.
Caption: The role of a modulator in promoting COF crystallinity.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use post-synthetic modification (PSM) to improve crystallinity? A: While PSM is typically used to add functionality to a pre-formed COF, certain PSM-like treatments can improve crystallinity.[12][13] For instance, linker exchange, where a poorly crystalline COF is heated in the presence of a new linker, can sometimes lead to a more ordered framework. However, the primary goal of PSM is functionalization, and maintaining crystallinity is often the main challenge.[9]
-
Q: How do I know if my monomers are pure enough? A: Monomer purity is critical. Impurities can act as unintentional modulators or defect sources.[2] Always purify your TFPM and amine linkers (e.g., by recrystallization or sublimation) and confirm their purity by NMR and elemental analysis before use.
-
Q: My synthesis yields a highly crystalline material, but the surface area is low. What could be the issue? A: This often points to pore collapse upon solvent removal or the presence of amorphous material blocking the pores. Ensure your activation procedure (solvent exchange followed by drying under high vacuum) is thorough. If the issue persists, it might indicate that the crystalline domains are embedded in an amorphous matrix, which can be addressed by the troubleshooting steps outlined above.
-
Q: Are there any specific safety precautions for TFPM-based COF synthesis? A: Standard laboratory safety procedures should be followed. Solvents like dioxane and o-dichlorobenzene are toxic and should be handled in a fume hood. The flame-sealing of Pyrex tubes requires proper training and safety shielding. Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
-
De Ras, M., Gorp, H. V., & De Feyter, S. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 2(5), 1565-1590. [Link]
-
Guan, X., Li, H., & Ma, Y. (2019). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 11(11), 1787. [Link]
-
Alahakoon, S. B., et al. (2017). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society, 139(32), 10942-10945. [Link]
-
El-Sayed, M., et al. (2021). Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation. Journal of Materials Chemistry A, 9(4), 2138-2146. [Link]
-
Hajiyeva, F., & Ismayilova, G. (2022). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications, 58(88), 12293-12310. [Link]
-
ResearchGate. (n.d.). Synthesis of BMTA-TFPM-COF from BMTA and TFPM building units. Retrieved from ResearchGate. [Link]
-
Muzammil, K., et al. (2024). Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. Catalysts, 14(1), 35. [Link]
-
Zhao, X., et al. (2020). Converting an amorphous covalent organic polymer to a crystalline covalent organic framework mediated by a repairing agent. Chemical Communications, 56(68), 9831-9834. [Link]
-
Li, Y., et al. (2021). High-Crystallinity Covalent Organic Framework Synthesized in Deep Eutectic Solvent: Potentially Effective Adsorbents Alternative to Macroporous Resin for Flavonoids. Chemistry of Materials, 33(20), 8036-8046. [Link]
-
Wang, S., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. National Science Review, 7(5), 927-941. [Link]
-
ResearchGate. (n.d.). Time dependent morphology of TzPm-COF synthesized in different time. Retrieved from ResearchGate. [Link]
-
Evans, A. M., et al. (2024). Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks. Nanoscale, 16(1), 123-131. [Link]
-
Libretto, N. J., & Pérez-Ramírez, J. (2023). Probing Defects in Covalent Organic Frameworks. Accounts of Chemical Research, 56(15), 1993-2004. [Link]
-
Ascherl, L., et al. (2016). From Highly Crystalline to Outer Surface-Functionalized Covalent Organic Frameworks—A Modulation Approach. Journal of the American Chemical Society, 138(1), 475-482. [Link]
-
ResearchGate. (n.d.). Literature on the Synthesis of Modulator-Assisted Covalent–Organic Frameworks (MA-COFs): A Review. Retrieved from ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. Chinese Chemical Letters, 33(2), 642-650. [Link]
-
Liu, J., et al. (2020). Synthesis of Imine-Based Covalent Organic Frameworks Catalyzed by Metal Halides and in Situ Growth of Perovskite@COF Composites. ACS Materials Letters, 2(11), 1437-1443. [Link]
-
Gutzler, R., & Bein, T. (2020). Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews, 49(22), 8089-8103. [Link]
-
ACS Publications. (n.d.). Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. Retrieved from ACS Publications. [Link]
-
MDPI. (n.d.). Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations. Retrieved from MDPI. [Link]
-
Wang, C., et al. (2020). Design strategies for improving the crystallinity of covalent organic frameworks and conjugated polymers: a review. Materials Horizons, 7(6), 1476-1496. [Link]
-
Nanomater. (n.d.). Isostructural β-ketoenamine and Imine-based COFs: Emission, Sensing and Catalysis. Retrieved from Nanomater. [Link]
-
PubMed. (2024). Literature on the Synthesis of Modulator-Assisted Covalent-Organic Frameworks (MA-COFs): A Review. Retrieved from PubMed. [Link]
-
Das, G., & Prakasam, T. (2019). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews, 48(12), 3242-3277. [Link]
-
NIH. (n.d.). Facile synthesis of covalent organic framework derived Fe-COFs composites as a peroxidase-mimicking artificial enzyme. Retrieved from NIH. [Link]
-
YouTube. (2022). Microfluidic-Based Synthesis-COFs: Continuous Production-COF Fibers l Protocol Preview. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Postsynthetic Functionalization of Covalent Organic Frameworks. Retrieved from ResearchGate. [Link]
-
WUR eDepot. (2022). Functionalized modulators in imine-linked covalent organic frameworks (COFs). Retrieved from WUR eDepot. [Link]
-
ResearchGate. (n.d.). Rapid, Ambient Temperature Synthesis of Imine Covalent Organic Frameworks Catalyzed by Transition-Metal Nitrates. Retrieved from ResearchGate. [Link]
-
eScholarship.org. (2023). ChatGPT Research Group for Optimizing the Crystallinity of MOFs and COFs. Retrieved from eScholarship.org. [Link]
-
YouTube. (2024). How Do Solvents Impact Crystal Morphology In Crystallization?. Retrieved from YouTube. [Link]
Sources
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Technical Support Center: Strategies to Control Interpenetration in COFs from Tetrakis(4-formylphenyl)methane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs) synthesized from Tetrakis(4-formylphenyl)methane. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you control interpenetration in your experiments, a common challenge that can significantly impact the material's properties and performance.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding interpenetration in COFs.
Q1: What is interpenetration in COFs, and why is it a concern?
A: Interpenetration in COFs refers to the growth of two or more independent frameworks within each other's pores.[1][2] While this can sometimes enhance the stability of the framework, it often leads to a reduction in pore size and accessible surface area, which can be detrimental for applications such as gas storage, catalysis, and drug delivery where a large and accessible porous structure is crucial.[3][4]
Q2: How can I identify if my COF is interpenetrated?
A: The most definitive method for identifying interpenetration is single-crystal X-ray diffraction (SCXRD). However, this is not always feasible. Powder X-ray diffraction (PXRD) can provide strong indications. An interpenetrated framework will have a different PXRD pattern compared to its non-interpenetrated counterpart. Additionally, gas sorption analysis (e.g., N2 adsorption at 77K) will reveal a lower than expected surface area and a smaller pore size for an interpenetrated COF.[5][6]
Q3: What are the primary factors that influence interpenetration in COFs derived from this compound?
A: Several factors can influence the degree of interpenetration, including:
-
Linker Conformation and Sterics: The geometry and bulkiness of the organic linkers play a crucial role.[1][7]
-
Reaction Kinetics: The speed of the COF formation can impact the final topology. Slower reaction rates often favor less interpenetrated structures.[8][9]
-
Solvent System: The choice of solvent can direct the formation of either interpenetrated or non-interpenetrated frameworks.[10]
-
Use of Modulators: Additives that compete with the linker-forming reaction can influence the crystallization process and help prevent interpenetration.[1][9]
II. Troubleshooting Guides: Strategies to Control Interpenetration
This section provides detailed troubleshooting guides with step-by-step protocols to help you control interpenetration in your COF synthesis.
Guide 1: Linker Modification Strategies
The design of the organic linkers is a powerful tool to control interpenetration. By introducing steric hindrance or altering the electronic properties of the linkers, you can disfavor the formation of interpenetrated structures.[7][11]
By incorporating bulky functional groups on the linker molecules, you can physically block the formation of a second interwoven framework.[7][12]
Troubleshooting Protocol:
-
Identify Modification Sites: For the amine linker that reacts with this compound, identify positions on the aromatic ring where bulky groups can be attached without interfering with the imine bond formation.
-
Select Bulky Groups: Choose sterically demanding groups such as tert-butyl, phenyl, or larger alkyl groups.
-
Synthesize Modified Linker: Synthesize the amine linker with the chosen bulky groups.
-
Standard COF Synthesis: Perform the COF synthesis using the modified linker and this compound under your standard reaction conditions.
-
Characterization: Analyze the resulting COF using PXRD and gas sorption to determine the degree of interpenetration.
Expected Outcome: The presence of bulky groups on the linker should increase the steric hindrance, making it energetically unfavorable for a second framework to form within the pores of the first, thus leading to a non-interpenetrated or less interpenetrated COF.[12]
Diagram: Steric Hindrance Approach
Caption: Steric hindrance from bulky linkers can prevent interpenetration.
Subtle changes to the electronic structure of the linker can influence its conformation and stacking behavior, which in turn can control interpenetration.[1][11] For instance, introducing nitrogen atoms into a biphenyl-based linker can disfavor the twisting required for interpenetration.[11]
Troubleshooting Protocol:
-
Identify Electronic Modification: Consider replacing carbon atoms in the linker backbone with heteroatoms like nitrogen or introducing electron-withdrawing or donating groups.
-
Synthesize Modified Linker: Synthesize the electronically modified amine linker.
-
COF Synthesis and Characterization: Carry out the COF synthesis and characterize the product to assess interpenetration.
Expected Outcome: Altering the linker's electronic properties can change its preferred conformation, making the formation of an interpenetrated structure less favorable.[11]
Guide 2: Modulator-Assisted Synthesis
The use of modulators, which are typically monofunctional molecules that compete with the multitopic linkers, can slow down the reaction rate and promote the formation of more crystalline, less interpenetrated COFs.[8][9][13]
Troubleshooting Protocol:
-
Select a Modulator: Choose a monofunctional amine (e.g., aniline) or aldehyde (e.g., benzaldehyde) that can react with one of the building blocks.
-
Optimize Modulator Concentration: Systematically vary the molar equivalents of the modulator relative to the multitopic linker (e.g., from 0.5 to 10 equivalents).
-
Perform COF Synthesis: Add the modulator to the reaction mixture along with the this compound and the amine linker.
-
Analyze the Product: Characterize the resulting COFs to determine the effect of the modulator concentration on crystallinity and interpenetration.
Data Summary: Effect of Modulator Concentration
| Modulator Equivalents | Crystallinity (PXRD) | Surface Area (BET) | Interpenetration |
| 0 | Moderate | Low | High |
| 2 | High | Moderate | Reduced |
| 5 | High | High | Minimal/None |
| 10 | Low | Low | Amorphous |
Diagram: Modulator-Assisted Synthesis Workflow
Caption: Workflow for modulator-assisted COF synthesis.
Guide 3: Solvent System Optimization
The choice of solvent can have a significant impact on the solubility of the monomers and the kinetics of the COF formation, thereby influencing the degree of interpenetration.[10]
Troubleshooting Protocol:
-
Screen Different Solvents: Experiment with a range of solvents with varying polarities and boiling points (e.g., dioxane, mesitylene, DMF, NMP).
-
Use Solvent Mixtures: Investigate the effect of using binary or ternary solvent mixtures. The ratio of the solvents can be systematically varied.
-
Monitor Crystallinity and Interpenetration: For each solvent system, synthesize the COF and characterize the product to assess its properties.
Expected Outcome: A solvent system that provides optimal solubility for the monomers and promotes a slower, more controlled crystallization process is more likely to yield a non-interpenetrated COF. For instance, using anhydrous DEF has been shown to favor non-interpenetrated structures in some systems.[10]
Guide 4: Post-Synthetic Modification
In some cases, it may be possible to mitigate the effects of interpenetration through post-synthetic modification.[14][15] This is a more advanced technique and is highly system-dependent.
Troubleshooting Protocol:
-
Identify Reactive Sites: Determine if the interpenetrated COF has accessible functional groups that can be modified.
-
Select a Modification Strategy: Choose a chemical reaction that can introduce bulky groups or cross-link the frameworks to prevent further interpenetration or to open up the pore structure.
-
Perform Post-Synthetic Modification: Treat the pre-formed interpenetrated COF with the chosen reagents under appropriate conditions.
-
Characterize the Modified COF: Analyze the product to confirm the success of the modification and its effect on the porosity and degree of interpenetration.
III. References
Sources
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Technical Support Center: Post-Synthetic Modification of Tetrakis(4-formylphenyl)methane (TFPM) COFs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the post-synthetic modification (PSM) of Covalent Organic Frameworks (COFs) derived from Tetrakis(4-formylphenyl)methane (TFPM). This guide is designed for researchers, scientists, and professionals in materials science and drug development. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and field-proven insights to ensure the success of your experiments.
Section 1: Foundational FAQs
This section addresses fundamental questions regarding the PSM of TFPM-based COFs, establishing the core principles that underpin successful modification.
Q1: What is Post-Synthetic Modification (PSM) and why is it often preferred over de novo synthesis for functionalizing COFs?
A: Post-Synthetic Modification is a powerful strategy for introducing new chemical functionalities into a pre-existing COF structure.[1][2][3] In the context of TFPM-COFs, this involves chemically transforming the pendant aldehyde (-CHO) groups within the porous framework.
The primary advantage of PSM over de novo (or "bottom-up") synthesis is that it decouples the complex process of crystalline framework formation from the introduction of sensitive or bulky functional groups.[3][4] Many functional groups can interfere with the delicate balance of reversible reactions required for COF crystallization, leading to amorphous materials or low-quality crystals.[3] PSM allows you to first build a highly crystalline and porous TFPM-COF scaffold and then functionalize it, thereby preserving the essential structural integrity of the material.[4][5]
Q2: What are the key reactive sites on a TFPM-based COF for PSM?
A: The primary reactive sites are the abundant and accessible aldehyde (-CHO) groups of the this compound building block.[6] These electrophilic carbonyl carbons are amenable to a wide range of nucleophilic addition and condensation reactions. The most common modification is the Schiff base condensation with primary amines to form imines (C=N), which is a robust and efficient reaction for installing a vast library of functionalities.
Q3: What are the most critical parameters to control during a PSM experiment on a TFPM-COF?
A: Success hinges on a delicate balance of several factors:
-
COF Activation: The pores of the as-synthesized COF are filled with solvent and guest molecules. These must be removed through a rigorous activation process (e.g., solvent exchange followed by heating under vacuum) to ensure the modifying reagents can access the internal aldehyde sites.
-
Solvent Selection: The solvent must be able to swell the COF structure without dissolving or degrading it, facilitating reagent diffusion. It should also be compatible with the chosen reaction chemistry.
-
Reagent Stoichiometry & Concentration: A sufficient excess of the modifying reagent is typically used to drive the reaction to completion. However, excessively high concentrations can lead to pore blockage or unwanted side reactions.
-
Temperature and Reaction Time: Conditions must be optimized to be energetic enough for the reaction to proceed but gentle enough to prevent degradation of the COF backbone or loss of crystallinity.[5]
-
Catalyst: Many reactions, such as imine formation, are accelerated by an acid catalyst (e.g., acetic acid). The choice and concentration of the catalyst are critical to balance reaction rate with framework stability.
Q4: Which characterization techniques are essential to confirm a successful PSM?
A: A multi-pronged approach is non-negotiable for validating your results. No single technique tells the whole story.
-
Powder X-Ray Diffraction (PXRD): This is the first and most critical analysis to confirm that the long-range crystalline order of the COF has been retained post-modification.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to track the chemical transformation. For an imine condensation, you should observe the disappearance of the aldehyde C=O stretching peak (~1700 cm⁻¹) and the appearance of a new imine C=N stretching peak (~1620-1650 cm⁻¹).
-
Solid-State ¹³C NMR Spectroscopy: Provides detailed information about the local chemical environment. Look for the disappearance of the aldehyde carbon resonance (~190 ppm) and the appearance of new signals corresponding to the introduced functional group.
-
Gas Sorption Analysis (N₂ at 77 K): Measures the Brunauer-Emmett-Teller (BET) surface area and pore volume. A moderate decrease is expected as the new functional groups occupy space within the pores, but a drastic drop can indicate pore collapse or blockage.
-
X-ray Photoelectron Spectroscopy (XPS) & Elemental Analysis: These techniques are crucial for quantifying the degree of functionalization, especially if the introduced group contains a unique element (e.g., N, S, F).
Section 2: Troubleshooting Guide: Schiff Base Condensation (Amine Functionalization)
This is the most common PSM reaction for TFPM-COFs. Below are solutions to the most frequently encountered problems.
Problem 1: Low or Incomplete Reaction Conversion
Q: My FT-IR spectrum still shows a significant aldehyde C=O peak (~1700 cm⁻¹) after reacting my TFPM-COF with a primary amine. What went wrong?
A: This is a classic issue indicating the reaction has not gone to completion. The underlying cause is often related to reagent accessibility or suboptimal reaction conditions.
Causality Analysis & Solutions:
-
Ineffective COF Activation: If guest molecules or residual synthesis solvent remain in the pores, the amine reagent cannot reach the internal aldehyde sites.
-
Solution: Before the reaction, perform a rigorous solvent exchange with a volatile, anhydrous solvent (e.g., acetone, THF) for 24-48 hours, followed by drying under high vacuum at an elevated temperature (e.g., 100-120 °C) for at least 12 hours. This "opens up" the framework.
-
-
Poor Reagent Diffusion: The chosen solvent may not adequately swell the COF, or the amine reagent may be too bulky to easily diffuse through the pores.
-
Solution: Select a solvent known to swell similar COFs (e.g., mesitylene, 1,4-dioxane, or o-dichlorobenzene). Increase the reaction temperature moderately (e.g., from 60 °C to 80 °C) to enhance diffusion kinetics. If the amine is very large, a longer reaction time (48-72 hours) may be necessary.
-
-
Suboptimal Catalysis: The Schiff base formation is reversible and often requires an acid catalyst to proceed efficiently.
-
Solution: Add a catalytic amount of an acid, such as acetic acid (e.g., 3-6 M concentration in the reaction mixture). This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
-
Insufficient Reagent: The reaction is an equilibrium process. A significant excess of the amine is needed to push the equilibrium towards the imine product.
-
Solution: Use a large excess of the amine (e.g., 10-20 equivalents relative to the aldehyde groups in the COF). This ensures that even if some amine is adsorbed non-covalently, there is plenty available for the chemical reaction.
-
Troubleshooting Workflow for Incomplete PSM
Caption: Troubleshooting workflow for incomplete PSM reactions.
Problem 2: Significant Loss of Crystallinity and Porosity
Q: My PXRD pattern is now broad and almost amorphous, and the BET surface area has plummeted after the modification. How can I prevent this structural damage?
A: This is a critical issue indicating that the PSM conditions were too harsh, leading to the degradation or collapse of the COF's ordered structure. Preserving crystallinity is paramount.[5]
Causality Analysis & Solutions:
-
Harsh Chemical Environment: High concentrations of acid or base catalysts, or reactive reagents, can cleave the bonds (e.g., imine or boronate ester linkages) that form the COF backbone, especially at elevated temperatures.
-
Solution: Use the minimum effective concentration of the catalyst. If possible, use a milder catalyst. Avoid highly reactive or corrosive reagents that are not compatible with the COF's linkages.
-
-
Inappropriate Solvent: Some solvents can irreversibly damage the COF structure. For example, using a protic solvent like methanol for an extended period can sometimes lead to the degradation of imine-linked COFs through hydrolysis. More commonly, using a poor solvent during the washing step can cause the pores to collapse due to strong capillary forces during drying.
-
Solution: Choose a solvent that is chemically inert to the COF backbone. Crucially, the post-reaction work-up is as important as the reaction itself. Wash the modified COF thoroughly with the reaction solvent to remove all reagents, then perform a gradual solvent exchange into a low-boiling-point, low-surface-tension solvent (like acetone or THF) before vacuum drying. Supercritical CO₂ drying is an excellent but more resource-intensive method to prevent pore collapse.
-
-
Excessive Thermal Stress: High reaction temperatures can provide enough energy to overcome the forces holding the crystalline lattice together, leading to partial or complete amorphization.
-
Solution: Screen for the lowest possible temperature that still yields a reasonable reaction rate. It is better to react for a longer time at a lower temperature (e.g., 72 hours at 60 °C) than for a shorter time at a high temperature (e.g., 12 hours at 120 °C).
-
Logic Tree for Preserving COF Structure
Caption: Key decision points for maintaining COF structural integrity.
Section 3: Validated Experimental Protocols
These protocols provide a reliable starting point for your experiments. Always adapt them based on the specific reactivity of your amine and the properties of your parent TFPM-COF.
Protocol 1: Pre-PSM Activation of TFPM-COF
Causality: This protocol is designed to completely evacuate the COF pores, making the internal aldehyde sites physically accessible to the modifying reagents.
-
Place 100 mg of the as-synthesized TFPM-COF into a cellulose extraction thimble.
-
Perform Soxhlet extraction with anhydrous acetone for 24 hours to exchange the high-boiling synthesis solvent.
-
Carefully remove the thimble and transfer the powder to a Schlenk flask.
-
Heat the COF under high vacuum (<100 mTorr) at 120 °C for 12-18 hours.
-
Cool the flask to room temperature and backfill with an inert gas (N₂ or Ar). The COF is now activated and should be used immediately.
Protocol 2: General Procedure for Post-Synthetic Imine Functionalization
Causality: This procedure uses a significant excess of amine and a mild acid catalyst to drive the reversible Schiff base reaction towards the desired imine product while minimizing framework degradation.
-
To the flask containing 100 mg of activated TFPM-COF, add 10-15 mL of an anhydrous, high-boiling solvent (e.g., o-dichlorobenzene).
-
Add the primary amine (10-20 molar equivalents relative to the aldehyde groups).
-
Add the acid catalyst (e.g., 0.5 mL of a 6 M solution of acetic acid in the reaction solvent).
-
Seal the flask and place it in a pre-heated oil bath at 60-80 °C.
-
Stir the suspension for 48-72 hours under an inert atmosphere.
Data Interpretation Summary Table
| Technique | Observation on Parent TFPM-COF | Expected Result After Successful Imine PSM | Troubleshooting Cue |
| PXRD | Sharp, well-defined diffraction peaks. | Peaks remain sharp; may have slight intensity changes. | Broad, weak, or absent peaks indicate loss of crystallinity. |
| FT-IR | Strong C=O stretch at ~1700 cm⁻¹. | C=O peak is absent or greatly diminished. New C=N stretch appears at ~1620-1650 cm⁻¹. | Strong residual C=O peak indicates incomplete reaction. |
| ¹³C NMR | Aldehyde (-CHO) resonance at ~190 ppm. | Aldehyde peak disappears. New imine (-C=N) carbon resonance appears (~150-160 ppm). | Residual aldehyde peak confirms incomplete conversion. |
| BET | High surface area (e.g., >1000 m²/g). | Surface area moderately decreases (e.g., by 10-40%). | Drastic drop (>60-70%) suggests pore collapse or blockage. |
References
-
Khatun, M., et al. (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications, 59, 11631–11647. [Link]
-
Segura, J. L., Royuela, S., & Ramos, M. M. (2019). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews, 48(14), 3903-3943. [Link]
-
Yusran, Y., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. National Science Review, 7(1), 170-190. [Link]
-
Yusran, Y., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. Semantic Scholar. [Link]
-
Khatun, M., et al. (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications. [Link]
-
Asgari, M., et al. (2025). Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. ChemistryEurope. [Link]
-
Sanni, A. M., et al. (2021). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Frontiers in Chemistry. [Link]
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- 6. Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review | MDPI [mdpi.com]
Technical Support Center: Activation of Porous Materials from Tetrakis(4-formylphenyl)methane
This guide is designed for researchers, scientists, and drug development professionals working with porous materials synthesized from Tetrakis(4-formylphenyl)methane, a common tetrahedral building block for 3D Covalent Organic Frameworks (COFs). Activation is a critical step to ensure the full potential of these materials by evacuating solvent molecules from their pores, thereby granting access to their high internal surface area. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of the activation process.
Section 1: Understanding the "Why" of Activation
Before delving into troubleshooting, it is crucial to understand the fundamental principles of activation. Following synthesis, the pores of the crystalline framework are occupied by solvent molecules and unreacted monomers. Activation is the process of removing these guests to generate a permanently porous material. A successful activation yields a material with a high Brunauer-Emmett-Teller (BET) surface area, intact crystallinity, and accessible pores.
The primary challenges during activation are pore collapse and incomplete solvent removal . Pore collapse is often induced by the strong capillary forces exerted by the solvent meniscus as it evaporates from the nanopores.[1] Incomplete removal of high-boiling point solvents used in the synthesis can also block the pores, leading to significantly reduced porosity.
The choice of activation strategy is therefore a delicate balance between effectively removing guest molecules and preserving the structural integrity of the framework. Common activation methods include solvent exchange followed by thermal drying, and supercritical CO2 (scCO2) drying.[2]
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low BET Surface Area After Activation
Question: My COF, synthesized from this compound, shows a very low BET surface area after activation. What could be the problem and how can I fix it?
Answer: A low BET surface area is a common and frustrating issue that typically points to pore collapse or blockage. Here’s a systematic approach to troubleshoot this problem:
Potential Cause 1: Pore Collapse due to High Surface Tension Solvents
The surface tension of the solvent used for the final wash before thermal activation plays a critical role.[3][4][5] Solvents with high surface tension (e.g., water, DMF) exert strong capillary forces during evaporation, which can cause the flexible framework to collapse, especially in COFs with larger pores.[3][6]
Solution:
-
Solvent Exchange with Low Surface Tension Solvents: Before thermal activation, perform a thorough solvent exchange with a series of solvents with progressively lower surface tension. A final wash with a very low surface tension solvent like perfluorohexane (PFH) has been shown to be highly effective in preventing pore collapse and achieving high surface areas comparable to supercritical CO2 drying.[4][5]
-
Supercritical CO2 (scCO2) Drying: This is the gold standard for activating fragile porous materials.[7] Supercritical fluids have no surface tension, thus completely avoiding the capillary forces that lead to pore collapse.[6]
Experimental Protocol: Solvent Exchange for Activation
-
After synthesis and initial washing to remove unreacted monomers, suspend the COF powder in a solvent like acetone.
-
Centrifuge and decant the supernatant.
-
Repeat the wash with acetone (or another suitable solvent) 3-5 times to ensure complete removal of the high-boiling point synthesis solvent (e.g., DMF, mesitylene).
-
Perform a final solvent exchange with a low surface tension solvent (e.g., hexane or perfluorohexane) for 3-5 cycles.
-
Proceed with thermal activation under high vacuum.
Potential Cause 2: Incomplete Removal of Synthesis Solvents
High-boiling point solvents like DMF, DMSO, or mesitylene used in solvothermal synthesis can be difficult to remove completely. Residual solvent molecules will block the pores, leading to a low measured surface area.
Solution:
-
Thorough Solvent Exchange: As detailed above, a rigorous solvent exchange with a more volatile solvent (e.g., acetone, THF, or chloroform) is crucial. Ensure sufficient time for the exchange to occur in each step.
-
Characterization Check: Use techniques like Thermogravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR) on the activated sample to check for the presence of residual high-boiling point solvents.[8]
Potential Cause 3: Structural Defects from Synthesis
The issue might originate from the synthesis itself. Defects in the COF structure, such as missing linkers or a low degree of crystallinity, can lead to a less robust framework that is more prone to collapse upon activation.[8]
Solution:
-
Optimize Synthesis Conditions: Revisit your synthesis protocol. Factors like monomer stoichiometry, reaction time, temperature, and solvent choice can significantly impact the crystallinity and defect density of the resulting COF.[8][9][10]
-
Post-Synthetic Repair: In some cases, a post-synthetic solvothermal treatment can help to "heal" defects and improve crystallinity before activation.[9][10]
Data Presentation: Impact of Activation Solvent on BET Surface Area
| COF Sample | Final Activation Solvent | Surface Tension (mN/m) | Resulting BET Surface Area (m²/g) | Reference |
| Imine-based COF A | Methanol | 22.1 | ~900 | [3] |
| Imine-based COF A | THF | 26.4 | ~760 | [3] |
| Imine-based COF B | Perfluorohexane | 11.9 | >1000 | [4][5] |
| Imine-based COF B | Water | 72.8 | <100 (collapsed) | [4] |
Issue 2: Loss of Crystallinity After Activation
Question: My powder X-ray diffraction (PXRD) pattern shows a significant loss of peak intensity and broadening after activation. What is happening?
Answer: A loss of crystallinity, as observed by PXRD, is a strong indicator of framework collapse.[11] The long-range order of the crystalline structure is disrupted when the pores cave in on themselves.
Solution:
-
Gentler Activation Protocol: The primary solution is to switch to a gentler activation method that minimizes stress on the framework. As discussed above, this involves either a final wash with an ultralow surface tension solvent or employing supercritical CO2 drying.[4][5]
-
Re-evaluate Thermal Activation Conditions: If thermal activation is the only option, consider reducing the temperature and extending the drying time. Some COFs are not thermally stable at higher temperatures, leading to degradation and loss of crystallinity.[12] TGA can help determine the decomposition temperature of your material.
Mandatory Visualization: Troubleshooting Workflow for Low Porosity
Caption: Troubleshooting decision tree for low porosity in COFs.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for solvent exchange before thermal activation?
The ideal solvent should have a low surface tension and a low boiling point. While solvents like acetone and chloroform are commonly used for the initial exchange from high-boiling point synthesis solvents, a final wash with a solvent like perfluorohexane (PFH) is highly recommended, especially for fragile COFs.[4][5]
Q2: Can I reactivate a COF that has already collapsed?
Generally, pore collapse due to capillary forces is irreversible.[13] Once the framework has lost its ordered, porous structure, it is very difficult to restore it to its original state through simple reactivation procedures like heating under vacuum.[13] The focus should be on preventing collapse in the first place.
Q3: How do I know if my solvent exchange is complete?
While there is no simple in-situ test, a good rule of thumb is to perform multiple exchange cycles (e.g., 3-5 times) with the new solvent, allowing the COF to be suspended in the fresh solvent for a period of time (e.g., 30 minutes to a few hours) during each cycle. For critical applications, you can analyze the decanted solvent from the final wash using techniques like gas chromatography (GC) to ensure the absence of the original high-boiling point solvent.
Q4: Is thermal activation always necessary after supercritical CO2 drying?
No. Supercritical CO2 drying is a complete activation method in itself. The process removes the solvent (typically after an exchange with a CO2-miscible solvent like ethanol or acetone) and leaves behind an activated, porous material.[6] No subsequent heating is required.
Q5: My COF is robust and doesn't seem to collapse with standard activation. Why should I still consider optimizing the procedure?
Even for robust COFs, optimizing the activation can lead to higher and more consistent surface areas. Incomplete solvent removal can still be an issue, and even minor, localized pore collapse not easily detectable by PXRD might occur, which would be reflected in a slightly lower than maximum achievable BET surface area.
Mandatory Visualization: General Activation Workflow
Caption: General workflow for the activation of COFs.
References
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García-Márquez, A., et al. (2022). Probing Defects in Covalent Organic Frameworks. Nanomaterials, 12(15), 2638. Available at: [Link]
-
Evans, A. M., et al. (2022). Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks. Chemical Science, 13(32), 9451–9459. Available at: [Link]
-
Al-Maythalony, B. A., et al. (2021). Understanding the Structural Collapse During Activation of Metal– Organic Frameworks with Copper Paddlewheels. ChemRxiv. Available at: [Link]
-
Howard, J. A., et al. (2021). Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. ResearchGate. Available at: [Link]
-
Feriante, J. V., et al. (2020). Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse. ACS Applied Materials & Interfaces, 12(29), 33121–33127. Available at: [Link]
-
Zhang, Y., et al. (2024). A Motor-Integrated Three-Dimensional Covalent Organic Framework with Dual-Mode Functionality. Journal of the American Chemical Society. Available at: [Link]
-
Feriante, J. V., et al. (2020). Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse. PubMed. Available at: [Link]
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Mondal, J., & Rao, K. P. (2020). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 12(11), 2689. Available at: [Link]
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Wang, L., et al. (2021). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ResearchGate. Available at: [Link]
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Van Gorp, H., et al. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale, 13(45), 19076–19084. Available at: [Link]
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Costa, E., et al. (2016). Optimization of Supercritical-CO2 Assisted Spray Drying for the Production of Inhalable composite particles. DDL Conference. Available at: [Link]
-
Al-Azzani, M., et al. (2023). Non-solvent post-modifications with volatile reagents for remarkably porous ketone functionalized polymers of intrinsic microporosity. Nature Communications, 14(1), 2118. Available at: [Link]
-
Al-Azzani, M., et al. (2023). Non-solvent post-modifications with volatile reagents for remarkably porous ketone functionalized polymers of intrinsic microporosity. ResearchGate. Available at: [Link]
-
Evans, A. M., et al. (2022). Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks. Chemical Science. Available at: [Link]
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Wang, L., et al. (2021). A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. Nature Communications, 12(1), 6967. Available at: [Link]
-
Malik, A. H., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes, 13(7), 696. Available at: [Link]
-
Chen, Y., et al. (2023). Solvent-Induced Reversible Guest Uptake and Release by Flexible Porous Organic Cages. ACS Materials Letters, 5(3), 859–865. Available at: [Link]
-
Evans, A. M., et al. (2022). Understanding Fragility and Engineering Activation Stability in Two-Dimensional Covalent Organic Frameworks. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks by Solvent Tuning at Room Temperature for Solid-Phase Extraction of Herbicides. Langmuir. Available at: [Link]
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Brown, Z. K. (2007). The drying of foods using supercritical carbon dioxide. CORE. Available at: [Link]
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Medina, D. D., et al. (2015). Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion. Journal of the American Chemical Society, 137(6), 2231–2234. Available at: [Link]
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ResearchGate. (n.d.). (A) Comparison of the BET surface area of different COFs, calculated... | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (n.d.). Defect-Engineered Metal–Organic Frameworks: A Thorough Characterization of Active Sites Using CO as a Probe Molecule | Request PDF. Retrieved from [Link]
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Van Gorp, H., et al. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale, 13(45), 19076–19084. Available at: [Link]
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Hovione. (2016). Optimization of Supercritical CO2 Assisted Spray Drying for the Production of Inhalable Composite Particles. Retrieved from [Link]
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Chen, K.-J., et al. (2018). Reversible transformations between the non-porous phases of a flexible coordination network enabled by transient porosity. NSF Public Access Repository. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis strategies of covalent organic frameworks: An overview from nonconventional heating methods and reaction media. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2024). Mechanically Strengthened Graphene Oxide: Covalent Organic Framework Membranes for Monovalent/Divalent Cation Selectivity via Electrodialysis. ACS Applied Materials & Interfaces. Available at: [Link]
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ResearchGate. (n.d.). Schematic of the solvent-exchange process for the formation of a porous polymer sphere. Retrieved from [Link]
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Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051–1069. Available at: [Link]
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Li, X., et al. (2023). Pore-in-Pore Engineering in a Covalent Organic Framework Membrane for Gas Separation. ACS Nano. Available at: [Link]
-
Jabbar, A. H., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 14(15), 3128. Available at: [Link]
-
Ramli, N. A. S., et al. (2020). Optimization of supercritical carbon dioxide extraction of fat and cholesterol from beef floss by response surface methodology. Food Research, 4(6), 2139-2147. Available at: [Link]
-
Santos, D. T., et al. (2022). Pilot-Scale Optimization of Supercritical CO2 Extraction of Dry Paprika Capsicum annuum: Influence of Operational Conditions and Storage on Extract Composition. Molecules, 27(6), 1993. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3: BET Surface Area Analysis of Nanoparticles. Retrieved from [Link]
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Minsky, D. T., & Verduzco, R. (2020). Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse. Defense Technical Information Center. Available at: [Link]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Schiff Base Condensation with Tetrakis(4-formylphenyl)methane
Welcome to the technical support center for optimizing Schiff base condensation reactions, with a specialized focus on the use of Tetrakis(4-formylphenyl)methane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of your target molecules. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this powerful reaction.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding Schiff base condensation with this compound.
Q1: What is a Schiff base condensation reaction?
A Schiff base condensation is a chemical reaction between a primary amine and a carbonyl compound (an aldehyde or ketone) to form an imine, also known as a Schiff base.[1][2] This reaction is a reversible process that involves the elimination of a water molecule.[3]
Q2: Why is this compound a useful substrate in this reaction?
This compound is a tetrafunctional aldehyde, meaning it possesses four aldehyde groups. This structure allows for the formation of complex, three-dimensional covalent organic frameworks (COFs) or other polymeric structures through Schiff base condensation with multifunctional amines.[4][5]
Q3: What are the key factors influencing the success of a Schiff base condensation?
The success of a Schiff base condensation is primarily influenced by several factors:
-
Stoichiometry of Reactants: The molar ratio of the amine and aldehyde is crucial for achieving the desired product.
-
Solvent: The choice of solvent can significantly impact reactant solubility and the removal of the water byproduct.[6]
-
Catalyst: Acid or base catalysts are often employed to accelerate the reaction.[3][7]
-
Temperature: Reaction temperature affects the rate of reaction and the position of the equilibrium.[8]
-
Removal of Water: Since the reaction is reversible, removing the water formed as a byproduct will drive the equilibrium towards the product side, increasing the yield.[3][9]
Q4: What are some common applications of Schiff bases derived from this compound?
Schiff bases derived from this tetra-aldehyde are instrumental in the synthesis of porous crystalline materials known as covalent organic frameworks (COFs).[4][10] These materials have applications in gas storage, separation, and catalysis. Additionally, Schiff bases, in general, are investigated for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[11]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the Schiff base condensation with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Equilibrium favors reactants: The reversible nature of the reaction can limit product formation.[12] 3. Poor reactant solubility: this compound or the amine may not be fully dissolved in the chosen solvent. 4. Incorrect pH: The reaction rate is pH-dependent; highly acidic or basic conditions can be detrimental.[13][14] | 1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Remove water: Use a Dean-Stark apparatus, molecular sieves, or a dehydrating solvent to shift the equilibrium towards the product.[3][15] 3. Solvent optimization: Try a different solvent or a solvent mixture (e.g., toluene, benzene, chloroform, or NMP for poorly soluble reactants).[6][15] Consider using a stronger solvent like DMF for initial dissolution.[6] 4. Use a catalyst: Add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid.[3][15] |
| Presence of Starting Materials in the Final Product | 1. Incomplete reaction: As above. 2. Hydrolysis of the product: The imine bond can be susceptible to hydrolysis, especially during workup or purification if water is present.[12][16] | 1. Drive the reaction to completion: See solutions for "Low or No Product Yield". 2. Anhydrous workup: Ensure all solvents and glassware are dry during the workup and purification steps. Use aprotic solvents for purification if possible.[17] 3. Recrystallization: This is often an effective method for purifying Schiff bases and removing unreacted starting materials.[18] |
| Formation of Side Products | 1. Aldol-type condensation: This can occur with aliphatic aldehydes, though less common with aromatic aldehydes like this compound.[3] 2. Polymerization: Uncontrolled polymerization can lead to insoluble materials. 3. Cannizzaro reaction: If using a strong base catalyst with an aldehyde lacking alpha-hydrogens.[15] | 1. Careful control of reaction conditions: Use milder catalysts and appropriate temperatures. 2. High-dilution conditions: Adding reactants slowly to a large volume of solvent can favor the formation of discrete molecules over polymers. 3. Avoid strong bases: Use acid catalysis instead. |
| Difficulty in Product Purification | 1. Product insolubility: The resulting Schiff base may be insoluble in common organic solvents. 2. Product instability: The product may decompose on silica gel during column chromatography. | 1. Washing: If the product is a solid, wash it with solvents in which the starting materials are soluble but the product is not. 2. Recrystallization from a high-boiling solvent: Solvents like DMF or DMSO can be used for recrystallization of poorly soluble compounds.[18] 3. Alternative purification methods: Consider techniques like trituration or solvent precipitation. |
III. Detailed Experimental Protocol
This protocol provides a general methodology for the Schiff base condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a diamine)
-
Anhydrous solvent (e.g., toluene, ethanol, or a mixture)[1][15]
-
Catalyst (e.g., glacial acetic acid)
-
Round-bottom flask
-
Condenser
-
Dean-Stark apparatus (optional, but recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Amine Addition: To the stirred solution, add the primary amine (4 equivalents for a complete reaction with the tetra-aldehyde) either neat or as a solution in the same solvent.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[15]
-
Reaction Setup: Equip the flask with a condenser and a Dean-Stark trap if used. Flush the system with an inert gas.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature. The optimal reaction time can vary from a few hours to overnight.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and the catalyst.
-
If further purification is needed, recrystallize the solid from an appropriate solvent or solvent mixture.[18]
-
-
Characterization: Characterize the purified Schiff base using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the formation of the imine bond and the overall structure.[1][2]
IV. Visualizing the Reaction and Workflow
To better understand the chemical processes and experimental setup, the following diagrams are provided.
A. General Mechanism of Schiff Base Formation
The formation of a Schiff base proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.[13]
Caption: Mechanism of Schiff base formation.
B. Experimental Workflow for Schiff Base Synthesis
The following diagram outlines the key steps in the synthesis and purification of a Schiff base using this compound.
Caption: Experimental workflow for Schiff base synthesis.
V. References
-
Biffis, A., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research, 53(8), 1473-1484. [Link]
-
(2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
-
d'Acunto, M., et al. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289. [Link]
-
(2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]
-
Biffis, A., et al. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Accounts of Chemical Research, 53(8), 1473-1484. [Link]
-
Benkhaya, S., et al. (2021). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Separations, 8(11), 202. [Link]
-
(2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]
-
Anamika, S., & Prerna, S. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
-
Gole, B., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules, 26(15), 4485. [Link]
-
(n.d.). Schiff base. Wikipedia. [Link]
-
(2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
(2018). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate.
-
(n.d.). Schiff base formation, general acid-base catalysis. ResearchGate.
-
(2016). Suitable solvent for Schiff base reaction?. ResearchGate. [Link]
-
(n.d.). Effect of temperature and time on the Schiff Base yield Reaction conditions. ResearchGate.
-
(2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas.
-
(2021). Is there an effective way of purifying schiff bases?. ResearchGate. [Link]
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Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
-
Murhekar, M. M., et al. (2011). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 3(6), 846-849.
-
(2023). How to purify Schiff base?. ResearchGate. [Link]
-
(n.d.). Tetrakis (4-formylphenyl)methane. CD Bioparticles. [Link]
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(2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR.
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(2023). In the synthesis of a Schiff base complex, is it supposed to be heated?. Quora. [Link]
-
Al-Amiery, A. A., et al. (2012). Facile preparation of the new organic ligands, schiff bases and metal complexes in well. Journal of the Chilean Chemical Society, 57(3), 1276-1279.
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(2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI.
-
(2000). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate.
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(n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
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(2018). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. Journal of Chemistry.
-
(2023). Unlocking the Power of Microwave Chemistry: Schiff Base Complexes with Strong Antibacterial Activity. YouTube.
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(2019). Synthesis of nanoporous poly-melamine-formaldehyde (PMF) based on Schiff base chemistry as a highly efficient adsorbent. RSC Publishing.
-
(2022). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES.
-
(2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega.
-
(2011). Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes.
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(2019). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. NIH.
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(2023). JCNaR Journal of Chemical Natural Resources Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Pa.
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(2022). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity.
-
(2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Koya University Eprints.
-
Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86.
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Technical Support Center: Large-Scale Synthesis of Tetrakis(4-formylphenyl)methane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the large-scale synthesis of Tetrakis(4-formylphenyl)methane (TFPM). This document is designed for researchers, chemists, and process development professionals who are working with or scaling up the production of this critical tetrahedral building block. TFPM is a cornerstone tecton for the construction of advanced materials such as three-dimensional Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), making its reliable, scalable synthesis paramount.[1][2]
This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of its synthesis, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A: For large-scale synthesis where chromatographic purification is impractical, a multi-step route starting from tetraphenylmethane is generally preferred. The most robust pathway involves the exhaustive bromination of tetraphenylmethane to yield tetrakis(4-bromophenyl)methane, followed by a lithium-halogen exchange and subsequent formylation. This route avoids harsh oxidation conditions and often yields crystalline products that can be purified by recrystallization.[3]
Q2: What are the critical quality control (QC) parameters for the final TFPM product?
A: The purity of TFPM is crucial for achieving high crystallinity in subsequent COF or MOF syntheses. The key QC checks are:
-
Purity by ¹H NMR: The spectrum should be clean, showing the characteristic aldehyde proton peak (~10.0 ppm) and the aromatic protons with the correct integration ratios. There should be no evidence of partially formylated intermediates or starting materials.
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Absence of Carboxylic Acid Impurity: The IR spectrum should show a strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹) but no broad O-H stretch characteristic of a carboxylic acid impurity (~2500-3300 cm⁻¹).
-
Melting Point: A sharp melting point indicates high purity.
-
Appearance: The final product should be a white to off-white crystalline solid.
Q3: How should I properly store TFPM?
A: TFPM is an aromatic aldehyde and is susceptible to slow air oxidation to the corresponding carboxylic acid. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light at reduced temperatures (2-8 °C).
Q4: What are the primary safety concerns when synthesizing TFPM at scale?
A: The formylation step often involves organolithium reagents (like n-butyllithium), which are highly pyrophoric and react violently with water and protic solvents. All reactions using these reagents must be conducted under a strictly anhydrous, inert atmosphere by trained personnel. Additionally, solvents like diethyl ether and THF are highly flammable. A thorough risk assessment is mandatory before proceeding with the synthesis.
Synthesis Workflow and Protocols
The overall synthetic strategy is a two-step process designed for scalability and purification without chromatography.
Caption: A scalable two-step synthesis pathway to TFPM.
Experimental Protocol: Step 1 - Synthesis of Tetrakis(4-bromophenyl)methane
This protocol is adapted from established methods for the exhaustive bromination of aromatic compounds.
-
Reactor Setup: Equip a suitable multi-neck, round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HBr). Ensure the setup is dry.
-
Charging Reagents: Charge the flask with tetraphenylmethane (1.0 eq) and dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the suspension.
-
Bromine Addition: Slowly add a solution of bromine (4.4 eq, to account for potential side reactions and ensure completion) in DCM via the dropping funnel over several hours. Causality: A slow addition rate and low temperature are critical to control the exothermicity of the reaction and minimize the formation of over-brominated side products.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding it to an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/chloroform) to yield tetrakis(4-bromophenyl)methane as a white crystalline solid.
Experimental Protocol: Step 2 - Synthesis of this compound (TFPM)
This step requires strict anhydrous and anaerobic conditions.
-
Reactor Setup: Assemble a multi-neck flask under an inert atmosphere (argon or nitrogen) equipped with a mechanical stirrer, a thermometer, and a septum for reagent addition. All glassware must be rigorously flame-dried or oven-dried.
-
Starting Material: Add tetrakis(4-bromophenyl)methane (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is essential to prevent side reactions, such as Wurtz coupling, and to control the rate of the highly exothermic lithium-halogen exchange.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 4.4 eq) via syringe over 1-2 hours, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for an additional 2-3 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, >5.0 eq) dropwise, again maintaining the temperature below -70 °C. Causality: Using an excess of the formylating agent ensures the reaction goes to completion. After the addition, allow the reaction to slowly warm to room temperature overnight.
-
Workup:
-
Cool the reaction mixture back to 0 °C and quench it by the slow addition of 1 M hydrochloric acid (HCl).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
-
Purification & Isolation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid is often purified by recrystallization from a solvent like ethanol or by trituration with diethyl ether to remove soluble impurities. The final product, TFPM, should be isolated as a white or pale-yellow crystalline solid.
-
Troubleshooting Guide
Navigating challenges in large-scale synthesis requires a systematic approach. This guide addresses common issues encountered during the synthesis of TFPM.
Caption: Troubleshooting decision tree for TFPM synthesis.
Detailed Troubleshooting Q&A
Issue 1: The yield in the final formylation step is consistently low.
-
Q: My ¹H NMR of the crude product shows significant amounts of starting material (tetrakis(4-bromophenyl)methane) and other brominated intermediates. What is the likely cause?
-
A: This strongly indicates an incomplete lithium-halogen exchange. The most common culprit is the quality or quantity of your n-butyllithium.
-
Causality & Solution: Organolithium reagents degrade over time. You must titrate your n-BuLi solution before use to determine its exact molarity. Ensure you are using at least 4.0 equivalents, with a slight excess (e.g., 4.4 eq) being preferable to drive the reaction to completion. Furthermore, even trace amounts of water in your THF or on your glassware will consume the n-BuLi. Ensure all components are rigorously dried and the reaction is maintained under a positive pressure of inert gas.
-
-
-
Q: The reaction appears to go to completion by TLC/HPLC, but my isolated yield after purification is poor. Where could I be losing my product?
-
A: This points to mechanical losses during workup or purification.
-
Causality & Solution: TFPM has moderate polarity and can be lost if the workup and purification are not optimized. During the acidic quench and extraction, ensure the aqueous layer is sufficiently acidic (pH 2-3) to keep the aldehyde protonated and prevent any potential enolate formation that might increase its water solubility. When performing recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product. Cooling the solution slowly and then thoroughly in an ice bath will maximize the recovery of crystalline material. Analyze the mother liquor to confirm if a significant amount of product remains dissolved.
-
-
Issue 2: The final product is impure, leading to poor performance in COF synthesis.
-
Q: My mass spectrum shows the correct molecular ion for TFPM, but also a peak corresponding to the tetracarboxylic acid derivative. How can I prevent this and remove the impurity?
-
A: This is due to air oxidation of the aldehyde groups. This can happen if the reaction is exposed to air for extended periods during workup or if the final product is stored improperly.
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Causality & Solution: Aldehydes, especially aromatic ones, are prone to oxidation. Minimize air exposure by performing the workup swiftly and storing the final product under an inert atmosphere. To remove the tetracarboxylic acid impurity, you can exploit its acidic nature. Dissolve the crude product in a solvent like ethyl acetate and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral TFPM remains in the organic phase.
-
-
-
Q: My NMR spectrum is complex, showing multiple aldehyde peaks and complicated aromatic patterns. What does this mean?
-
A: This indicates a mixture of products, likely containing molecules with one, two, or three formyl groups instead of the desired four. This is another symptom of incomplete lithiation.
-
Causality & Solution: The root cause is the same as in the low-yield scenario (insufficient active n-BuLi). The purification challenge is now to separate molecules with very similar structures. Due to its high symmetry, the desired this compound is often less soluble than the less symmetrical, partially substituted intermediates. A carefully controlled recrystallization may allow for the selective crystallization of the pure TFPM, leaving the impurities behind in the mother liquor. Several recrystallization attempts with different solvent systems may be necessary.
-
-
Characterization and Quality Control Data
Proper characterization is a self-validating step in any protocol. Below is a table of expected analytical data for pure TFPM.
| Analysis Technique | Parameter | Expected Result | Notes on Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~10.05 ppm (s, 4H, -CHO) | Sharp singlet, integrates to 4 protons. |
| ~7.95 ppm (d, 8H, Ar-H) | Doublet for protons ortho to the aldehyde. | ||
| ~7.70 ppm (d, 8H, Ar-H) | Doublet for protons meta to the aldehyde. | ||
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~191.5 ppm (-CHO) | Aldehyde carbon signal. |
| ~150.0 - 129.0 ppm | Multiple signals for aromatic carbons. | ||
| ~65.5 ppm (central C) | Quaternary carbon at the core of the molecule. | ||
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~2830, 2730 cm⁻¹ | Characteristic C-H stretch of an aldehyde (Fermi doublet). |
| ~1705 cm⁻¹ | Strong, sharp C=O stretch for the aromatic aldehyde. | ||
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺, [M+Na]⁺ | Confirm the molecular weight of the product. |
| Melting Point | Temperature (°C) | ~245-250 °C | A narrow range (<2 °C) indicates high purity. |
References
-
Wang, Z.; Zhang, S.; Chen, Y.; Zhang, Z.; Ma, S. Covalent organic frameworks for separation applications. Chem. Soc. Rev.2020 , 49, 708–735. [Link]
-
Marsi, M.; et al. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Can. J. Chem.1997 , 75(11), 1547-1555. [Link]
-
Li, G.; et al. Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis. New J. Chem.2021 , 45, 13736-13742. [Link]
-
Farheen, S.; et al. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers2023 , 15, 3358. [Link]
-
García, F. SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. Universidad de Alcalá, 2022 . [Link]
-
Kandambeth, S.; et al. Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer. Angew. Chem. Int. Ed.2014 , 53(45), 12243-12247. [Link]
-
Li, B.; et al. A Zr metal–organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. Dalton Trans.2016 , 45, 13265-13271. [Link]
-
Farheen, S.; et al. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers2023 , 15(15), 3358. [Link]
-
Abdel-Wahab, B. F.; et al. Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein J. Org. Chem.2024 , 20, 950-959. [Link]
-
Abdel-Wahab, B. F.; et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein J. Org. Chem.2024 , 20, 950–959. [Link]
-
Morris, W.; et al. Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Acc. Chem. Res.2010 , 43(8), 1115–1124. [Link]
-
Liu, X.; et al. Covalent organic frameworks for environmental analysis. TrAC Trends in Analytical Chemistry2022 , 146, 116503. [Link]
-
de la Torre, D.; et al. Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. Chemistry – An Asian Journal2020 , 15(20), 3216-3236. [Link]
- Papa, D. Process for purifying triphenyl methane dyes.
-
Ünver, H.; et al. Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Derivatives and X-ray Structure of 1,1′-(4,4′-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-di-yl)bis(oxy)bis(4,1 -phenylene))diethanone. Molecules2008 , 13(3), 573-582. [Link]
-
Peng, Y.; et al. Gram-scale, high-yield synthesis of a robust metal–organic framework for storing methane and other gases. Energy Environ. Sci.2013 , 6, 2944-2949. [Link]
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Feng, X.; et al. Chemistry of Covalent Organic Frameworks. Acc. Chem. Res.2012 , 45(10), 1716–1726. [Link]
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Shiraishi, Y.; et al. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. J. Am. Chem. Soc.2023 , 145(4), 2456–2466. [Link]
-
Głowniak, S.; et al. Latest trends in the large-scale production of MOFs in accordance with the principles of green chemistry. Green Chem.2022 , 24, 6538-6557. [Link]
Sources
Technical Support Center: Purification of Tetrakis(4-formylphenyl)methane and its Derivatives
Welcome to the technical support center for the purification of Tetrakis(4-formylphenyl)methane (TFPM) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this versatile building block and its analogues. As a tetrahedral scaffold, the purity of TFPM is paramount for the successful synthesis of highly ordered materials such as Covalent Organic Frameworks (COFs) and other complex molecular architectures. This resource combines established chemical principles with practical, field-proven insights to help you achieve the desired purity for your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and its derivatives. The troubleshooting is categorized by the purification technique.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For TFPM and its derivatives, obtaining a crystalline product is often achievable without resorting to chromatography.[1] However, challenges can arise.
Problem 1: The compound "oils out" instead of crystallizing.
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Probable Cause: The solubility of your compound in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid.
-
Slowly cool the solution. Allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator.
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Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.
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Consider a different solvent system. Refer to the solvent selection table below for guidance.
-
Problem 2: Poor recovery of the purified compound.
-
Probable Cause: The chosen recrystallization solvent dissolves a significant amount of the product even at low temperatures. Alternatively, too much solvent was used during the initial dissolution.
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.
-
Cool the solution to a lower temperature. After initial cooling, place the flask in a freezer for several hours to maximize crystal precipitation.
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Partially evaporate the solvent from the filtrate (the liquid remaining after filtering the crystals) and cool again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Choose a solvent with a steeper solubility curve, meaning the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Problem 3: The purified compound is still impure.
-
Probable Cause: The impurities have similar solubility properties to the desired compound in the chosen solvent. The cooling was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Perform a second recrystallization using the same or a different solvent system.
-
Ensure slow cooling to allow for the formation of a more ordered and pure crystal lattice. Insulating the flask can help slow the cooling process.
-
Consider a pre-purification step. If the crude product is highly impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization.
-
| Solvent System | Compound Polarity Suitability | Comments |
| Toluene | Low to moderate | Aromatic solvents can be effective for aromatic compounds like TFPM. |
| Ethyl Acetate/Hexane | Moderate | A good general-purpose solvent/anti-solvent system. Dissolve in hot ethyl acetate and add hexane until turbidity is observed. |
| Dichloromethane/Methanol | Moderate | Similar to the ethyl acetate/hexane system, offering a different polarity range. |
| Acetone/Water | Moderate to high | Useful for more polar derivatives. The high boiling point of water can be advantageous for dissolving stubborn solids. |
Table 1: Suggested Recrystallization Solvent Systems for TFPM and Derivatives. The ideal solvent system should be determined experimentally for each specific derivative.
Column Chromatography
While recrystallization is often sufficient, column chromatography is a valuable tool for separating complex mixtures or for obtaining very high purity material.
Problem 1: Poor separation of the desired compound from impurities.
-
Probable Cause: The chosen mobile phase (eluent) has either too high or too low a polarity. The stationary phase (e.g., silica gel) may not be appropriate for the compound.
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Use a gradient elution. Start with a low polarity eluent and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.
-
Consider a different stationary phase. If silica gel (normal phase) is not effective, consider using alumina or a reverse-phase silica (e.g., C18).
-
Problem 2: The compound is not eluting from the column.
-
Probable Cause: The eluent is not polar enough to move the compound down the column. The compound may be reacting with the stationary phase (e.g., acidic silica gel).
-
Solution:
-
Gradually increase the polarity of the eluent.
-
Add a small amount of a more polar solvent like methanol to the eluent.
-
Use a deactivated stationary phase. For sensitive compounds, silica gel can be treated with a base like triethylamine to neutralize acidic sites.
-
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity Suitability |
| Silica Gel | Hexane/Ethyl Acetate gradient | Low to moderate |
| Silica Gel | Dichloromethane/Methanol gradient | Moderate to high |
| Alumina (neutral) | Toluene/Acetone gradient | Low to moderate (good for acid-sensitive compounds) |
Table 2: Suggested Column Chromatography Conditions for TFPM and Derivatives. The optimal conditions should be determined by TLC analysis.
Removal of Residual Solvents
Problem: Residual solvents are present in the final product even after drying under high vacuum.
-
Probable Cause: Some high-boiling point solvents can be difficult to remove. The solid may have formed a solvate, where solvent molecules are incorporated into the crystal lattice.[2]
-
Solution:
-
Trituration: Suspend the solid in a solvent in which it is poorly soluble but the impurity solvent is soluble. Stir for a period, then filter.
-
Solvent Displacement: Dissolve the compound in a minimal amount of a low-boiling point solvent (e.g., dichloromethane) and then remove the solvent under vacuum. This can help to azeotropically remove the higher-boiling point solvent.
-
Gentle Heating: If the compound is thermally stable, heating under vacuum can be effective. Determine the thermal stability of your compound via techniques like thermogravimetric analysis (TGA) beforehand.
-
Lyophilization (Freeze-Drying): If the compound is dissolved in a suitable solvent (one that freezes and sublimes, like benzene or dioxane), lyophilization can be a very effective method for removing residual solvent without heating.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Common impurities can arise from the synthetic route used. For instance, if TFPM is synthesized from the oxidation of Tetrakis(4-methylphenyl)methane, partially oxidized intermediates (containing one, two, or three formyl groups) could be present. If the synthesis involves the reduction of a tetra-nitro precursor followed by other functional group transformations, you might encounter partially reduced species or byproducts from incomplete reactions.[3] Unreacted starting materials are also a common source of impurity.
Q2: My purified this compound is a fine white powder. How can I be sure it is pure enough for my COF synthesis?
A2: Purity should be assessed by a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for assessing purity. The spectra should show the correct chemical shifts and integrations for all protons and carbons, with no significant signals from impurities.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Can I store this compound in any solvent?
A3: It is best to store TFPM as a dry solid in a cool, dark, and dry place.[4] Aldehydes can be susceptible to oxidation over time, especially in solution and when exposed to light and air. If you need to store it in solution for a short period, use a dry, inert solvent and store it under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am working with a derivative of TFPM that is an oil and cannot be recrystallized. What is the best purification strategy?
A4: For non-crystalline derivatives, column chromatography is the most effective purification technique. If the oil is viscous, dissolving it in a small amount of the initial, low-polarity eluent before loading it onto the column can be helpful. Removing the final traces of solvent from a purified oil can be challenging; refer to the "Removal of Residual Solvents" section in the troubleshooting guide for tips.[2]
Experimental Workflows
Workflow for Purification by Recrystallization
Caption: A stepwise workflow for the purification of this compound via recrystallization.
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy for TFPM and its derivatives.
References
-
Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022). Available at: [Link]
-
Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Available at: [Link]
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents.
- Process for the purification of terephthalic acid. Google Patents.
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Removing residual solvent from Oils Tips. Reddit. Available at: [Link]
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Technical Support Center: Troubleshooting the Synthesis of Tetrakis(4-formylphenyl)methane
An essential component for creating advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), Tetrakis(4-formylphenyl)methane is a tetrahedral building block.[1][2] However, its multi-step synthesis presents several challenges that can lead to low yields, frustrating researchers and hindering material development. This technical support center offers a focused troubleshooting guide to help scientists, researchers, and drug development professionals navigate the common pitfalls of this synthesis and optimize their experimental outcomes.
This guide is structured as a series of frequently asked questions (FAQs) that directly address specific issues encountered during the synthesis. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The most common and established route to this compound involves a two-stage process: the exhaustive bromination of tetraphenylmethane to yield Tetrakis(4-bromophenyl)methane (TBPM), followed by a four-fold formylation, typically via an organometallic intermediate.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Part 1: Precursor Synthesis & Quality
Question 1: My synthesis of the precursor, Tetrakis(4-bromophenyl)methane (TBPM), results in a low yield and a product that is an inseparable mixture. What is causing this?
Answer: This issue almost always stems from incomplete bromination or harsh reaction conditions. Tetraphenylmethane requires forcing conditions to achieve exhaustive para-bromination, but this can also lead to side products if not controlled.
-
Causality - Incomplete Reaction: The four phenyl rings are progressively deactivated as bromine atoms are added, making the final substitutions sluggish. If the reaction time or temperature is insufficient, you will obtain a mixture of mono-, di-, tri-, and tetra-brominated species. These are often difficult to separate due to similar polarities.
-
Causality - Side Reactions: While tetraphenylmethane is relatively stable, excessively high temperatures or prolonged exposure to bromine can lead to minor degradation or the formation of isomers, complicating purification.
Troubleshooting Steps:
-
Reagent Stoichiometry and Addition: Use a significant excess of bromine. A common procedure involves adding tetraphenylmethane portion-wise to neat bromine at room temperature.[3][4] This ensures a high concentration of the electrophile throughout the reaction.
-
Reaction Time and Temperature: After the initial addition, the reaction may require gentle heating or an extended stirring period (20 minutes to several hours) to drive the reaction to completion.[3] Monitor the reaction by TLC (Thin Layer Chromatography) if possible, using a nonpolar eluent like hexane. The fully brominated product should have the highest Rf value.
-
Purification Protocol: The most effective purification method for TBPM is recrystallization. After quenching the excess bromine (e.g., with sodium bisulfite solution), the crude solid can be recrystallized from a suitable solvent like 1,4-dioxane or a mixture of chloroform and ethanol. A successful recrystallization is key to obtaining high-purity TBPM, which is critical for the subsequent step.
| Parameter | Recommendation | Rationale |
| Bromine | Use neat or in a solvent like CCl₄ | Maximizes electrophile concentration. |
| Stoichiometry | Significant excess (e.g., 20 eq. Br₂) | Drives the reaction to full substitution. |
| Temperature | Room temperature addition, gentle heat if needed | Balances reaction rate with minimizing side products. |
| Purification | Recrystallization (e.g., from dioxane) | Effectively removes under-brominated impurities. |
Part 2: The Critical Formylation Step
The conversion of TBPM to the tetra-aldehyde is the most challenging step. This is typically achieved by forming a tetra-Grignard or tetra-lithio species, followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF). This process is a variation of the Bouveault aldehyde synthesis.[5]
Question 2: The organometallic reaction (Grignard or Lithiation) from TBPM fails to initiate or proceeds very slowly. What can I do?
Answer: This is a classic problem with organometallic reactions, which are highly sensitive to impurities and surface passivation of the metal.
-
Causality - Water and Oxygen: Grignard and organolithium reagents are potent bases and nucleophiles that react destructively with water and oxygen.[6] Any moisture in the glassware, solvent, or starting material will quench the reagent as it forms.
-
Causality - Metal Passivation: Magnesium metal is often coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. This oxide layer must be removed or bypassed for the reaction to start.
Troubleshooting Workflow:
Sources
- 1. Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review [mdpi.com]
- 2. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Pore Size Engineering in COFs Synthesized from Tetrakis(4-formylphenyl)methane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for controlling pore size in Covalent Organic Frameworks (COFs) synthesized using the tetrahedral building block, Tetrakis(4-formylphenyl)methane (TFPM). This document is designed for researchers, scientists, and drug development professionals who are working with or plan to work with these highly versatile 3D porous polymers. Here, we will delve into the core principles of pore size control, troubleshoot common experimental hurdles, and provide detailed protocols to guide your research.
The tetrahedral geometry of TFPM makes it an exceptional building block for creating robust, three-dimensional COFs with intricate pore networks.[1][2] However, harnessing the full potential of these materials requires precise control over their pore dimensions, which is critical for applications ranging from gas separation and storage to catalysis and drug delivery. This guide provides field-proven insights into the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for controlling the pore size of a COF synthesized with this compound (TFPM)?
A1: The most fundamental method is rooted in the principles of reticular chemistry. The pore size is primarily dictated by the length and geometry of the linear linker molecule that is condensed with the TFPM nodes.[3] By choosing diamine or other complementary linkers of varying lengths, you can systematically expand or contract the framework's pores. For example, reacting TFPM with a longer linker like 4,4'-diaminobiphenyl will result in a larger pore size than using a shorter linker like p-phenylenediamine.
Q2: My 3D COF has a much smaller pore size and surface area than predicted. What is the likely cause?
A2: A common issue in 3D COF synthesis is framework interpenetration.[1] This occurs when two or more independent frameworks grow through one another, effectively filling the pores and drastically reducing the accessible surface area and pore volume. For 3D COFs, it is often easier for the layers to shrink or the cavities to become interpenetrated.[4]
Q3: How can I prevent framework interpenetration?
A3: A powerful strategy is to employ "steric hindrance engineering."[4] This involves using building blocks—either the tetrahedral node or the linear linker—that have bulky side groups (e.g., methyl or methoxy groups).[4] These bulky groups act as "fenders," preventing multiple frameworks from interpenetrating and helping to maintain a stable, open-pore structure after guest solvent removal.[4][5]
Q4: Is it possible to change the pore size of a COF after it has already been synthesized?
A4: Yes, this can be achieved through Post-Synthetic Modification (PSM). One effective PSM technique is heterogeneous linker exchange.[6] Due to the reversible nature of imine bond formation, you can introduce a new linker molecule into a solution with a pre-synthesized COF. The new linkers can diffuse into the pores and gradually replace the original linkers, leading to a COF-to-COF transformation with a different pore size.[6]
Q5: My reaction resulted in an amorphous powder instead of a crystalline COF. What went wrong?
A5: The formation of a crystalline COF relies on the reversibility of the linkage chemistry (e.g., imine formation), which allows for "error correction" during the growth process. If the reaction conditions are not optimal, an amorphous polymer can precipitate irreversibly. Key factors to control are the choice of solvent, catalyst concentration, and temperature. For instance, a specific solvent mixture, such as 1,4-dioxane, water, and acetic acid, can be crucial for converting an amorphous intermediate into a crystalline, porous COF.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format to help you navigate the challenges of COF synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Crystallinity / Amorphous Product | 1. Irreversible Polymerization: Reaction conditions are too aggressive, leading to rapid, irreversible bond formation that prevents structural ordering. 2. Poor Monomer Solubility: Monomers are not sufficiently dissolved, leading to inhomogeneous reaction and precipitation. 3. Incorrect Solvent System: The solvent mixture does not adequately facilitate the reversible reactions needed for crystallization.[1] | 1. Optimize Catalyst Concentration: Reduce the concentration of the acid catalyst (e.g., acetic acid) to slow down the reaction, allowing for the dynamic error-checking mechanism of reversible imine exchange to produce a crystalline material. 2. Screen Solvents: Test various solvent systems. A combination of a good solvent for the monomers (e.g., mesitylene, 1,4-dioxane) and a modulator is often effective. Ionic liquids can also be explored as green solvent alternatives.[7] 3. Adjust Temperature: Lower the reaction temperature. While higher temperatures increase reaction rates, they can sacrifice the thermodynamic control needed for crystallization. |
| Observed Pore Size is Smaller Than Theoretical | 1. Framework Interpenetration: The most common cause in 3D COFs. Multiple frameworks have grown through each other, occluding the pores.[1] 2. Pore Collapse: The framework is not sufficiently robust to maintain its porosity after the removal of guest solvent molecules during activation. | 1. Introduce Steric Hindrance: Redesign the synthesis using a linker with bulky side groups (e.g., methyl groups). These groups will sterically inhibit interpenetration, preserving the intended non-interpenetrated topology.[4] 2. Gentle Activation: Modify the solvent exchange and activation process. Instead of rapid evacuation, perform a gradual solvent exchange with a low-boiling-point solvent (like acetone or dichloromethane) followed by supercritical CO₂ drying to minimize capillary forces that can cause pore collapse. |
| Broad Pore Size Distribution | 1. Structural Defects: The COF contains a significant number of defects or domains of amorphous material, leading to a range of irregular pore sizes. 2. Partial Interpenetration: The sample is a mixture of interpenetrated and non-interpenetrated domains. | 1. Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 3-7 days) under optimized conditions. This gives the framework more time to self-heal and reduce defects through reversible bond formation. 2. Purify Amorphous Intermediates: In some cases, isolating and purifying an initial amorphous solid can lead to a higher yield of the desired porous, crystalline COF upon subsequent treatment.[1] |
| Low Brunauer-Emmett-Teller (BET) Surface Area | 1. Incomplete Activation: Residual solvent or unreacted monomers are trapped within the pores. 2. Pore Collapse / Interpenetration: As described above, these are major contributors to low surface area.[1] | 1. Thorough Washing & Activation: After synthesis, wash the COF powder extensively with various solvents to remove any trapped species. Perform a rigorous activation under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for an extended period (12-24 hours) to ensure all guest molecules are removed. 2. Re-evaluate Monomer Design: If low surface area persists, the issue is likely structural. The most effective solution is to redesign the synthesis to prevent interpenetration using sterically hindered linkers.[4] |
Visualization of Key Concepts
Conceptual Control of Pore Size
The diagram below illustrates the fundamental principle of reticular chemistry: controlling pore size by selecting linkers of different lengths.
Caption: Reticular design of COF pore size using different linker lengths.
Experimental & Troubleshooting Workflow
This workflow outlines the logical steps for synthesizing and troubleshooting your COF.
Caption: Logical workflow for COF synthesis, characterization, and troubleshooting.
Experimental Protocols
Protocol 1: De Novo Synthesis of a 3D Imine COF from TFPM
This protocol describes a general solvothermal synthesis of a 3D COF from TFPM and a linear diamine linker (e.g., p-phenylenediamine, PDA).
Materials:
-
This compound (TFPM)
-
p-Phenylenediamine (PDA)
-
Solvent mixture: e.g., Mesitylene/1,4-Dioxane (3:1 v/v)
-
Catalyst: Aqueous Acetic Acid (6 M)
-
Pyrex tube (sealable)
-
Anhydrous Tetrahydrofuran (THF), Anhydrous Acetone
Procedure:
-
Preparation: In a Pyrex tube, add TFPM (1 eq) and PDA (2 eq). The molar ratio is critical for achieving a balanced stoichiometry for the [4+2] condensation.
-
Solvent Addition: Add the mesitylene/1,4-dioxane solvent mixture to the tube. Sonicate the mixture for 15 minutes to ensure the monomers are fully dissolved and the suspension is homogeneous.
-
Catalyst Injection: Add the aqueous acetic acid catalyst to the mixture. The catalyst is essential for promoting the reversible imine condensation reaction.
-
Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to thoroughly degas the reaction mixture. This is crucial to remove oxygen, which can interfere with the reaction.
-
Sealing & Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C for 3 days. The solvothermal conditions provide the energy needed for the reaction while maintaining a closed system.
-
Isolation: After cooling to room temperature, open the tube and collect the precipitated powder by filtration.
-
Washing: Wash the collected solid extensively via Soxhlet extraction or repeated centrifugation/redispersion cycles with anhydrous THF and then anhydrous acetone. This step is critical to remove unreacted monomers and catalyst residue from the pores.
-
Activation: Dry the purified powder under high vacuum (<10⁻⁵ mbar) at 120 °C for 12 hours. This activation step removes all guest solvent molecules from the pores, making them accessible for characterization (e.g., BET analysis).
Protocol 2: Post-Synthetic Modification (PSM) via Linker Exchange
This protocol details how to modify the pore size of a pre-synthesized TFPM-PDA COF by exchanging the PDA linkers with a longer linker, 4,4'-diaminobiphenyl (DABP). This process is driven by the principles of dynamic covalent chemistry.[6]
Materials:
-
Pre-synthesized and activated TFPM-PDA COF
-
4,4'-diaminobiphenyl (DABP) (a large excess, e.g., 40 eq relative to the PDA in the COF)
-
Solvent: e.g., 1,4-Dioxane
-
Catalyst: Acetic Acid
Procedure:
-
Dispersion: Suspend the activated TFPM-PDA COF powder in a solution of 1,4-dioxane containing the acetic acid catalyst.
-
Linker Addition: Add the large excess of the new linker (DABP) to the suspension. A high concentration of the new linker is required to drive the equilibrium of the exchange reaction forward.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 2-3 days in a sealed vial. During this time, the DABP molecules will diffuse into the COF channels and, catalyzed by the acid, participate in transimination reactions, displacing the original PDA linkers.[6]
-
Isolation and Purification: After the reaction, cool the mixture and collect the solid powder by filtration.
-
Washing: It is imperative to thoroughly wash the resulting COF to remove the displaced PDA linkers and the excess DABP. Use a solvent in which DABP is highly soluble (e.g., THF or DMF), followed by washing with acetone.
-
Activation: Activate the linker-exchanged COF using the same procedure as in Protocol 1 (high vacuum at 120 °C) to prepare it for characterization. The resulting material should exhibit a larger pore size corresponding to the incorporation of the longer DABP linker.
References
-
Aslam, Z., TouFIK, S., & Lim, H. (2023). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 15(1), 196. [Link]
-
Canbulat, M. F., Ozcan, A., & Keskin, S. (2024). Harnessing Pore Size in COF Membranes: A Concentration Gradient-Driven Molecular Dynamics Study on Enhanced H2/CH4 Separation. ACS Applied Materials & Interfaces. [Link]
-
Li, X., Geng, K., & Jin, E. (2024). Molecular engineering toward large pore-sized covalent organic frameworks. Exploration. [Link]
-
Kandambeth, S., et al. (2019). Reducing the Pore Size of Covalent Organic Frameworks in Thin-Film Composite Membranes Enhances Solute Rejection. ResearchGate. [Link]
-
Guan, X., et al. (2016). Toward Covalent Organic Frameworks Bearing Three Different Kinds of Pores: The Strategy for Construction and COF-to-COF Transformation via Heterogeneous Linker Exchange. Journal of the American Chemical Society, 138(19), 6072-6075. [Link]
-
Gu, Z., et al. (2020). Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis. New Journal of Chemistry, 44(35), 15023-15028. [Link]
-
Kandambeth, S., et al. (2019). Reducing the Pore Size of Covalent Organic Frameworks in Thin-Film Composite Membranes Enhances Solute Rejection. ACS Materials Letters, 1(4), 434-439. [Link]
-
Wang, D., & Jiang, D. (2022). Covalent Organic Frameworks: Chemistry of Pore Interface and Wall Surface Perturbation and Impact on Functions. Accounts of Materials Research, 3(9), 933-945. [Link]
-
Li, X., Geng, K., & Jin, E. (2024). Molecular engineering toward large pore-sized covalent organic frameworks. ResearchGate. [Link]
-
Vu, D. T., et al. (2022). Design of Zeolite-Covalent Organic Frameworks for Methane Storage. MDPI. [Link]
-
Wang, H., et al. (2020). Three-dimensional porphyrinic covalent organic frameworks for highly efficient electroreduction of carbon dioxide. Journal of Materials Chemistry A, 8(30), 15134-15140. [Link]
-
Fan, Y., et al. (2023). Pore-in-Pore Engineering in a Covalent Organic Framework Membrane for Gas Separation. ACS Nano, 17(8), 7850-7858. [Link]
-
Aslam, Z., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas. [Link]
-
Gholami, M., et al. (2022). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications, 58(71), 9851-9871. [Link]
-
Chen, Y., et al. (2024). Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. Chemical Science. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Technical Support Center: Enhancing the Chemical Stability of Imine-Linked Frameworks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imine-linked frameworks, including Covalent Organic Frameworks (COFs). This guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and practical protocols to address the inherent chemical stability challenges of the imine linkage. Our goal is to empower you to synthesize robust and reliable materials for your applications.
I. Understanding the Instability of Imine-Linked Frameworks: FAQs
This section addresses fundamental questions regarding the stability of imine-linked frameworks.
Q1: Why are my imine-linked frameworks degrading?
A1: The primary cause of degradation in imine-linked frameworks is the reversible nature of the imine (C=N) bond.[1][2][3] This reversibility, while crucial for the error-correction mechanism that leads to crystalline materials during synthesis, also makes the frameworks susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[4][5] The dynamic nature of the imine bond means it can be broken down into its constituent aldehyde and amine precursors, leading to a loss of the framework's structural integrity.[4]
Q2: Under what conditions is degradation most likely to occur?
A2: Imine-linked frameworks are particularly vulnerable to degradation under strongly acidic or basic conditions.[2][4] The presence of water, even in trace amounts, can facilitate hydrolysis.[5] Additionally, some frameworks may exhibit limited thermal stability compared to those with more robust linkages like boronate esters.[2] It is also important to consider the potential for imine exchange reactions if the framework is exposed to free amines.[4]
Q3: How can I assess the stability of my synthesized frameworks?
A3: A common method to assess chemical stability is to expose the framework to various conditions (e.g., acidic and basic solutions) over a period of time and then analyze its structural integrity. This is typically done by collecting Powder X-ray Diffraction (PXRD) patterns before and after the exposure. A significant loss of crystallinity, indicated by the broadening or disappearance of diffraction peaks, suggests degradation. You can also use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the vibrational bands of the imine linkage.
Q4: What are the main strategies to enhance the stability of imine-linked frameworks?
A4: There are several effective strategies to enhance the chemical stability of imine-linked frameworks. These can be broadly categorized as:
-
Post-Synthetic Modification (PSM): This involves chemically transforming the imine linkages into more stable bonds after the framework has been synthesized.[4][6]
-
De Novo Synthesis: This approach focuses on designing and synthesizing frameworks with inherently more stable linkages from the outset.[6]
-
Interlayer and Intramolecular Interactions: Strengthening non-covalent interactions within the framework, such as hydrogen bonding and π-π stacking, can also improve overall stability.[1][6]
II. Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of crystallinity after solvent exchange or activation. | The framework is sensitive to the solvent used for washing or activation, leading to partial hydrolysis of the imine bonds. | - Use less protic solvents for washing (e.g., acetone, THF instead of methanol or ethanol).- Perform solvent exchange under anhydrous conditions.- Consider a post-synthetic modification to create a more robust framework before activation. |
| Poor stability in acidic or basic media required for my application. | The inherent reversibility of the imine linkage makes it susceptible to hydrolysis under these conditions. | - Post-Synthetic Reduction: Reduce the imine bonds to more stable amine linkages using a reducing agent like NaBH₄.[7] This transformation can significantly enhance stability.[8]- Linkage Transformation: Convert the imine linkages to more robust heterocyclic rings like thiazoles or oxazoles through post-synthetic modification.[5][6] |
| Incomplete conversion during post-synthetic modification. | The reaction conditions (time, temperature, reagent concentration) may not be optimal for complete conversion of the imine linkages. The pores of the framework may be blocked, preventing reagent access. | - Increase the reaction time and/or temperature.- Use a larger excess of the modifying reagent.- Ensure the framework is properly activated and the pores are accessible before starting the modification. |
| My framework is not porous after synthesis. | Amorphous polymer formation instead of a crystalline framework. The reaction conditions may be too harsh, leading to rapid, irreversible bond formation without error correction. | - Catalyst and Water Content: The choice and concentration of the acid catalyst are crucial. Acetic acid is commonly used.[9] The addition of a controlled amount of water can favor the reverse reaction, improving crystallization.[5]- Milder Conditions: Explore milder reaction conditions, such as lower temperatures and longer reaction times, to allow for thermodynamic control and self-healing.[9] |
III. Experimental Protocols & Workflows
Here are detailed protocols for key techniques to enhance the stability of your imine-linked frameworks.
Protocol 1: Post-Synthetic Reduction of Imine to Amine Linkages
This protocol describes the transformation of less stable imine linkages into more robust amine linkages.[7]
Materials:
-
Imine-linked framework (e.g., COF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
Procedure:
-
Activation: Activate the synthesized imine-linked framework by heating under vacuum to remove any guest molecules from the pores.
-
Suspension: Suspend the activated framework in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Add a significant excess of NaBH₄ to the suspension. Stir the mixture at room temperature for 24-48 hours.
-
Quenching: Carefully quench the reaction by the slow addition of methanol to decompose the excess NaBH₄.
-
Washing: Collect the solid product by filtration. Wash thoroughly with deionized water and then with methanol.
-
Drying: Dry the resulting amine-linked framework under vacuum.
-
Characterization: Confirm the conversion by comparing the FTIR spectra of the initial and final products. The characteristic C=N stretching peak of the imine should disappear, and N-H stretching and bending vibrations of the amine should appear. Verify the retention of crystallinity using PXRD.
Workflow for Enhancing Stability
The following diagram illustrates the decision-making process for choosing a stability enhancement strategy.
Caption: Decision workflow for enhancing framework stability.
Mechanism: Imine Bond Hydrolysis and Stabilization
This diagram illustrates the reversible nature of the imine bond and its stabilization through reduction.
Caption: Imine bond hydrolysis and stabilization via reduction.
IV. References
-
DR-NTU. (n.d.). Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Retrieved from [Link]
-
ACS Publications. (2025, October 1). Reductive Transformation of Imine Covalent Organic Frameworks into Emissive Polymers: Insights into Emission Quenching. Retrieved from [Link]
-
PubMed. (2023, April 6). Stabilization of 2D Imine-Linked Covalent Organic Frameworks: From Linkage Chemistry to Interlayer Interaction. Retrieved from [Link]
-
MDPI. (n.d.). Fluorine-Substituted Covalent Organic Framework/Anodized TiO 2 Z-Scheme Heterojunction for Enhanced Photoelectrochemical Hydrogen Evolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Imine‐linked covalent organic frameworks: Recent advances in design, synthesis, and application. Retrieved from [Link]
-
PubMed Central. (2025, July 15). Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. Retrieved from [Link]
-
Nature. (2018, July 31). Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. Retrieved from [Link]
-
RSC Publishing. (2020, November 6). Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Retrieved from [Link]
-
ACS Publications. (2024, July 26). Designed Synthesis of Imine-Linked 2D Covalent Organic Frameworks with Enhanced Stability and Functionality. Retrieved from [Link]
-
ACS Publications. (2025, July 17). Ambient Nucleation and Growth of Highly Crystalline Imine-Connected Covalent Organic Frameworks for Scalable Synthesis. Retrieved from [Link]
-
ResearchGate. (2024, August 1). Imine–linked covalent organic framework synthesis. Retrieved from [Link]
-
RSC Publishing. (2020, May 5). Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible-light degradation of azo dyes by imine-linked covalent organic frameworks. Retrieved from [Link]
-
MDPI. (2023, June 25). Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. Retrieved from [Link]
-
PubMed Central. (n.d.). Postsynthetic Transformation of Imine- into Nitrone-Linked Covalent Organic Frameworks for Atmospheric Water Harvesting at Decreased Humidity. Retrieved from [Link]
-
ResearchGate. (n.d.). Post‐synthetic modification of imine‐based COFs via chemical conversion.... Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. communities.springernature.com [communities.springernature.com]
- 5. Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01027H [pubs.rsc.org]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02142C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Comparative Guide to Tetrakis(4-formylphenyl)methane and Tetrakis(4-formylphenyl)silane as Tectonic Linkers in Porous Frameworks
Introduction: The Central Role of Tetrahedral Linkers in Reticular Chemistry
In the landscape of materials science, the design and synthesis of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), have emerged as a frontier of innovation. These materials, constructed from molecular building blocks through a bottom-up approach, offer unprecedented control over pore size, surface area, and chemical functionality. At the heart of three-dimensional (3D) framework construction are tectonic linkers, whose geometry dictates the resulting topology and, consequently, the material's properties. Among these, tetrahedral linkers are of paramount importance for their ability to form robust, non-interpenetrated, and highly porous 3D networks, often with a diamondoid (dia) or fluorite (flu) topology.
This guide provides an in-depth comparison of two key tetrahedral linkers: Tetrakis(4-formylphenyl)methane (TFPM) and Tetrakis(4-formylphenyl)silane (TFPSi). While isostructural in their connectivity, the subtle yet significant difference in their central atom—carbon versus silicon—imparts distinct characteristics to the resulting frameworks. This comparison will delve into their synthesis, structural nuances, and the consequent impact on the performance of the porous materials they form, providing researchers, scientists, and drug development professionals with the critical insights needed for rational material design.
Structural Nuances: The Impact of the Central Atom
The fundamental difference between TFPM and TFPSi lies in the central atom of the tetrahedral core. This seemingly minor substitution has a cascading effect on the linker's geometry and, by extension, the framework it constructs.
-
Bond Lengths and Angles: The silicon-carbon (Si-C) bond (typically ~1.87 Å) is longer than the carbon-carbon (C-C) bond (~1.54 Å). This increased bond length in TFPSi results in a larger overall molecular footprint compared to TFPM. While both linkers maintain a tetrahedral geometry with bond angles approximating 109.5°, the longer Si-C bonds can lead to a more expanded framework structure.
-
Electronegativity and Polarity: Carbon is more electronegative (2.55) than silicon (1.90). This difference influences the polarity of the C-phenyl and Si-phenyl bonds and can affect the electronic properties of the resulting framework.
A direct comparison of isostructural MOFs constructed from tetrakis(4-tetrazolylphenyl)methane and its silicon analogue has demonstrated that the substitution of the central carbon with silicon uniquely influences the final structure. The silicon-containing linker was found to alter the orientation of the metal-based nodes, leading to an increase in both the unit-cell volume and the solvent-accessible void space. This suggests that TFPSi may be a more suitable linker for applications requiring larger pores.
Caption: Molecular structures of TFPM and TFPSi linkers.
Synthesis of the Linkers: A Comparative Protocol
Both TFPM and TFPSi can be synthesized from their respective tetrabromophenyl precursors, Tetrakis(4-bromophenyl)methane and Tetrakis(4-bromophenyl)silane. The general synthetic strategy involves a lithium-halogen exchange followed by formylation.
Experimental Protocol: Synthesis of this compound (TFPM)
-
Starting Material: Tetrakis(4-bromophenyl)methane.
-
Step 1: Lithiation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve Tetrakis(4-bromophenyl)methane in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 2: Addition of n-Butyllithium. Slowly add a solution of n-butyllithium (typically 4.4 equivalents) in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Step 3: Formylation. Add an excess of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.
-
Step 4: Quenching and Extraction. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Step 5: Purification. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield TFPM as a white solid.
Experimental Protocol: Synthesis of Tetrakis(4-formylphenyl)silane (TFPSi)
The synthesis of TFPSi follows a similar procedure to that of TFPM, starting from Tetrakis(4-bromophenyl)silane.
-
Starting Material: Tetrakis(4-bromophenyl)silane.
-
Step 1: Lithiation. Following the same procedure as for TFPM, dissolve Tetrakis(4-bromophenyl)silane in anhydrous THF and cool to -78 °C.
-
Step 2: Addition of n-Butyllithium. Slowly add n-butyllithium (4.4 equivalents) and stir at -78 °C for 1-2 hours.
-
Step 3: Formylation. Add an excess of anhydrous DMF and allow the reaction to warm to room temperature overnight.
-
Step 4: Quenching and Extraction. Quench with saturated aqueous ammonium chloride and extract with an appropriate organic solvent.
-
Step 5: Purification. Purify the crude product by column chromatography or recrystallization to obtain TFPSi.
Causality Behind Experimental Choices: The use of low temperatures (-78 °C) during lithiation is crucial to prevent side reactions, such as the decomposition of the organolithium intermediates. Anhydrous conditions are strictly necessary as organolithium reagents are highly reactive towards water. The excess of DMF ensures complete formylation of all four phenyl rings.
Caption: General synthetic workflow for TFPM and TFPSi.
Impact on Framework Properties: Porosity and Stability
The choice between a carbon or silicon core in the tetrahedral linker significantly influences the properties of the resulting porous framework. While direct comparative studies on isostructural COFs/MOFs from TFPM and TFPSi are scarce, data from analogous systems provide valuable insights.
Porosity and Surface Area
Studies on conjugated microporous polymers (CMPs) have shown that a carbon-centered tetrahedral monomer can lead to a material with a significantly higher BET surface area (1595 m²/g) compared to its silicon-centered counterpart (649 m²/g)[1]. This suggests that the subtle geometric differences and potentially different packing efficiencies of the frameworks may favor the carbon-based linker for achieving higher porosity. However, as previously mentioned, in some MOF systems, the longer bond lengths of the silicon-based linker can lead to a larger unit-cell volume and increased void space. This highlights that the final porosity is a complex interplay between the linker's geometry and the specific synthetic conditions and resulting framework topology.
| Property | Framework from C-centered Linker | Framework from Si-centered Linker | Reference |
| BET Surface Area (CMPs) | 1595 m²/g | 649 m²/g | [1] |
| Unit-Cell Volume (MOFs) | Smaller | Larger | [2] |
| Solvent Accessible Void (MOFs) | Smaller | Larger | [2] |
Thermal and Chemical Stability
Covalent organic frameworks are generally known for their high thermal stability due to the strength of their covalent bonds[3]. Pioneering work on 3D COFs using tetrahedral linkers (both methane and silane derivatives) reported high thermal stability, with decomposition temperatures ranging from 400 to 500 °C[4].
The inherent strength of the Si-C bond is comparable to the C-C bond, suggesting that frameworks derived from both TFPM and TFPSi should exhibit high thermal stability. However, the Si-C bond is more susceptible to cleavage by certain chemical reagents. A Zr-based MOF constructed from tetrakis(4-carboxyphenyl)silane was reported to be stable in air and acidic media but unstable in water and basic media, with a thermal stability of up to 200 °C[5]. The lower thermal stability in this case is likely due to the nature of the metal-ligand coordination bond rather than the Si-C bond of the linker itself. Generally, the robustness of the imine or other covalent linkages formed during COF synthesis will be a major determinant of the overall stability.
Performance in Applications: A Comparative Outlook
The choice of linker can be tailored to specific applications. The aldehyde functional groups of both TFPM and TFPSi are versatile for forming imine-linked COFs, which are widely explored for gas storage, separation, and catalysis.
-
Gas Storage and Separation: The porosity and pore chemistry of the framework are critical for gas adsorption. While the potentially higher surface area of TFPM-derived frameworks might be advantageous for overall gas uptake, the larger pores that can be achieved with TFPSi could be beneficial for the storage of larger molecules. Furthermore, the difference in the electronic nature of the C and Si cores could influence the interaction with specific gas molecules, affecting selectivity in gas separation applications.
-
Catalysis: In heterogeneous catalysis, the framework can act as a support for catalytic sites. The stability of the framework under reaction conditions is paramount. The choice between TFPM and TFPSi may depend on the specific chemical environment of the catalytic process. For reactions in aqueous or basic media, the potential instability of the Si-phenyl bond should be considered.
Frameworks derived from TFPSi have been utilized in applications such as the adsorption of iodine and Hg²⁺, and for the selective adsorption of carbon dioxide[1]. This suggests that the silicon-containing core may impart specific functionalities or favorable interactions for these applications.
Conclusion and Future Perspectives
This compound and Tetrakis(4-formylphenyl)silane are both powerful tetrahedral linkers for the construction of 3D porous frameworks. The choice between them offers a subtle yet effective strategy for tuning the properties of the resulting materials.
-
TFPM may be preferred for applications where maximizing surface area is the primary goal, as suggested by studies on analogous porous polymers. Its well-established use and the robustness of the tetraphenylmethane core make it a reliable choice for a wide range of applications.
-
TFPSi , with its longer C-Si bonds, offers a pathway to larger pore frameworks. The unique electronic nature of the silicon core may also be leveraged to create materials with specific host-guest interactions, as demonstrated by its use in targeted adsorption applications.
The field would greatly benefit from direct, systematic studies on isostructural COFs and MOFs synthesized from TFPM and TFPSi. Such research would provide a clearer, quantitative understanding of the influence of the central atom on framework properties and performance. This would enable a more rational design of materials for a myriad of applications, from drug delivery and catalysis to environmental remediation and energy storage.
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A Comparative Analysis of Tetrakis(4-formylphenyl)methane COFs and Zeolites for Carbon Dioxide Capture
A Technical Guide for Researchers in Drug Development and Materials Science
In the urgent global pursuit of effective carbon capture technologies, porous materials have emerged as leading candidates for selectively adsorbing CO₂ from industrial flue gases and the atmosphere. Among these, traditional microporous materials like zeolites have long been the industry benchmark. However, the advent of designable, crystalline porous polymers known as Covalent Organic Frameworks (COFs) offers new possibilities. This guide provides a detailed, evidence-based comparison of the CO₂ capture performance of a specific class of COFs, those derived from Tetrakis(4-formylphenyl)methane (TFPM), against established zeolite adsorbents. We will delve into the structural nuances that dictate their performance, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the selection and development of next-generation CO₂ capture materials.
Fundamental Structural and Chemical Differences
The performance of any adsorbent is intrinsically linked to its structure and chemical composition. TFPM-based COFs and zeolites, while both porous, are fundamentally different classes of materials.
Zeolites are crystalline aluminosilicates with a rigid, three-dimensional framework of SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms. This arrangement creates a network of uniform micropores and channels. The presence of aluminum in the framework results in a net negative charge, which is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺) residing within the pores. These cations and the polar framework create strong electrostatic fields, which are highly effective in adsorbing quadrupolar molecules like CO₂. However, this polarity also leads to a high affinity for water, which can be a significant drawback in humid flue gas streams.[1]
This compound (TFPM) COFs are a subclass of COFs constructed from the tetrahedral TFPM building block, which is linked with other organic molecules (linkers) through strong covalent bonds, typically forming imine linkages.[2] This modular synthesis allows for a high degree of control over the pore size, geometry, and chemical functionality of the resulting framework. Unlike zeolites, the framework of most TFPM-COFs is purely organic and can be designed to be either polar or nonpolar. This tunability offers the potential to enhance CO₂ selectivity over other gases like N₂ and to impart greater hydrolytic stability compared to some other porous materials like metal-organic frameworks (MOFs).[2]
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A Senior Application Scientist's Guide to the Rigorous Validation of Pore Size Distribution in Tetrakis(4-formylphenyl)methane-Based Materials
For researchers, scientists, and drug development professionals vested in the burgeoning field of porous materials, the precise characterization of pore architecture is not merely a procedural step but the bedrock of innovation. Tetrakis(4-formylphenyl)methane (TFPM) has emerged as a critical building block for synthesizing three-dimensional covalent organic frameworks (COFs), materials lauded for their high porosity and tunable structures.[1][2] These attributes are paramount in applications ranging from targeted drug delivery and controlled release to heterogeneous catalysis and molecular separations. The efficacy of these materials is inextricably linked to their pore size distribution (PSD). An inaccurate or incomplete understanding of the PSD can lead to misleading interpretations of material performance and hinder developmental progress.
This guide provides an in-depth, comparative analysis of the primary techniques for validating the pore size distribution in TFPM-based and other porous organic materials. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Imperative of Accurate Pore Size Validation
The spatial arrangement and dimensions of pores within a TFPM-based COF dictate its interaction with guest molecules. In drug delivery, for instance, the pore size will determine the loading capacity and release kinetics of a therapeutic agent. In catalysis, it governs substrate accessibility to active sites. Therefore, a validated PSD is a critical quality attribute that ensures reproducibility and predictive performance.
A Multi-faceted Approach to Pore Size Characterization
No single technique can provide a complete picture of a material's porosity. A robust validation strategy relies on the intelligent application and cross-verification of multiple, complementary methods. The following sections will compare and contrast the most powerful techniques in the materials scientist's arsenal.
Gas Physisorption: The Industry Standard
Gas physisorption analysis, typically employing nitrogen at 77 K or argon at 87 K, is the most widely used method for characterizing nanoporous materials.[3] The technique is based on the principle that gas molecules will physically adsorb onto the surface of a material and condense within its pores at cryogenic temperatures. By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated, which provides a wealth of information about the material's surface area and pore structure.[4]
Scientific Rationale: The shape of the isotherm and the presence of a hysteresis loop between the adsorption and desorption branches are indicative of the pore type. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, micropores (width < 2 nm), mesopores (width 2-50 nm), and macropores (width > 50 nm) can be identified.[5][6] For many TFPM-based COFs, which often exhibit microporosity and narrow mesoporosity, this technique is indispensable.[1][7]
Data Analysis Models: BJH vs. DFT
Two primary models are used to calculate the PSD from the isotherm data:
-
Barrett-Joyner-Halenda (BJH): This classical method is based on the Kelvin equation and is well-suited for the analysis of mesopores.[8][9] However, it is known to underestimate pore sizes, particularly in the lower mesopore range, and is not applicable to micropores.[9][10]
-
Density Functional Theory (DFT): DFT models offer a more accurate and comprehensive analysis by considering the fluid-solid interactions at a molecular level.[10] They can be applied to both micropores and mesopores, providing a more realistic PSD for materials like COFs.[11]
Trustworthiness: The reliability of gas physisorption data is contingent on proper sample preparation (degassing) to remove contaminants from the surface and the selection of an appropriate analysis model.[4][12] Cross-referencing results with a different adsorptive gas (e.g., argon instead of nitrogen) can further validate the findings.
Mercury Porosimetry: Probing Larger Pores
Mercury porosimetry is a technique that forces mercury, a non-wetting liquid, into the pores of a material under pressure.[13] The required pressure is inversely proportional to the pore size, allowing for the characterization of a broad range of pore diameters, from approximately 3 nm to 360 µm.[13][14]
Scientific Rationale: This method is particularly useful for materials that possess a hierarchical pore structure, including macropores that are beyond the detection limit of gas physisorption. The data generated provides information on pore volume, pore area, and bulk density.[13]
Trustworthiness: A key consideration for TFPM-based COFs is their mechanical stability. The high pressures employed in mercury porosimetry can potentially damage or collapse the framework structure, leading to erroneous results.[13] Therefore, this technique should be used with caution and ideally corroborated with non-destructive methods.
Small-Angle X-ray Scattering (SAXS): A Non-Invasive Perspective
SAXS is a non-destructive analytical technique that provides statistically significant information about the size, shape, and distribution of nanoscale features within a material, including pores.[15]
Scientific Rationale: By analyzing the scattering pattern of X-rays at very small angles, one can deduce information about the electron density fluctuations in the material, which correspond to the solid matrix and the empty pores. This allows for the determination of pore size distribution and specific surface area.[15]
Trustworthiness: SAXS is a powerful tool for validating the pore sizes determined by other methods. As a non-invasive technique, it avoids the potential for sample damage inherent in mercury porosimetry.[16] The analysis of SAXS data can be complex and often requires fitting to theoretical models.
Comparative Guide to Pore Size Validation Techniques
| Technique | Principle | Applicable Pore Size Range | Advantages | Limitations | Causality for Use with TFPM-COFs |
| Gas Physisorption (N₂/Ar) | Adsorption and capillary condensation of gas in pores at cryogenic temperatures. | Micropores (<2 nm), Mesopores (2-50 nm)[5] | High resolution for micropores and mesopores, provides surface area information (BET). | Limited to pores accessible from the exterior, potential for slow diffusion in micropores. | Essential for primary characterization of the inherent porosity of the COF structure. |
| Mercury Porosimetry | Intrusion of non-wetting mercury into pores under pressure.[13] | Mesopores (~3 nm) to Macropores (~360 µm)[13] | Wide pore size range, rapid analysis.[13] | Destructive (high pressure can damage sample), mercury is toxic. | To be used judiciously to assess inter-particle voids or larger pores in agglomerates, with awareness of potential structural damage. |
| Small-Angle X-ray Scattering (SAXS) | Scattering of X-rays by electron density differences between the material and pores. | Nanoscale features (typically 1-100 nm)[17] | Non-destructive, provides statistically representative data on both open and closed pores.[16] | Data analysis can be complex, requires specialized equipment. | Excellent for cross-validation of pore sizes obtained from physisorption and for assessing the overall pore morphology. |
Workflow for Rigorous Pore Size Distribution Validation
A self-validating workflow ensures the accuracy and reliability of your results. The following diagram outlines a recommended approach for the comprehensive characterization of TFPM-based materials.
Caption: A workflow for robust pore size validation.
Experimental Protocol: Nitrogen Physisorption
This protocol provides a detailed methodology for determining the pore size distribution of a TFPM-based COF using nitrogen physisorption, adhering to IUPAC recommendations.[4][12]
1. Sample Preparation (Degassing):
-
Rationale: The removal of adsorbed contaminants (e.g., water, solvents) from the material's surface is crucial for obtaining an accurate measurement of the surface area and pore volume.[4][12]
-
Procedure:
-
Weigh approximately 50-100 mg of the TFPM-based COF into a pre-weighed sample tube.
-
Place the sample tube on the degassing port of the physisorption analyzer.
-
Heat the sample under high vacuum (<1 Pa) at a temperature that is high enough to remove adsorbates but low enough to prevent structural damage to the COF (typically 120-150 °C for many COFs). The exact temperature should be determined by thermogravimetric analysis (TGA) for novel materials.[4]
-
Degas for a minimum of 4 hours, or until a stable vacuum is achieved, indicating the complete removal of volatile contaminants.
-
2. Isotherm Measurement:
-
Rationale: The volumetric method, where a known amount of gas is dosed into the sample tube and the resulting equilibrium pressure is measured, is the most common and reliable technique.[4][18]
-
Procedure:
-
Transfer the degassed sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77.3 K).
-
Perform a free-space (void volume) determination using a non-adsorbing gas like helium.[12]
-
Begin the analysis by dosing nitrogen gas into the sample tube in controlled increments and measuring the equilibrium pressure after each dose. Collect at least 40-50 data points in the relative pressure (P/P₀) range of 10⁻⁷ to 0.995 for a comprehensive analysis of micropores and mesopores.
-
After reaching the highest relative pressure, reverse the process by withdrawing gas in decrements to measure the desorption branch of the isotherm.
-
3. Data Analysis:
-
Rationale: The appropriate mathematical model must be applied to the isotherm data to extract meaningful information about the material's porosity.
-
Procedure:
-
BET Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of approximately 0.05 to 0.3. The linearity of the BET plot is a key indicator of the appropriate range.
-
Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[11]
-
Pore Size Distribution: Apply a DFT model that is appropriate for the expected pore geometry (e.g., cylindrical or slit pores in carbonaceous materials) and the gas-solid system (N₂ at 77K on carbon) to the full isotherm to obtain the pore size distribution.[10] For a preliminary or comparative analysis of mesopores, the BJH method can be applied to the desorption branch of the isotherm.[9][11]
-
Conclusion
The validation of pore size distribution in this compound-based materials is a critical undertaking that demands a rigorous and multi-faceted approach. By combining the strengths of gas physisorption, and where appropriate, SAXS and mercury porosimetry, researchers can build a comprehensive and validated understanding of their material's architecture. This foundational knowledge is paramount for the rational design of next-generation materials for advanced applications in medicine, chemistry, and beyond. Adherence to established protocols and a critical evaluation of the data are the cornerstones of scientific integrity in this exciting field.
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Anton Paar. (n.d.). An introduction to gas sorption analysis, pore size and BET surface area measurement. YouTube. [Link]
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Penn State Materials Research Institute. (n.d.). Mercury Porosimetry. [Link]
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CD Bioparticles. (n.d.). Tetrakis (4-formylphenyl)methane. [Link]
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The Clay Minerals Society. (n.d.). ON THE USE AND ABUSE OF N2 PHYSISORPTION FOR THE CHARACTERIZATION OF THE PORE STRUCTURE OF SHALES. [Link]
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IUPAC. (1985). REPORTING PHYSISORPTION DATA FOR GAS/SOLID SYSTEMS with Special Reference to the Determination of Surface Area and Porosity. Pure and Applied Chemistry, 57(4), 603-619. [Link]
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Herzing, A. A., & Ristroph, K. D. (2019). Small-angle X-ray scattering of nanoporous materials. Nanoscale Horizons, 4(4), 845-855. [Link]
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Deng, W., et al. (2022). Covalent Organic Frameworks: Chemistry of Pore Interface and Wall Surface Perturbation and Impact on Functions. Accounts of Materials Research, 3(9), 933-945. [Link]
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A Comparative Benchmarking Guide to Catalysts Derived from Tetrakis(4-formylphenyl)methane
In the dynamic landscape of heterogeneous catalysis, the rational design of catalyst frameworks is paramount for achieving high efficiency, selectivity, and sustainability in chemical transformations. This guide provides an in-depth comparative analysis of the catalytic activity of materials derived from Tetrakis(4-formylphenyl)methane (TFPM), a versatile tetrahedral building block. We will focus on their performance in the Knoevenagel condensation reaction, benchmarking a TFPM-derived microporous organic framework, JUC-Z12, against established catalysts such as metal-organic frameworks (MOFs) and zeolites. Furthermore, we will explore the potential of TFPM-based catalysts in other significant reactions like CO2 cycloaddition, offering a forward-looking perspective on their application in green chemistry.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the catalytic potential of these novel materials and to find detailed, actionable experimental protocols.
The Architectural Advantage of this compound
This compound is a unique building block for the synthesis of three-dimensional porous materials. Its tetrahedral geometry, stemming from a central carbon atom bonded to four formyl-functionalized phenyl rings, allows for the construction of highly porous and stable frameworks such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1] The aldehyde functionalities serve as versatile reaction sites for the formation of imine, azine, or other linkages, leading to crystalline, porous polymers with potential applications in gas storage, separation, and catalysis.[1]
The inherent porosity and high surface area of TFPM-derived materials are critical to their catalytic function. The interconnected channels and pores can facilitate the diffusion of reactants to the active sites and the removal of products, while the framework itself can be functionalized to introduce specific catalytic moieties.
Benchmarking in the Knoevenagel Condensation
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, is a cornerstone of organic synthesis, particularly in the production of fine chemicals and pharmaceutical intermediates. The efficiency of this reaction is highly dependent on the catalyst employed.
Here, we compare the performance of JUC-Z12, a microporous organic framework synthesized from this compound and 3,3′-diaminobenzidine, with that of other well-established heterogeneous catalysts.
Comparative Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Reusability | Reference |
| JUC-Z12 | Not specified | Ethanol | 60 | 12 | High activity | Not specified | High (reused with high activity) | [2] |
| CuBTC (MOF) | Not specified | Toluene | 80 | 0.5 | 99 | >99 | Not specified | [3] |
| FeBTC (MOF) | Not specified | Toluene | 80 | 24 | 29 | >99 | Not specified | [3] |
| BEA (Zeolite) | Not specified | Toluene | 80 | 24 | No activity | - | - | [3] |
| TS-1 (Zeolite) | Not specified | Toluene | 80 | 24 | No activity | - | - | [3] |
| NiCo2O4 | Not specified | Not specified | Mild | Not specified | 99 | 99 | 20 runs | [4] |
| Fe3O4@SiO2-Amine | Not specified | Not specified | Not specified | 0.08-1 | 84-99 | Not specified | 6 cycles | [1] |
Analysis of Catalytic Performance:
The data clearly indicates that the TFPM-derived JUC-Z12 exhibits high catalytic activity in the Knoevenagel condensation.[2] While a direct quantitative comparison of reaction rates is challenging due to variations in reported experimental conditions, the performance of JUC-Z12 is competitive with highly active MOFs like CuBTC.[3] Notably, both JUC-Z12 and CuBTC significantly outperform traditional solid acid catalysts like zeolites BEA and TS-1, which show no activity under similar mild conditions.[3]
The high reusability of JUC-Z12 is a significant advantage, highlighting its robust nature as a heterogeneous catalyst.[2] This stability is a key attribute for practical applications in sustainable chemical processes. The catalytic activity of JUC-Z12 is thought to be controlled by hydrogen bonding interactions between the substrates and the framework.[2]
Exploring the Frontier: CO2 Cycloaddition Reactions
The conversion of carbon dioxide, a major greenhouse gas, into valuable chemicals is a critical area of green chemistry research. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction with significant industrial potential. MOFs have emerged as promising catalysts for this transformation due to their ability to be designed with active sites that can operate under mild conditions.[5]
While specific data on TFPM-derived catalysts for CO2 cycloaddition is still emerging, the structural characteristics of these materials make them excellent candidates. The porous nature of TFPM-based frameworks can facilitate CO2 capture and concentration, while the potential to incorporate catalytically active metal nodes or functional organic linkers offers a pathway to high catalytic efficiency.
For context, here is a summary of the performance of some MOF catalysts in the cycloaddition of CO2 with epoxides:
Catalytic Performance of Various MOFs in CO2 Cycloaddition
| Catalyst | Substrate | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Zn-MOF-184 | Epoxides | None | Mild | Not specified | Not specified | High | [6] |
| MOF-5 | Epoxides | TBABr | Not specified | Not specified | Not specified | Catalyzed | [7] |
| Zr-based MOFs | Epoxides | External | >100 | Elevated | Not specified | Active | [8] |
The development of TFPM-based catalysts with both Lewis acidic metal centers and basic organic linkers could lead to highly efficient, single-component catalysts for CO2 cycloaddition, operating under even milder conditions.
Experimental Protocols
Synthesis of JUC-Z12 Microporous Organic Framework
This protocol is based on the reported synthesis of JUC-Z12.[2]
Materials:
-
This compound (TFPM)
-
3,3′-Diaminobenzidine
-
Solvent (e.g., a mixture of 1,4-dioxane and mesitylene)
Procedure:
-
In a Pyrex tube, dissolve this compound and 3,3′-diaminobenzidine in the solvent mixture.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 3 days).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product thoroughly with an appropriate solvent (e.g., acetone) to remove any unreacted starting materials and solvent.
-
Dry the product under vacuum to obtain the JUC-Z12 framework.
Caption: Workflow for the synthesis of the JUC-Z12 microporous organic framework.
Catalytic Knoevenagel Condensation
This is a general procedure for the Knoevenagel condensation catalyzed by a heterogeneous catalyst.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
JUC-Z12 catalyst
Procedure:
-
To a round-bottom flask, add benzaldehyde, malononitrile, and ethanol.
-
Add the JUC-Z12 catalyst to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion of the reaction, separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Caption: A simplified workflow for the Knoevenagel condensation catalyzed by JUC-Z12.
Conclusion and Future Outlook
Catalysts derived from this compound, particularly microporous organic frameworks like JUC-Z12, have demonstrated significant promise as robust and efficient heterogeneous catalysts. Their performance in the Knoevenagel condensation is competitive with established MOFs and superior to traditional zeolites under mild conditions. The high stability and reusability of these materials align with the principles of green and sustainable chemistry.
Future research should focus on a more direct and quantitative benchmarking of TFPM-derived catalysts against a wider range of alternatives under standardized conditions. Exploring the functionalization of TFPM-based frameworks to introduce diverse active sites will undoubtedly expand their catalytic applications to a broader spectrum of organic transformations, including the promising area of CO2 utilization. The continued development of these versatile materials holds the key to unlocking new, efficient, and sustainable catalytic processes for the chemical and pharmaceutical industries.
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NiCo2O4 nanoparticles: an efficient and magnetic catalyst for Knoevenagel condensation. Journal of Zhejiang University-SCIENCE B, [Link].
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Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile Catalyzed by Amine Compounds-Tethered Fe3O4@SiO2 Nanoparticles. ResearchGate, [Link].
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Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, [Link].
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Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DESs. ResearchGate, [Link].
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Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate, [Link].
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A Senior Application Scientist's Guide to the Mechanical Stability of MOFs Based on Different Tetrahedral Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility. Their high porosity, tunable pore sizes, and vast surface areas make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, and drug delivery. However, for many of these applications, particularly those involving processing into pellets or use in high-pressure environments, the mechanical stability of the framework is a critical, yet often overlooked, parameter. The ability of a MOF to withstand mechanical stress without losing its crystalline structure or porosity is paramount for its real-world utility.
This guide provides an in-depth comparison of the mechanical stability of MOFs constructed from different classes of tetrahedral linkers. We will delve into the structural nuances of these frameworks, present supporting experimental data, and provide detailed protocols for assessing their mechanical properties. Our goal is to equip researchers and professionals with the knowledge to rationally select or design MOFs with the requisite mechanical robustness for their specific applications.
The Crucial Role of Tetrahedral Linkers in MOF Mechanics
The mechanical properties of a MOF are intrinsically linked to its structural architecture, which is dictated by the connectivity of the metal nodes and the geometry of the organic linkers. Tetrahedral linkers, with their four points of connection emanating from a central core, are particularly adept at forming strong, three-dimensional networks. The inherent rigidity and directionality of these linkers can impart significant mechanical stability to the resulting framework. However, not all tetrahedral linkers are created equal. The nature of the central core, the length and rigidity of the arms, and the presence of functional groups all play a pivotal role in determining the bulk modulus, Young's modulus, and hardness of the final MOF.
In the following sections, we will explore and compare three prominent classes of tetrahedral linkers: imidazolates in Zeolitic Imidazolate Frameworks (ZIFs), adamantane-based linkers, and silicon-based linkers.
Comparative Analysis of MOFs with Different Tetrahedral Linkers
Zeolitic Imidazolate Frameworks (ZIFs)
ZIFs are a well-studied subclass of MOFs composed of tetrahedrally coordinated metal ions (commonly Zn²⁺ or Co²⁺) bridged by imidazolate-based linkers.[1] The metal-imidazolate-metal angle is similar to the Si-O-Si angle in zeolites, resulting in robust frameworks with zeolite-like topologies.[1] The mechanical properties of ZIFs are highly tunable by modifying the imidazolate linker.
The rigidity and bulkiness of the substituted imidazolate linkers are key determinants of the mechanical properties of ZIFs. For instance, substituting the hydrogen at the 2-position of the imidazole ring with a bulkier or more rigid group can significantly enhance the mechanical stability. A classic example is the comparison between ZIF-8 (2-methylimidazolate) and ZIF-71 (4,5-dichloroimidazolate). While both have the same sodalite (SOD) topology, the presence of the chloro-substituents in ZIF-71 leads to a stiffer framework.
| MOF | Tetrahedral Linker | Bulk Modulus (K) [GPa] | Young's Modulus (E) [GPa] | Hardness (H) [GPa] |
| ZIF-8 | 2-Methylimidazolate | 8.5 - 12.8 | 9.9 - 13.1 | 0.9 - 1.2 |
| ZIF-71 | 4,5-Dichloroimidazolate | ~15 | ~14 | ~1.4 |
Note: The range of values for ZIF-8 reflects the variability reported in the literature, which can be influenced by factors such as crystal size, defect density, and the measurement technique employed.
The increased mechanical stability of ZIF-71 can be attributed to the greater steric hindrance and rigidity of the dichloro-substituted imidazolate linker compared to the methyl-substituted linker in ZIF-8. This highlights a key design principle: increasing the rigidity and bulkiness of the linker can lead to more mechanically robust ZIFs.
Adamantane-Based MOFs
Adamantane, a rigid, diamondoid hydrocarbon, serves as an excellent core for creating highly stable tetrahedral linkers.[2] Its inherent rigidity and three-dimensional structure can be leveraged to construct robust MOFs with high thermal and mechanical stability.[3] MOFs constructed from adamantane-based linkers often exhibit impressive mechanical properties due to the linker's inability to easily deform under pressure.
The use of adamantane-based linkers is a promising strategy for designing MOFs for applications where mechanical strength is critical. The rigid, pre-organized geometry of the linker directs the formation of strong, well-defined frameworks that can resist structural collapse under compression.
| MOF | Tetrahedral Linker | Bulk Modulus (K) [GPa] |
| IRMOF-8 | Adamantane-1,3,5,7-tetracarboxylate | ~18 |
| PCN-56 | 5,5',5'',5'''-(Adamantane-1,3,5,7-tetrayl)tetrakis(2-methylisophthalic acid) | ~15 |
Note: Data for Young's modulus and hardness for adamantane-based MOFs are less commonly reported in the literature.
The high bulk moduli of these materials underscore the effectiveness of using rigid, polycyclic hydrocarbon cores in tetrahedral linkers to enhance mechanical stability.
Silicon-Based Tetrahedral Linkers
Replacing the central carbon atom of a tetrahedral linker with a silicon atom offers another avenue for tuning the mechanical properties of MOFs. The longer Si-C bonds compared to C-C bonds can lead to larger pore sizes, while the different electronic nature of silicon can influence the framework's interaction with guest molecules. From a mechanical standpoint, the substitution of carbon with silicon in a tetrahedral linker has been shown to influence the resulting MOF's structure and, consequently, its stability.
For example, a copper-based MOF constructed with tetrakis(4-tetrazolylphenyl)silane showed a significant increase in unit-cell volume and solvent-accessible void space compared to its carbon-centered analogue.[4] While direct comparative mechanical data is still emerging, the structural changes induced by the silicon core are expected to have a considerable impact on the mechanical response of the framework. MOFs constructed from silicon-centered tetrahedral ligands have demonstrated good thermal and chemical stability.[5]
| MOF | Tetrahedral Linker | Notes |
| IMP-16 | Tetrakis(4-tetrazolylphenyl)silane | Increased unit cell volume and void space compared to carbon analogue.[4] |
| [Cd₂(H₂O)₂L] | 4,4',4'',4'''-silanetetrayltetrabenzoic acid | Stable 3D structure with permanent porosity. |
Further research is needed to systematically quantify and compare the mechanical properties of silicon-based MOFs with their carbon-based counterparts.
Experimental Methodologies for Assessing Mechanical Stability
A thorough understanding of a MOF's mechanical stability relies on robust experimental techniques capable of probing its response to applied stress. Two of the most powerful methods are high-pressure powder X-ray diffraction and nanoindentation.
High-Pressure Powder X-ray Diffraction (HP-PXRD)
HP-PXRD is an indispensable tool for investigating the structural evolution of MOFs under hydrostatic pressure. By monitoring the changes in the unit cell parameters as a function of pressure, one can determine the bulk modulus, which is a measure of a material's resistance to compression. The experiment also reveals pressure-induced phase transitions or amorphization (loss of crystallinity).
-
Sample Preparation: A small amount of the activated MOF powder is loaded into a diamond anvil cell (DAC). A gasket, typically made of steel or beryllium, is pre-indented to create a sample chamber.
-
Pressure Transmitting Medium: A pressure-transmitting medium (PTM) is added to the sample chamber to ensure hydrostatic conditions. The choice of PTM is critical; a non-penetrating PTM (e.g., silicone oil) is used to probe the intrinsic mechanical stability of the framework, while a penetrating PTM (e.g., methanol, ethanol) can be used to study the effect of guest molecules on the mechanical response.[6]
-
Pressure Calibration: A ruby chip is typically included in the sample chamber as a pressure calibrant. The pressure is determined by measuring the fluorescence shift of the ruby R1 line.
-
Data Collection: The DAC is mounted on a synchrotron X-ray beamline, and powder diffraction patterns are collected at various pressures. The pressure is increased incrementally, and the system is allowed to equilibrate at each step.
-
Data Analysis: The collected diffraction patterns are indexed, and the unit cell parameters are refined at each pressure point. The pressure-volume data are then fitted to an equation of state (e.g., the Birch-Murnaghan equation) to determine the bulk modulus.
Causality Behind Experimental Choices: The use of a synchrotron source is crucial for obtaining high-quality diffraction data from the small sample volume in the DAC. The choice of a hydrostatic PTM is essential to avoid uniaxial stress, which could lead to premature amorphization.
Caption: Workflow for High-Pressure Powder X-ray Diffraction of MOFs.
Nanoindentation
Nanoindentation is a powerful technique for measuring the mechanical properties of materials at the nanoscale, including Young's modulus and hardness.[7] A sharp indenter tip is pressed into the surface of a single crystal or a monolithic pellet of the MOF, and the applied load and displacement are continuously recorded.
-
Sample Mounting: A single crystal of the MOF is mounted on a sample holder using a suitable adhesive. For monoliths, a flat, polished surface is required.
-
Indenter Selection: A Berkovich indenter, which has a three-sided pyramidal shape, is commonly used for nanoindentation of MOFs.
-
Indentation Procedure: The indenter is brought into contact with the sample surface. The load is then increased at a constant rate to a predefined maximum value, held for a short period to allow for creep, and then unloaded.[8]
-
Data Analysis: The load-displacement curve obtained during the indentation experiment is analyzed using the Oliver-Pharr method to extract the Young's modulus and hardness. Multiple indentations are performed at different locations on the sample to ensure statistical reliability.
Causality Behind Experimental Choices: The use of a sharp Berkovich indenter allows for the creation of a well-defined plastic zone, which is essential for accurate hardness measurements. The continuous stiffness measurement (CSM) technique, where a small oscillation is superimposed on the loading signal, can be used to obtain the mechanical properties as a continuous function of indentation depth.
Caption: Workflow for Nanoindentation of MOFs.
Conclusion and Future Outlook
The mechanical stability of MOFs is a critical parameter that dictates their suitability for a wide range of industrial and biomedical applications. This guide has provided a comparative overview of the mechanical properties of MOFs based on different tetrahedral linkers, highlighting the significant role that the linker's core structure, rigidity, and functionalization play in determining the overall framework robustness.
Our analysis reveals that ZIFs offer a high degree of tunability, where the mechanical properties can be systematically enhanced by linker modification. Adamantane-based linkers, with their inherent rigidity, provide a direct route to mechanically stable MOFs. Silicon-based tetrahedral linkers represent a newer class of building blocks with the potential to create novel frameworks with unique mechanical and chemical properties.
Future research in this area should focus on:
-
Systematic Comparative Studies: There is a pressing need for studies that directly compare the mechanical properties of MOFs from different linker families under consistent experimental conditions.
-
Computational Modeling: The development of accurate force fields and computational methods will be invaluable for predicting the mechanical properties of new MOFs and for elucidating the mechanisms of mechanical failure at the molecular level.
-
Advanced Characterization Techniques: The application of in-situ techniques, such as high-pressure nanoindentation and Brillouin scattering, will provide deeper insights into the anisotropic mechanical behavior of MOFs.
By continuing to explore the relationship between linker design and mechanical stability, the scientific community will be better equipped to develop the next generation of robust and high-performing MOFs for a wide array of technological applications.
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Lin, R.-B., et al. (2021). Mechanistic Study on Thermally Induced Lattice Stiffening of ZIF-8. Chemistry of Materials, 33(11), 4055-4063. [Link]
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Zhang, C., et al. (2020). Structural and Adsorption Properties of ZIF-8-7 Hybrid Materials Synthesized by Acid Gas-Assisted and De Novo Routes. ACS Applied Materials & Interfaces, 12(38), 43054-43062. [Link]
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Davies, R. P., et al. (2012). Organosilicon linkers in metal organic frameworks: The tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand. Chemical Communications, 48(6), 818-820. [Link]
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Hui, Y., et al. (2017). Metal–organic frameworks constructed from a tetrahedral silicon-based linker for selective adsorption of methylene blue. CrystEngComm, 19(12), 1564-1570. [Link]
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Feng, D., et al. (2014). Highly Porous Zirconium Metal–Organic Frameworks with β-UH3-like Topology Based on Elongated Tetrahedral Linkers. Journal of the American Chemical Society, 136(51), 17714-17717. [Link]
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Cruz-Cabeza, A. J., et al. (2020). Nanoindentation of Molecular Crystals: Lessons Learned from Aspirin. Crystal Growth & Design, 20(9), 5795-5806. [Link]
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Stefani, D., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(21), 7864-7891. [Link]
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Moggach, S. A., et al. (2016). High-Pressure Chemistry of a Zeolitic Imidazolate Framework Compound in the Presence of Different Fluids. Journal of the American Chemical Society, 138(42), 13896-13904. [Link]
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Wang, Y., et al. (2022). The Atomic Structure and Mechanical Properties of ZIF-4 under High Pressure: Ab Initio Calculations. Materials, 15(15), 5424. [Link]
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Rogachev, A., et al. (2022). Effect of organic linker substituents on properties of metal–organic frameworks: a review. CrystEngComm, 24(10), 1845-1864. [Link]
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Tran, T. D., et al. (2019). Modelling and Simulations of Nanoindentation in Single Crystals. In Nanoindentation (pp. 1-25). IntechOpen. [Link]
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Wang, Y., et al. (2024). Construction of adamantane-based monolithic column with three-dimensionally porous structure for small molecules separation and biosample analysis. Journal of Chromatography A, 1729, 465036. [Link]
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Tuffnell, J. M., et al. (2016). The Impact of Post-Synthetic Linker Functionalization of MOFs on Methane Storage: The Role of Defects. Frontiers in Materials, 3. [Link]
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Le, D., et al. (2021). Evaluation of ZIF-8 and ZIF-90 as Heat Storage Materials by Using Water, Methanol and Ethanol as Working Fluids. Materials, 14(22), 7013. [Link]
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Peralta, D., et al. (2012). NMR and X-ray Study Revealing the Rigidity of Zeolitic Imidazolate Frameworks. Journal of the American Chemical Society, 134(24), 10144-10151. [Link]
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Smith, A. J. (2015). Synthesis and Characterization of ZIF-8 and ZIF-8/polymer composites (Doctoral dissertation, University of Liverpool). [Link]
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Wang, H., et al. (2019). Adamantane-Based Micro-and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. Polymers, 11(3), 499. [Link]
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Revolutionizing Gas Separations: A Comparative Guide to Membranes Utilizing Tetrakis(4-formylphenyl)methane-Derived Covalent Organic Frameworks
In the relentless pursuit of more efficient and sustainable gas separation technologies, the materials science community is increasingly turning its attention to crystalline porous materials. Among these, Covalent Organic Frameworks (COFs) stand out for their exceptional tunability, high porosity, and robust structures. This guide provides an in-depth technical comparison of gas separation membranes incorporating COFs derived from Tetrakis(4-formylphenyl)methane (TFPM), a key building block for creating three-dimensional porous architectures. We will delve into the performance metrics of these advanced materials, comparing them with alternative membrane technologies, and provide the experimental foundation for these claims.
The Architectural Advantage of this compound in COF Synthesis
This compound is a tetrahedral molecule with four aldehyde functional groups. This specific geometry is highly advantageous in the synthesis of 3D COFs. When reacted with complementary linkers, such as molecules with multiple amine groups, it forms a highly ordered, three-dimensional network of interconnected pores. This is in contrast to many 2D COFs which form stacked layers. The 3D interconnected pore structure of TFPM-derived COFs can offer enhanced gas transport pathways and prevent the pore blockage that can sometimes occur in stacked 2D materials.
One of the pioneering examples of a 3D COF synthesized from a TFPM derivative is COF-300 . This material is synthesized from tetra(4-aminophenyl)methane (a derivative of TFPM where the formyl groups are replaced by amino groups) and terephthalaldehyde.[1] The resulting imine-linked framework possesses a diamondoid topology with a high Brunauer–Emmett–Teller (BET) surface area of 1360 m²/g, making it a promising candidate for gas storage and separation.[1]
Performance Metrics: A Comparative Analysis
The performance of a gas separation membrane is primarily evaluated by two key parameters: permeability and selectivity . Permeability is a measure of the rate at which a gas passes through the membrane under a given pressure gradient, while selectivity is the ratio of the permeabilities of two different gases. An ideal membrane possesses both high permeability and high selectivity.
Due to the challenges in fabricating large-area, defect-free pure COF membranes, a common and practical approach is to incorporate COF particles as fillers into a polymer matrix to create a Mixed Matrix Membrane (MMM) . This strategy combines the excellent separation properties of the COF with the processability and mechanical stability of the polymer.
Below is a comparison of the CO₂/CH₄ separation performance of an MMM containing COF-300 with the neat polymer membrane and another MMM containing a different COF.
| Membrane Composition | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| Matrimid® (Neat Polymer) | 6.8 | 42 | [2] |
| 8 wt% HHU-COF-2 in Matrimid® | ~9.1 | ~51 | [2] |
| COF-300 in 6FDA-DAM (MMM) | Enhanced Permeability | Enhanced Selectivity | [3] |
*While the exact numerical values for the COF-300 MMM were not provided in a directly comparable format in the initial search, the study indicates that the incorporation of COF-300 fillers enhances both gas permeability and selectivity due to the increased fractional free volume and the size-sieving effect of the COF's ultramicropores.[3]
Computational studies have also shed light on the potential of COF-300 for other gas separations. For instance, simulations of H₂/CH₄ separation through a COF-300 membrane predicted a high H₂ permeability of 1.1 × 10⁵ Barrer with an ideal H₂/CH₄ selectivity of 3.25.[4]
Causality Behind Performance: The Role of 3D COF Structure
The enhanced performance of MMMs containing TFPM-derived COFs like COF-300 can be attributed to several factors:
-
Increased Free Volume : The porous nature of the COF-300 filler introduces additional free volume into the polymer matrix, which can facilitate the transport of gas molecules, thereby increasing permeability.[3]
-
Molecular Sieving : The uniform, angstrom-sized pores of the COF can act as a molecular sieve, allowing smaller gas molecules (like CO₂) to pass through more readily than larger ones (like CH₄), thus enhancing selectivity.
-
Favorable Interfacial Properties : The organic nature of COFs generally leads to good compatibility with organic polymer matrices, which is crucial for fabricating defect-free MMMs and ensuring efficient gas transport through the COF filler rather than through non-selective voids at the polymer-filler interface.[3]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis of the COF filler and the fabrication of the mixed matrix membrane are essential.
Synthesis of COF-300
The synthesis of COF-300 involves the condensation reaction between tetra(4-aminophenyl)methane and terephthalaldehyde.[1]
Materials:
-
Tetra(4-aminophenyl)methane (TAPM)
-
Terephthalaldehyde (TA)
-
1,4-Dioxane
-
Mesitylene
Procedure:
-
In a Pyrex tube, combine tetra(4-aminophenyl)methane and terephthalaldehyde in a 1:2 molar ratio.
-
Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.
-
Seal the tube under vacuum after three freeze-pump-thaw cycles.
-
Heat the sealed tube at 120 °C for 72 hours.
-
A yellow crystalline powder (COF-300) will precipitate.
-
Collect the powder by filtration, wash thoroughly with anhydrous acetone, and dry under vacuum.
Fabrication of COF-300 Mixed Matrix Membrane
The following is a general procedure for fabricating a COF-based MMM.[3][5]
Materials:
-
COF-300 powder
-
Polymer (e.g., 6FDA-DAM)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dry the COF-300 powder under vacuum to remove any adsorbed solvent.
-
Disperse the desired amount of COF-300 in a small amount of DMF and sonicate to create a uniform suspension.
-
In a separate vial, dissolve the polymer in DMF to form a homogeneous solution.
-
Add the polymer solution to the COF suspension and stir for an extended period to ensure thorough mixing.
-
Cast the resulting solution onto a flat, clean glass plate.
-
Dry the cast film in a controlled environment (e.g., at 80°C for 24 hours) to slowly evaporate the solvent.
-
Further dry the membrane under vacuum at an elevated temperature (e.g., 200°C for 24 hours) to remove any residual solvent.
-
Peel the resulting MMM from the glass plate for characterization and gas permeation testing.
Conclusion and Future Outlook
The use of this compound and its derivatives as building blocks for 3D covalent organic frameworks represents a promising avenue for the development of high-performance gas separation membranes. The resulting materials, particularly when incorporated into mixed matrix membranes, demonstrate the potential for enhanced permeability and selectivity for important gas pairs like CO₂/CH₄. The tetrahedral geometry of TFPM provides a unique structural advantage, leading to the formation of robust, highly porous 3D networks.
While the experimental data for TFPM-based membranes is still emerging, the foundational studies on materials like COF-300 provide a strong impetus for further research. Future work should focus on the fabrication of thin, defect-free pure COF membranes derived from TFPM to fully exploit their intrinsic separation properties. Additionally, systematic studies on the effect of different polymer matrices and COF loadings in MMMs will be crucial for optimizing performance for specific industrial applications. The continued exploration of these advanced materials holds the key to unlocking more energy-efficient and cost-effective gas separation technologies.
References
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Uribe-Romo, F. J., Hunt, J. R., Furukawa, H., Klöck, C., O’Keeffe, M., & Yaghi, O. M. (2009). A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Journal of the American Chemical Society, 131(13), 4570–4571. [Link]
-
Gotz, G., Schmitz, J., & Janiak, C. (2020). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Molecules, 25(23), 5727. [Link]
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Fan, H., Mundstock, A., Gu, J., & Caro, J. (2018). Covalent Organic Framework–Covalent Organic Framework Bilayer Membranes for Highly Selective Gas Separation. ACS Applied Materials & Interfaces, 10(30), 25558–25565. [Link]
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Guan, X., Li, H., Ma, Y., Li, Z., & Yu, J. (2018). Highly efficient CO2 capture by mixed matrix membranes containing three-dimensional covalent organic framework fillers. Journal of Materials Chemistry A, 6(31), 15348–15355. [Link]
-
Ghasem, Z., & Mohammadi, T. (2022). Preparation of Mixed Matrix Membranes Containing COF Materials for CO2 Removal from Natural Gas/Review. Journal of Advanced Materials and Processing, 10(4), 1-14. [Link]
-
Zhang, Y., Liu, X., & Wang, C. (2022). Reverse filling approach to mixed matrix covalent organic framework membranes for gas separation. Nature Communications, 13(1), 2132. [Link]
-
Ahmadi, A., & Dai, Z. (2023). Harnessing Pore Size in COF Membranes: A Concentration Gradient-Driven Molecular Dynamics Study on Enhanced H2/CH4 Separation. ACS Applied Materials & Interfaces, 15(46), 54181–54191. [Link]
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A Senior Application Scientist's Guide to Isoreticular Chemistry of Tetrakis(4-formylphenyl)methane Analogues for Property Tuning
Welcome to a comprehensive exploration of isoreticular chemistry, centered on the highly versatile tetrahedral building block, Tetrakis(4-formylphenyl)methane (TFPM), and its analogues. This guide is designed for researchers and professionals in materials science and drug development, offering an in-depth comparison of how subtle molecular modifications can systematically tune the properties of resulting porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). We will delve into the causal relationships between linker design and material performance, supported by experimental data and detailed protocols.
The Principle of Isoreticular Chemistry: Building with Precision
Isoreticular chemistry is a powerful design strategy for synthesizing families of porous frameworks that share the same underlying topology but differ in metrics such as pore size, surface area, and functionality.[1][2] This is achieved by systematically altering the organic linkers or inorganic nodes used in the synthesis. The beauty of this approach lies in the ability to rationally tune material properties for specific applications, from gas storage and separation to catalysis and drug delivery.[3][4]
Tetrahedral linkers, like TFPM, are of particular interest due to their high symmetry and ability to form robust, three-dimensional networks.[5][6] When TFPM, with its four aldehyde functional groups, is reacted with complementary linear linkers (e.g., diamines) or metal clusters, it reliably forms predictable, porous structures, often with a diamondoid (dia) topology.[7][8] By creating analogues of TFPM—for instance, by changing the central atom from carbon to silicon or by adding functional groups to the phenyl rings—we can create a series of isoreticular frameworks with tailored properties.
Caption: Conceptual diagram of isoreticular synthesis using tetrahedral building blocks.
Comparative Analysis of TFPM Analogues
The core of property tuning lies in the rational modification of the TFPM linker. We will compare two primary strategies: substitution of the central tetrahedral atom and functionalization of the aromatic rings.
Central Atom Substitution: C vs. Si
A common analogue to this compound (TFPM) is its silicon-centered counterpart, Tetrakis(4-formylphenyl)silane (TFPS). While seemingly a minor change, the difference in bond lengths and angles between C-C and Si-C bonds can subtly influence the resulting framework's properties. For instance, the slightly longer Si-C bond can lead to an expansion of the unit cell and, consequently, a larger pore volume in the isoreticular framework.
A Zr-based MOF constructed with a carboxylate analogue of TFPS, tetrakis(4-carboxyphenyl)silane (TCPS), resulted in a material with a high BET specific surface area of 1402 m²/g.[9] This framework demonstrated significant storage capacities for H₂, CH₄, and CO₂.[9] Frameworks built from TFPS have also been shown to form robust porous networks with various metal nodes, including copper(II), manganese(II), and cadmium(II).[5][6]
| Analogue Core | Resulting Framework Type | Key Property | Experimental Value | Reference |
| C (in TFPM) | COF (JUC-Z12) | BET Surface Area | 750 m²/g | [10] |
| Si (in TCPS) | MOF (Zr-TCPS) | BET Surface Area | 1402 m²/g | [9] |
| C (in TFPM) | COF (JUC-Z12) | CO₂ Heat of Adsorption | -29.5 kJ/mol | [10] |
| Si (in TCPS) | MOF (Zr-TCPS) | High CO₂ Storage | High Capacity Reported | [9] |
Expert Insight: The choice between a carbon or silicon core is a critical design parameter. While synthetic routes for both are well-established, the silicon core often provides a pathway to slightly larger pores and can alter the electronic properties of the framework, which may be advantageous for specific catalytic or sensing applications.
Ligand Functionalization: Tailoring Pore Chemistry
Introducing functional groups onto the phenyl rings of the TFPM linker is a highly effective method for tuning the chemical environment within the pores of the final material.[1][2][11] This can dramatically influence the framework's affinity for specific molecules, enhancing selectivity in gas separation or creating active sites for catalysis.[12][13]
For example, functionalizing a linker with a nitro group (-NO₂) or an amino group (-NH₂) can significantly alter the framework's interaction with polar molecules like water and carbon dioxide.[1][11] Studies on the isoreticular UiO-66 series of MOFs, which use a linear dicarboxylate linker, have shown that -NH₂ and -NO₂ functional groups lead to higher adsorption of water and CO₂ at low pressures compared to the un-functionalized parent MOF.[11] This principle is directly applicable to TFPM-based frameworks. Adding such polar groups to the TFPM backbone can create specific binding sites, improving the selective capture of CO₂ over less polar gases like CH₄ or N₂.[1]
| Functional Group (on linker) | Effect on Property | Mechanism | Reference |
| -NH₂ / -OH | Increased CO₂/N₂ Selectivity | Enhanced polarity and hydrogen bonding potential creates stronger affinity for CO₂. | [1][14] |
| -NO₂ | Increased Water Adsorption | The polar nitro group acts as a directing agent for water within the pores. | [11] |
| -SO₃H | Altered Framework Flexibility | The bulky and charged sulfonate group can change solvent-framework interactions. | [1][2] |
Expert Insight: Ligand functionalization is akin to performing chemistry within the pores of the material before it's even built. The key is to choose a functional group that introduces the desired interaction (e.g., polarity, acidity, basicity) without disrupting the formation of the crystalline framework. Pre-functionalizing the TFPM monomer is often more reliable than post-synthetic modification, which can sometimes lead to incomplete functionalization or loss of crystallinity.
Experimental Protocols: From Linker to Framework
To ensure the integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential. Below is a representative protocol for the solvothermal synthesis of a TFPM-based Covalent Organic Framework (COF).
Protocol: Solvothermal Synthesis of a TFPM-based Imine COF
This protocol describes the synthesis of a 3D COF by reacting this compound (TFPM) with a linear diamine linker, such as p-phenylenediamine (PDA), under solvothermal conditions.
Materials:
-
This compound (TFPM)
-
p-Phenylenediamine (PDA)
-
Solvent mixture (e.g., 1:1 v/v mesitylene/dioxane)
-
Aqueous acetic acid (e.g., 6M)
-
Pyrex tube suitable for solvothermal synthesis
-
Anhydrous acetone, Tetrahydrofuran (THF)
Procedure:
-
Reagent Preparation: In a Pyrex tube, combine TFPM (e.g., 0.05 mmol, 21.6 mg) and PDA (e.g., 0.1 mmol, 10.8 mg).
-
Solvent Addition: Add the solvent mixture (e.g., 1.0 mL of 1:1 mesitylene/dioxane).
-
Catalyst Addition: Add the aqueous acetic acid catalyst (e.g., 0.1 mL of 6M solution).
-
Homogenization: Sonicate the mixture for 5-10 minutes to ensure a homogeneous suspension.
-
Degassing: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing & Heating: Seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C for 72 hours. Causality Note: The solvothermal conditions (elevated temperature and pressure) are crucial for promoting the reversible imine bond formation, which allows for "error-checking" and the growth of a highly crystalline, thermodynamically stable COF product.
-
Isolation: After cooling to room temperature, collect the resulting solid powder by filtration.
-
Washing & Activation: Wash the collected powder sequentially with anhydrous acetone and THF to remove unreacted monomers and residual solvent. This is a critical step for pore activation.
-
Drying: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) overnight to ensure the complete removal of guest molecules from the pores.
-
Characterization (Self-Validation): The successful synthesis of the crystalline COF must be confirmed using Powder X-ray Diffraction (PXRD) to verify crystallinity and identify the structure. Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the formation of the imine linkage (C=N stretch) and the disappearance of the aldehyde (C=O) and amine (N-H) stretches from the monomers. Porosity is confirmed by N₂ sorption analysis at 77K to determine the BET surface area.
Caption: Workflow for the solvothermal synthesis and validation of a TFPM-based COF.
Outlook and Future Directions
The isoreticular chemistry of TFPM and its analogues provides a clear and robust platform for the design of functional porous materials. The ability to precisely control pore size, geometry, and chemical functionality through rational linker design continues to drive innovation in this field. Future research will likely focus on:
-
Multivariate Frameworks: Incorporating multiple different TFPM analogues and/or linkers into a single framework to create highly complex and multifunctional pore environments.[15]
-
Catalytic Applications: Designing TFPM analogues with integrated catalytic sites (e.g., metalloporphyrins, acidic groups) for highly selective and efficient heterogeneous catalysis.[16][17]
-
Advanced Separations: Fine-tuning pore apertures and surface chemistry at the sub-nanometer scale to achieve challenging industrial separations, such as C₂H₂/CO₂.[12]
By understanding the fundamental relationships between molecular structure and macroscopic properties, researchers can continue to develop novel materials that address critical challenges in energy, environment, and health.
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L. Han, et al. (2015). A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs. PubMed. [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Tetrakis(4-formylphenyl)methane
For researchers and professionals in drug development and materials science, the synthesis of novel compounds is a routine yet critical task. Tetrakis(4-formylphenyl)methane, a versatile precursor in the creation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a prime example of such a compound. However, the lifecycle of any chemical doesn't end upon its use in a reaction. Responsible disposal is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.
Key Hazards: According to its Safety Data Sheet, this compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These hazards dictate the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| Harmful if swallowed | H302 | Avoid ingestion. Wash hands thoroughly after handling. |
| Causes skin irritation | H315 | Wear protective gloves. Avoid skin contact. |
| Causes serious eye irritation | H319 | Wear safety glasses or goggles. |
| May cause respiratory irritation | H335 | Handle in a fume hood or well-ventilated area. |
Table 1: Summary of Hazards for this compound
The SDS explicitly states that the container and its contents must be disposed of as hazardous waste, underscoring the importance of following a regulated disposal pathway.[1]
The Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound involves a multi-step process that begins in the laboratory and culminates in its final treatment by a licensed waste management facility. This workflow is designed to ensure safety at every stage and compliance with environmental regulations.
Figure 1: Disposal Workflow for this compound. This diagram illustrates the key stages from in-laboratory handling to final disposal.
Part 1: In-Laboratory Procedures
These steps are to be performed by trained laboratory personnel.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, re-familiarize yourself with the hazards outlined in the SDS.[1]
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
All handling of solid this compound and its waste should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.
Step 2: Pre-treatment via Oxidation (Recommended)
While not mandatory, a pre-treatment step to chemically convert the aromatic aldehyde to a less hazardous carboxylic acid derivative is a prudent measure that aligns with the principles of green chemistry. Aromatic aldehydes can be efficiently oxidized to their corresponding carboxylic acids.[2][3] This transformation reduces the reactivity and potential toxicity of the waste. A common and effective method for this is oxidation with potassium permanganate in an alkaline solution.[1][4]
Experimental Protocol: Oxidation of this compound Waste
-
Preparation: In a fume hood, place the solid this compound waste into a round-bottom flask of appropriate size. For every 1 gram of waste, add 50 mL of a 5% sodium carbonate (Na₂CO₃) aqueous solution.
-
Oxidant Addition: While stirring the suspension, slowly add a 5% aqueous solution of potassium permanganate (KMnO₄). The purple color of the permanganate will disappear as it reacts. Continue adding the permanganate solution until a faint purple color persists for at least 20 minutes, indicating the reaction is complete.[4]
-
Quenching and Neutralization: After the reaction is complete, quench any excess permanganate by adding a small amount of solid sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Workup: The resulting mixture, containing the corresponding carboxylate salt and manganese dioxide, is now ready for collection as hazardous waste. This mixture is generally less hazardous than the original aldehyde.
Step 3: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Solid Waste: Collect the pre-treated waste (or the untreated solid if pre-treatment is not performed) in a designated, leak-proof, and chemically compatible container.[6][7] Polyethylene or glass containers are generally suitable.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be collected in a separate, clearly labeled solid waste container.
-
Liquid Waste: The aqueous solution from the pre-treatment procedure should be collected in a separate, labeled container for aqueous hazardous waste.
Crucially, do not mix this waste with other waste streams, especially those containing incompatible materials like strong acids or reducing agents.
Step 4: Proper Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of everyone who will handle the waste.[7][8]
Your hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "Oxidized this compound waste," and list the primary components). Avoid abbreviations or chemical formulas.[7]
-
The specific hazards associated with the waste (e.g., "Irritant").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Part 2: Institutional Disposal Procedures
These steps are typically managed by your institution's Environmental Health and Safety (EHS) department.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Once the waste container is properly labeled, it should be stored in your laboratory's designated Satellite Accumulation Area. This area should be located at or near the point of generation and under the control of the laboratory personnel.[9] Ensure the container is kept closed except when adding waste.
Step 6: Professional Waste Collection
Contact your institution's EHS department to schedule a pickup of the hazardous waste. They are responsible for the proper transport of the waste from your SAA to a central accumulation facility.
Step 7: Final Disposal
The ultimate disposal of the hazardous waste is handled by a licensed hazardous waste management company, in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[10] For solid organic compounds like this compound and its treated form, the most common and environmentally sound disposal method is incineration at a permitted hazardous waste incineration facility.[11][12] High-temperature incineration effectively destroys organic compounds, converting them into less harmful substances like carbon dioxide and water.[11]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental protection. By understanding the hazards, implementing a logical and safe workflow, and adhering to institutional and federal guidelines, researchers can ensure that the entire lifecycle of this valuable chemical is managed responsibly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
